2-(difluoromethyl)-5-nitropyridin-4-ol
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)3-1-5(11)4(2-9-3)10(12)13/h1-2,6H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBBTDBSLVUXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(difluoromethyl)-5-nitropyridin-4-ol (CAS 1805314-41-3): Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(difluoromethyl)-5-nitropyridin-4-ol, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While the primary literature detailing the initial discovery and synthesis of this specific molecule remains elusive, this guide synthesizes information from analogous chemical structures and established synthetic methodologies to propose a logical pathway for its preparation and to discuss its potential utility. The strategic incorporation of both a difluoromethyl group and a nitro group on a pyridin-4-ol scaffold suggests its role as a key intermediate for the synthesis of more complex bioactive molecules. This document will delve into the underlying chemical principles, provide a putative synthetic protocol, and explore the potential biological significance of this compound, grounded in the broader context of fluorinated pyridine derivatives in pharmaceutical research.
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics. The strategic functionalization of the pyridine core with fluorine-containing substituents has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2]
The difluoromethyl (CF2H) group, in particular, offers several advantages. It can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of hydroxyl, thiol, or amide functionalities. Its introduction can enhance metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and alter the acidity of nearby functional groups, thereby influencing binding interactions with biological targets.
Concurrently, the nitro group is a strong electron-withdrawing group that can significantly influence the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[3][4] This functionality is often introduced to serve as a handle for further chemical transformations, such as reduction to an amino group, which can then be elaborated into a variety of other functional moieties.
The compound this compound combines these key features, positioning it as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
Proposed Synthetic Pathway and Mechanistic Rationale
While a specific documented synthesis for this compound has not been identified in the public domain, a plausible synthetic route can be devised based on established methodologies for the synthesis of related difluoromethylated and nitrated pyridines. The proposed pathway involves a multi-step sequence starting from a readily available pyridine precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the late-stage introduction of the nitro group onto a 2-(difluoromethyl)pyridin-4-ol precursor. This precursor, in turn, could be synthesized from a suitable pyridine derivative through a difluoromethylation reaction.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Proposed Synthesis
Step 1: Synthesis of a Suitable Pyridine Precursor
The synthesis would likely commence with a commercially available and appropriately substituted pyridine, for example, 2-chloro-4-methoxypyridine. The methoxy group can serve as a protected form of the final hydroxyl group.
Step 2: Introduction of the Difluoromethyl Group
The introduction of the difluoromethyl group at the 2-position of the pyridine ring is a key transformation. While several methods for difluoromethylation exist, a radical-based approach using a suitable difluoromethylating agent would be a plausible strategy.
Step 3: Demethylation to Form the Pyridin-4-ol
Following the successful installation of the difluoromethyl group, the methoxy group at the 4-position would be deprotected to yield the corresponding pyridin-4-ol. This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.
Step 4: Nitration of 2-(difluoromethyl)pyridin-4-ol
The final step is the regioselective nitration of the 2-(difluoromethyl)pyridin-4-ol intermediate. The directing effects of the existing substituents (the hydroxyl group and the difluoromethyl group) will determine the position of nitration. The hydroxyl group is an activating, ortho-, para-directing group, while the difluoromethyl group is a deactivating, meta-directing group. The nitration is expected to occur at the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating difluoromethyl group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely be employed, with careful temperature control to avoid side reactions.[1][5]
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Characterization
While experimental data is not publicly available, the expected physicochemical properties of this compound can be predicted.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C6H4F2N2O3[6] |
| Molecular Weight | 190.10 g/mol [6] |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents |
| pKa | The pyridin-4-ol moiety will have an acidic proton, with the pKa influenced by the electron-withdrawing nitro and difluoromethyl groups. |
Characterization Techniques:
The structural confirmation of the synthesized this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be crucial for confirming the presence and connectivity of the different functional groups. The difluoromethyl group would exhibit a characteristic triplet in the 1H NMR and a doublet of triplets in the 19F NMR.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, nitro, and C-F bonds.
-
Elemental Analysis: To determine the elemental composition of the compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structure of this compound suggests its primary utility as a versatile intermediate in the synthesis of more complex molecules for drug discovery.
Elaboration of the Nitro Group
The nitro group can be readily reduced to an amino group, which serves as a key synthetic handle for a variety of chemical transformations. This amino group can be:
-
Acylated to form amides.
-
Sulfonylated to form sulfonamides.
-
Diazotized and converted to a range of other functional groups (e.g., halogens, hydroxyl, cyano).
-
Used in reductive amination reactions to form secondary or tertiary amines.
-
A key component in the formation of other heterocyclic rings .
Caption: Potential synthetic elaborations of the nitro group.
Modification of the Pyridin-4-ol Moiety
The hydroxyl group of the pyridin-4-ol can be alkylated or acylated to introduce further diversity. It can also influence the overall electronic properties and solubility of the final compound.
Potential Biological Activities
Given the prevalence of the fluorinated pyridine scaffold in bioactive molecules, derivatives of this compound could be investigated for a range of biological activities, including but not limited to:
-
Kinase inhibition: Many kinase inhibitors feature a substituted pyridine core.
-
Antimicrobial activity: The nitropyridine moiety is found in some antimicrobial agents.
-
Central nervous system (CNS) activity: The ability of the difluoromethyl group to modulate lipophilicity could be leveraged for designing CNS-penetrant molecules.
Conclusion
This compound is a strategically designed chemical entity that holds significant promise as a building block in medicinal chemistry. Although its direct synthesis and discovery are not yet widely documented in publicly accessible literature, its structure suggests a logical synthetic pathway and a wide range of potential applications. The combination of a difluoromethyl group for enhanced pharmacokinetic properties and a versatile nitro group for further chemical elaboration makes this compound a valuable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further disclosure of its synthesis and experimental data is anticipated to accelerate its application in drug discovery programs.
References
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Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2025 May 7;18(5):692. [Link][3][4]
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1805314-41-3|2-(Difluoromethyl)-4-hydroxy-5-nitropyridine - BLDpharm. (URL not provided)[6]
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Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link][4]
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Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. (URL not provided)[1]
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Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. (URL not provided)[5]
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Synthesis of Novel Difluoromethylated Nitropyridines: A Strategic Guide for Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, with the difluoromethyl (–CF2H) group being of particular interest.[1][2] Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1][2][3] When combined with a nitropyridine scaffold—a versatile precursor in medicinal chemistry—the resulting difluoromethylated nitropyridines represent a class of compounds with significant therapeutic potential.[4] However, the synthesis of these targets is a formidable challenge due to the strong electron-withdrawing nature of both the nitro and difluoromethyl groups, which deactivates the pyridine ring.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core synthetic strategies for accessing these valuable molecules. Moving beyond a simple recitation of protocols, we explore the underlying chemical principles, explain the causality behind experimental choices, and present field-proven methodologies for overcoming the inherent challenges of these syntheses. We focus on late-stage functionalization techniques that are critical for modern drug discovery campaigns, enabling the rapid diversification of complex molecular scaffolds.
The Strategic Imperative: Why Difluoromethylated Nitropyridines?
The pyridine ring is a privileged structure in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[4] Its ability to engage in hydrogen bonding and its susceptibility to metabolic oxidation are key modulators of pharmacokinetic properties. The introduction of specific functional groups is used to fine-tune these characteristics.
-
The Difluoromethyl Group (–CF2H): This group is more than just a steric placeholder. It is a lipophilic mimic of a hydroxyl group (–OH) but is resistant to metabolic oxidation.[2] The acidic proton on the –CF2H moiety can act as a hydrogen bond donor, influencing molecular conformation and receptor binding interactions.[1][3]
-
The Nitro Group (–NO2): While often used as a synthetic handle for conversion to an amino group, the nitro group itself is a powerful electron-withdrawing group and a hydrogen bond acceptor. It is a key component in numerous bioactive molecules and serves as a versatile precursor for a wide range of heterocyclic systems.[4]
The combination of these two groups on a pyridine core creates a unique electronic and steric landscape, offering novel interaction possibilities with biological targets. The synthetic challenge, therefore, is not merely academic but is directly linked to unlocking new avenues in drug discovery.
Core Synthetic Paradigms: Navigating the Electronic Landscape
The synthesis of difluoromethylated nitropyridines can be approached via two primary retrosynthetic pathways. The choice of strategy is dictated by the availability of starting materials, desired regiochemistry, and the tolerance of other functional groups on the molecule.
Caption: Core retrosynthetic strategies for accessing the target scaffold.
Strategy A: Difluoromethylation of Nitropyridines
This approach is often preferred for late-stage functionalization, where a complex, nitro-containing pyridine is already assembled. The primary challenge is the electronically deficient nature of the ring, which makes it a suitable substrate for nucleophilic or radical attack.
Causality Behind the Method Choice: Direct C–H functionalization via radical mechanisms, such as the Minisci reaction, is particularly well-suited for electron-poor heteroaromatics like nitropyridines.[5] The reaction proceeds through the addition of a nucleophilic radical to the protonated, electron-deficient pyridine ring. This avoids the need for pre-functionalization (e.g., halogenation) and often exhibits excellent regioselectivity and functional group tolerance.
Key Method: Radical C–H Difluoromethylation Recent advances have established robust protocols for the radical difluoromethylation of pyridines.[6][7] A common approach involves the generation of the difluoromethyl radical (•CF2H) from an inexpensive and stable precursor like difluoroacetic acid.
Caption: Mechanism of radical C-H difluoromethylation on an electron-deficient pyridine.
This method's power lies in its mild conditions and applicability to complex drug molecules, representing a paradigm shift for late-stage diversification.[6][7]
Strategy B: Nitration of Difluoromethylated Pyridines
This strategy is viable when a difluoromethylated pyridine is readily available. The challenge here is twofold: the –CF2H group is strongly deactivating, making electrophilic substitution difficult, and it directs incoming electrophiles primarily to the meta-position (C3 or C5).
Causality Behind the Method Choice: Classical nitration conditions (e.g., HNO3/H2SO4) are often too harsh for complex substrates and can lead to decomposition or unwanted side reactions.[8] Modern synthetic chemistry has thus pivoted towards milder, more controlled nitration protocols. A highly effective, recently developed strategy involves a temporary dearomatization of the pyridine ring, which alters its electronic properties and allows for highly regioselective radical nitration at the C3 position under mild, catalyst-free conditions.[9]
Key Method: Dearomatization-Rearomatization for Meta-Nitration This innovative one-pot process circumvents the inherent electronic deactivation of the pyridine ring.[9] The pyridine is first converted to a more nucleophilic intermediate (e.g., an oxazino pyridine), which then reacts with a radical nitrating agent. Subsequent rearomatization yields the meta-nitrated product with high selectivity. This approach is particularly valuable as it provides access to substitution patterns that are difficult to achieve through classical electrophilic substitution.[9]
Data-Driven Protocol Selection
The following table summarizes representative conditions for the two primary strategies, drawn from recent authoritative literature. This allows for a direct comparison of methodologies.
| Strategy | Pyridine Substrate | Key Reagents | Conditions | Position of Functionalization | Yield | Reference |
| A: Difluoromethylation | 3-Nitropyridine | CF2H-COOH, Urea·H₂O₂, (CF3CO)₂O | Acetone, -40 °C to rt | C4 (para to N) | Moderate | [6][7] |
| A: Difluoromethylation | 4-Chloropyridine (as model) | CF2H-COOH, (NH₄)₂S₂O₈ | H₂O/DCM, 40 °C | C2 (ortho to N) | Good | [10] |
| B: Nitration | 2-(Difluoromethyl)pyridine | t-BuONO, TEMPO, O₂ | Acetonitrile, rt | C3 (meta to N) | Good | [9] |
| B: Nitration | 2-Chloropyridine (as model) | HNO₃, (CF₃CO)₂O | Dichloromethane, 0 °C to rt | C3 and C5 | 83% (total) | [11] |
Field-Validated Experimental Protocols
The following protocols are presented as self-validating systems, adapted from peer-reviewed and highly cited methodologies. They are designed to provide a robust starting point for laboratory execution.
Protocol 1: Late-Stage C4-Difluoromethylation of a Pyridine Derivative (Adapted from Studer et al.[6])
This protocol demonstrates the para-selective C-H difluoromethylation using an in situ generated pyridinium salt, which directs the radical attack to the C4 position.
Workflow Overview:
Caption: Experimental workflow for para-selective C-H difluoromethylation.
Step-by-Step Methodology:
-
Preparation of the Difluoromethyl Radical Precursor:
-
In a 10 mL oven-dried Schlenk tube under an argon atmosphere, suspend urea·hydrogen peroxide (UHP) (90.4 mg, 0.96 mmol, 4.8 equiv.) in dry acetone (1.0 mL).
-
Cool the suspension to -40 °C using a cryocool or a dry ice/acetonitrile bath.
-
Slowly add difluoroacetic anhydride (0.50 mL, 4.0 mmol, 20 equiv.) dropwise to the suspension.
-
Stir the resulting mixture vigorously at -40 °C for 1 hour. This solution contains the active difluoromethylating species and should be used immediately.
-
Causality Note: The reaction between UHP and the anhydride generates an electrophilic species that facilitates the oxidative decarboxylation of a difluoroacetate intermediate to form the •CF2H radical.
-
-
Preparation of the Pyridine Substrate:
-
In a separate 10 mL oven-dried Schlenk tube, add the pyridine starting material (e.g., an oxazino pyridine precursor, 0.2 mmol, 1.0 equiv.) and (±)-camphorsulfonic acid ((±)-CSA, 69.7 mg, 0.3 mmol, 1.5 equiv.).
-
Subject the tube to three cycles of vacuum/argon backfill to ensure an inert atmosphere.
-
Add dry acetone (1.0 mL) via syringe.
-
Causality Note: The strong acid (CSA) protonates the pyridine or promotes the in situ formation of a pyridinium salt from the oxazino precursor. This electronic activation is crucial for directing the subsequent radical attack to the C4 (para) position.[6]
-
-
Reaction Execution:
-
Using a cannula or syringe, slowly transfer the freshly prepared radical precursor solution from Step 1 into the stirred pyridine substrate solution from Step 2 at -40 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure para-difluoromethylated pyridine product.
-
Conclusion and Future Outlook
The synthesis of difluoromethylated nitropyridines, while challenging, is an achievable goal with modern synthetic methodologies. The classic limitations imposed by the electronic properties of the pyridine ring can be overcome through strategies centered on radical C-H functionalization and dearomatization-rearomatization sequences. These approaches, particularly valuable for their application in late-stage functionalization, empower medicinal chemists to rapidly generate novel analogues of complex molecules. As the demand for sophisticated fluorinated compounds continues to grow, the development of even more efficient, selective, and scalable methods for their synthesis will remain a key research focus, promising to unlock the next generation of innovative therapeutics.
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. Available at: [Link]
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Grushin, V. V. (2010). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 6, 110. Available at: [Link]
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Liang, S. H., & Vasdev, N. (2020). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 82-83, 1-2. Available at: [Link]
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. Available at: [Link]
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Maleev, V. I., Konyushkin, L. D., & Ilovaisky, A. I. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(21), 7486. Available at: [Link]
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Pla-Quintana, A., & Sallan, M. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29463-29467. Available at: [Link]
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Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Available at: [Link]
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Barata-Vallejo, S., & Postigo, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11171-11181. Available at: [Link]
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University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. Available at: [Link]
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Truong, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(10), 1239-1245. Available at: [Link]
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ResearchGate. (2022). Selective Trifluoromethiolation and Difluoromethiolation of Pyridines at C(3) Position. Available at: [Link]
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Pla-Quintana, A., & Sallan, M. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29463-29467. Available at: [Link]
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Xu, P., He, Z., Mück-Lichtenfeld, C., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. Available at: [Link]
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Zhang, W., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. Available at: [Link]
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ResearchGate. (n.d.). (A and B) Previously reported methods for the N-difluoromethylation of... Available at: [Link]
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Xu, P., He, Z., Mück-Lichtenfeld, C., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. Available at: [Link]
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ResearchGate. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Available at: [Link]
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Kharlamova, A. D., & Glinyanaya, N. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5865. Available at: [Link]
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A Theoretical and Computational Guide to 2-(difluoromethyl)-5-nitropyridin-4-ol: A Prospective Analysis for Drug Discovery
This technical guide provides a comprehensive theoretical framework for the characterization of 2-(difluoromethyl)-5-nitropyridin-4-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. Given the scarcity of published experimental data, this document serves as a prospective manual for researchers, outlining the essential computational methodologies to predict its physicochemical properties, reactivity, and spectroscopic signatures. By following the protocols detailed herein, drug development professionals can gain crucial insights into the molecule's behavior, guiding further experimental investigation and lead optimization efforts.
Introduction: The Rationale for a Difluoromethylated Nitropyridinol Scaffold
The pyridine-4-ol core is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. The introduction of a difluoromethyl (-CF2H) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The nitro group, a strong electron-withdrawing substituent, can further influence the electronic properties and reactivity of the molecule, potentially leading to unique pharmacological activities. The specific compound, this compound (CAS No. 1805314-41-3), thus represents a promising, yet underexplored, candidate for drug discovery programs.
A critical aspect of pyridin-4-ol chemistry is its tautomeric equilibrium with the corresponding pyridin-4(1H)-one.[1] This equilibrium is highly sensitive to the compound's environment and can significantly impact its biological activity and physicochemical properties.[1] Therefore, a thorough theoretical investigation of both tautomers is paramount.
Proposed Computational Workflow for Theoretical Characterization
To elucidate the theoretical properties of this compound, a multi-step computational workflow is proposed. This workflow, grounded in established quantum chemical methods, ensures a comprehensive and accurate prediction of the molecule's characteristics.[2][3]
Caption: Tautomeric equilibrium of this compound. Note: Generic pyridin-4-ol/one images are used for illustrative purposes.
Protocol for Geometry Optimization and Tautomer Stability:
-
Structure Preparation: Build the 3D structures of both the enol and keto tautomers using molecular modeling software.
-
Computational Method: Employ Density Functional Theory (DFT) for its balance of accuracy and computational cost. [3]The B3LYP functional with the 6-311+G(d,p) basis set is a robust choice for this class of molecules. [3]3. Geometry Optimization: Perform a full geometry optimization for both tautomers in the gas phase and in a solvent continuum model (e.g., PCM with water as the solvent) to account for solvent effects.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).
-
Energy Calculation: The relative stability of the tautomers can be determined by comparing their zero-point corrected electronic energies.
Table 1: Predicted Relative Energies of Tautomers
| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |
|---|---|---|
| Pyridin-4-ol (Enol) | To be calculated | To be calculated |
| Pyridin-4(1H)-one (Keto) | To be calculated | To be calculated |
Electronic Properties
Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties to be calculated include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Protocol for Electronic Property Calculation:
-
Methodology: Use the optimized geometry from the previous step. The same DFT method (B3LYP/6-311+G(d,p)) is suitable.
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals and their energy gap are important indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the electron density distribution. This will identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for non-covalent interactions.
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
|---|---|
| HOMO Energy (eV) | To be calculated |
| LUMO Energy (eV) | To be calculated |
| HOMO-LUMO Gap (eV) | To be calculated |
| Dipole Moment (Debye) | To be calculated |
Spectroscopic Properties
Predicting the spectroscopic signatures of this compound can aid in its experimental identification and characterization.
Protocol for Spectroscopic Prediction:
-
NMR Spectroscopy: Calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. The calculated shifts should be referenced against a standard (e.g., tetramethylsilane).
-
IR Spectroscopy: The vibrational frequencies and intensities from the frequency analysis can be used to generate a theoretical infrared (IR) spectrum. This can be compared with experimental data to confirm the molecular structure.
-
UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectrum (UV-Vis). This will provide information about the electronic transitions and the molecule's chromophores. [3] Table 3: Predicted Spectroscopic Data
Spectroscopy Key Predicted Peaks/Shifts 1H NMR To be calculated 13C NMR To be calculated IR (cm-1) To be calculated | UV-Vis (λmax, nm) | To be calculated |
Physicochemical Properties and Reactivity
For drug development, predicting physicochemical properties such as acidity (pKa) and lipophilicity (logP) is essential. Reactivity descriptors can also guide the synthesis of derivatives.
Protocol for Physicochemical and Reactivity Prediction:
-
pKa Calculation: The pKa can be estimated by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model.
-
logP Calculation: While several empirical methods exist, computational approaches based on solvation free energies can provide a theoretical estimate of the octanol-water partition coefficient.
-
Fukui Functions: These reactivity indices, derived from conceptual DFT, can be calculated to identify the most nucleophilic and electrophilic sites in the molecule, which is valuable for predicting the outcome of chemical reactions.
Table 4: Predicted Physicochemical and Reactivity Properties
| Property | Predicted Value |
|---|---|
| pKa | To be calculated |
| logP | To be calculated |
| Most Nucleophilic Atom(s) | To be determined |
| Most Electrophilic Atom(s) | To be determined |
Stability and Reactivity Considerations
The Material Safety Data Sheet for this compound indicates that it is stable under recommended storage conditions but is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. [4]The theoretical calculations outlined in this guide can provide a deeper understanding of this reactivity. For instance, the MEP and Fukui functions will highlight the atoms most susceptible to attack by these reagents. The molecule should be stored in a cool, dry place, away from incompatible materials.
Conclusion
This technical guide provides a robust computational framework for the in-depth theoretical characterization of this compound. By systematically applying the described protocols, researchers can generate a comprehensive profile of this promising molecule, including its most stable structure, electronic properties, spectroscopic signatures, and reactivity. These theoretical insights are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately accelerating the drug discovery and development process. The self-validating nature of comparing these theoretical predictions with future experimental results will provide a strong foundation for the continued investigation of this and related compounds.
References
- MSDS of this compound. (n.d.).
- Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. (n.d.). Benchchem.
- A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis. (n.d.). Benchchem.
- Pyridin-4-ol synthesis and characterization. (n.d.). Benchchem.
Sources
Spectroscopic Characterization of 2-(difluoromethyl)-5-nitropyridin-4-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(difluoromethyl)-5-nitropyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule (CAS No. 1805314-41-3)[1], this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By analyzing structurally analogous compounds, this guide offers a robust framework for researchers to identify, characterize, and confirm the synthesis of this compound. The methodologies and interpretations presented herein are designed to be a valuable resource for scientists engaged in the synthesis and application of novel pyridine derivatives.
Introduction
This compound belongs to the substituted pyridine class of compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of a difluoromethyl group, a nitro group, and a hydroxyl group on the pyridine ring imparts unique electronic and steric properties, making it a potentially valuable building block in drug discovery. Accurate and unambiguous structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure and connectivity of atoms.
This guide will delve into the predicted spectroscopic data for this compound, offering a detailed analysis of the expected signals in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The interpretations are grounded in the fundamental principles of each technique and draw comparisons with known spectroscopic data of related compounds such as nitropyridines, difluoromethylated aromatics, and pyridinols.
Molecular Structure and Key Features
The structure of this compound dictates its spectroscopic signature. The key structural features that will influence the spectra are:
-
Pyridine Ring: An electron-deficient aromatic system.
-
Difluoromethyl Group (-CHF₂): An electron-withdrawing group that will exhibit characteristic coupling with both ¹H and ¹³C nuclei.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly deshield adjacent protons and carbons.
-
Hydroxyl Group (-OH): A proton that can be exchangeable and whose signal can vary in position and appearance. The pyridinol-pyridone tautomerism should also be considered.
Figure 1. Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
3.1. Experimental Protocol (General)
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for compounds with hydroxyl groups to observe the -OH proton.
-
Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters would include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak.
3.2. Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.5 - 9.0 | s | - | This proton is adjacent to the strongly electron-withdrawing nitro group and is expected to be significantly deshielded. |
| H-6 | ~7.8 - 8.2 | s | - | This proton is ortho to the ring nitrogen and will be deshielded. |
| -CHF₂ | ~6.5 - 7.5 | t | JH-F ≈ 50-60 | The proton of the difluoromethyl group will be a triplet due to coupling with the two equivalent fluorine atoms. |
| -OH | Variable | br s | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |
3.3. Interpretation and Causality
The predicted ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the two aromatic protons, the difluoromethyl proton, and the hydroxyl proton.
-
The downfield chemical shifts of the aromatic protons (H-3 and H-6) are a direct consequence of the electron-withdrawing nature of the nitro group and the pyridine nitrogen.
-
The characteristic triplet for the -CHF₂ proton with a large H-F coupling constant is a key signature for the presence of this group. The chemical shift of this proton is influenced by the electron-withdrawing fluorine atoms.
-
The broad singlet for the hydroxyl proton is typical and its presence can be confirmed by a D₂O exchange experiment, where the signal would disappear.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
4.1. Experimental Protocol (General)
A standard ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: Proton-decoupled mode is standard. A sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Referencing: Chemical shifts are referenced to the deuterated solvent signal.
4.2. Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Coupling Constant (J, Hz) | Rationale |
| C-2 | ~150 - 155 | t | JC-F ≈ 20-30 | This carbon is attached to the difluoromethyl group and will be a triplet due to coupling with the two fluorine atoms. |
| C-3 | ~140 - 145 | s | - | This carbon is adjacent to the nitro group and will be deshielded. |
| C-4 | ~160 - 165 | s | - | This carbon is attached to the hydroxyl group and is expected to be significantly downfield. |
| C-5 | ~130 - 135 | s | - | This carbon is attached to the nitro group. |
| C-6 | ~120 - 125 | s | - | This carbon is adjacent to the ring nitrogen. |
| -CHF₂ | ~110 - 120 | t | JC-F ≈ 230-250 | This carbon is directly attached to two fluorine atoms and will exhibit a large one-bond C-F coupling, resulting in a triplet. |
4.3. Interpretation and Causality
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton.
-
The most upfield signal is expected to be the difluoromethyl carbon, which will appear as a triplet with a large coupling constant, a definitive indicator of the -CHF₂ group.
-
The quaternary carbons (C-2, C-4, and C-5) will be identifiable by their lower intensity in a standard ¹³C spectrum.
-
The chemical shifts of the ring carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-4) is expected to be the most downfield among the ring carbons.
Mass Spectrometry (MS)
5.1. Experimental Protocol (General)
Mass spectra can be obtained using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method suitable for determining the molecular weight, while electron ionization (EI) can provide valuable fragmentation information.
-
Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For EI, a volatile sample is introduced directly or via gas chromatography.
-
Acquisition: In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed. In high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
5.2. Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 191.0262 | The molecular weight of C₆H₄F₂N₂O₃ is 190.0241. The protonated molecule would have an m/z of 191.0262. |
| [M-OH]⁺ | 173.0156 | Loss of the hydroxyl radical is a possible fragmentation pathway. |
| [M-NO₂]⁺ | 144.0292 | Loss of the nitro group is another common fragmentation for nitroaromatic compounds. |
5.3. Interpretation and Causality
The mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry is essential for unambiguously determining the elemental formula, C₆H₄F₂N₂O₃. The fragmentation pattern can provide further structural confirmation. For instance, the loss of characteristic fragments like -OH and -NO₂ would be consistent with the proposed structure.
Figure 2. Predicted Electron Ionization (EI) fragmentation pathway.
Infrared (IR) Spectroscopy
6.1. Experimental Protocol (General)
An IR spectrum can be obtained using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
6.2. Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3200 - 3500 (broad) | O-H stretch | The broadness is due to hydrogen bonding. |
| 3000 - 3100 | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring. |
| ~1600, ~1480 | C=C and C=N stretch | Aromatic ring vibrations. |
| 1500 - 1550 and 1300 - 1350 | Asymmetric and symmetric N-O stretch | Characteristic strong absorptions for the nitro group. |
| 1000 - 1200 | C-F stretch | Strong absorptions from the difluoromethyl group. |
6.3. Interpretation and Causality
The IR spectrum will provide information about the functional groups present in the molecule.
-
A broad absorption in the 3200-3500 cm⁻¹ region is a strong indication of the hydroxyl group.
-
The two strong bands for the nitro group are highly characteristic and would be a key diagnostic feature.
-
The presence of strong C-F stretching bands would confirm the difluoromethyl group.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. While experimental data is not yet widely available, the analysis presented here, based on the compound's structure and data from analogous molecules, offers a solid foundation for researchers. The key spectroscopic signatures to look for are the characteristic signals of the difluoromethyl group in both ¹H and ¹³C NMR, the deshielded aromatic protons, the molecular ion peak in the mass spectrum, and the characteristic IR absorptions for the hydroxyl, nitro, and difluoromethyl groups. This guide serves as a practical tool for the successful identification and characterization of this and similar novel pyridine derivatives.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
MSDS of this compound. (n.d.). Retrieved January 19, 2026, from [1]
-
Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. (n.d.). Benchchem. Retrieved January 19, 2026, from [2]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. Retrieved January 19, 2026, from [Link][3]
Sources
An In-depth Technical Guide to 2-(difluoromethyl)-5-nitropyridin-4-ol
Molecular Formula: C₆H₄F₂N₂O₃[1] Molecular Weight: 190.10 g/mol [1]
For the attention of researchers, scientists, and drug development professionals: This document provides a comprehensive technical overview of 2-(difluoromethyl)-5-nitropyridin-4-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry.
Physicochemical Properties and Structural Information
This compound, with the CAS number 1805314-41-3, is a substituted pyridine derivative.[1] The presence of a difluoromethyl group (-CF₂H), a nitro group (-NO₂), and a hydroxyl group (-OH) on the pyridine scaffold imparts unique electronic and physicochemical properties that are highly relevant in the context of drug design and discovery.
The difluoromethyl group is of particular significance in modern medicinal chemistry. It is often employed as a bioisostere for hydroxyl, thiol, or amine moieties, capable of participating in hydrogen bonding, which can be crucial for target engagement.[2][3] Furthermore, the incorporation of fluorine can enhance metabolic stability and modulate the lipophilicity and bioavailability of a molecule.[2] The nitro group is a strong electron-withdrawing group, influencing the acidity of the pyridin-4-ol moiety and the overall reactivity of the aromatic ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the molecule's solubility and potential for interaction with biological targets.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine | [4] |
| CAS Number | 1805314-41-3 | [1][4][5] |
| Molecular Formula | C₆H₄F₂N₂O₃ | [1] |
| Molecular Weight | 190.10 g/mol | [1] |
Synthesis and Chemical Reactivity
The general reactivity of the molecule would be dictated by the interplay of its functional groups. The pyridine nitrogen is basic, though its basicity is reduced by the electron-withdrawing nitro group. The pyridin-4-ol exists in tautomeric equilibrium with its pyridin-4(1H)-one form. The nitro group can be a handle for further chemical transformations, such as reduction to an amino group, which opens up a wide range of subsequent derivatization possibilities.
Potential Applications in Drug Discovery
The structural motifs present in this compound are found in various biologically active compounds. Fluorinated pyridines are prevalent in both pharmaceuticals and agrochemicals.[2][6]
Potential as a Scaffold in Medicinal Chemistry:
-
Bioisosterism and Target Interaction: As mentioned, the difluoromethyl group can serve as a bioisostere, potentially improving the pharmacological profile of a lead compound.[7][8] Its ability to form hydrogen bonds could be key to enhancing binding affinity to target proteins.
-
Kinase Inhibition: The pyridine scaffold is a well-established core for kinase inhibitors, which are a major class of oncology drugs. The specific substitution pattern of this molecule could be explored for activity against various kinases.
-
Antimicrobial Agents: Nitropyridine derivatives have been investigated for their antimicrobial properties.[9] The combination of the nitro and difluoromethyl groups might lead to compounds with interesting antibacterial or antifungal activity.
The logical workflow for evaluating the potential of this molecule would involve its synthesis, followed by screening in a variety of biological assays relevant to the fields of oncology, infectious diseases, and inflammation.
Caption: A logical workflow for the evaluation of this compound in a drug discovery context.
Safety and Handling
For safe handling, it is essential to consult the Safety Data Sheet (SDS). This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
Table 2: Hazard and Precautionary Information
| Category | Information | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |
| Signal Word | Warning | [10] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| Storage | Store in a cool, well-ventilated area. Keep container tightly closed. | [10] |
It is recommended to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid the formation and spread of dust.[10]
Conclusion
This compound is a compound with significant potential for application in drug discovery and medicinal chemistry. The combination of a pyridine-4-ol core with a nitro group and a difluoromethyl moiety creates a unique chemical entity. The difluoromethyl group, in particular, is a valuable feature for modern drug design due to its role as a bioisostere and its ability to enhance metabolic stability. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Please note that direct, peer-reviewed publications detailing the synthesis and application of this specific compound (CAS 1805314-41-3) were not available at the time of this writing. The references below pertain to the compound's properties as listed in databases and general principles of related chemical structures.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1805314-41-3|2-(Difluoromethyl)-4-hydroxy-5-nitropyridine|BLD Pharm [bldpharm.com]
- 5. keyorganics.net [keyorganics.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 2-(difluoromethyl)-5-nitropyridin-4-ol: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(difluoromethyl)-5-nitropyridin-4-ol, a novel heterocyclic compound with significant potential in medicinal and agricultural chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will delve into a proposed synthetic pathway, predict its key physicochemical properties and spectral data, and explore its potential applications, particularly focusing on the role of the difluoromethyl group as a bioisostere for the hydroxyl moiety.[1] This guide aims to serve as a foundational resource for researchers interested in the exploration and utilization of this promising compound.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, and their functionalization with fluorine-containing groups, such as the difluoromethyl (CHF₂) group, offers a powerful strategy for modulating their bioactivity.[3]
The compound this compound is of particular interest due to the convergence of several key structural features: a pyridine core, a strongly electron-withdrawing nitro group, a hydroxyl group that can participate in hydrogen bonding and tautomerization, and the difluoromethyl group. The CHF₂ group is increasingly recognized as a lipophilic bioisostere of the hydroxyl group, capable of forming hydrogen bonds while enhancing membrane permeability.[1][4] This guide will provide a detailed examination of this molecule's characteristics, offering valuable insights for its application in research and development.
Proposed Synthesis of this compound
Currently, a validated synthesis for this compound is not publicly available. Direct difluoromethylation of nitropyridines has proven to be synthetically challenging. However, based on established methodologies for the synthesis of related compounds, a plausible multi-step synthetic route is proposed below.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
Step 1: Nitration of 2-aminopyridine to 2-amino-5-nitropyridine
This initial step involves the regioselective nitration of 2-aminopyridine. The amino group directs the incoming nitro group to the 5-position.
-
Protocol:
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-aminopyridine in portions, maintaining the temperature below 10 °C.
-
Once the addition is complete, add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-amino-5-nitropyridine.
-
Step 2: Diazotization and Hydrolysis to 2-hydroxy-5-nitropyridine
The amino group of 2-amino-5-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[5][6][7]
-
Protocol:
-
Dissolve 2-amino-5-nitropyridine in an aqueous acidic solution (e.g., dilute sulfuric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a short period, then warm to room temperature and heat to reflux for several hours to facilitate the hydrolysis of the diazonium salt.[5]
-
Cool the reaction mixture and collect the precipitated 2-hydroxy-5-nitropyridine by filtration. The product can be further purified by recrystallization.
-
Step 3: C-H Difluoromethylation of 2-hydroxy-5-nitropyridine
This is the most challenging step, involving the direct introduction of the difluoromethyl group onto the pyridine ring. Recent advances in C-H functionalization offer potential strategies.[3]
-
Rationale for Experimental Choice: Direct C-H difluoromethylation of electron-deficient pyridines is a developing area of organic synthesis. The choice of reagent is critical. Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a suitable initiator can generate the difluoromethyl radical, which can then add to the pyridine ring. The regioselectivity will be influenced by the electronic nature of the pyridine ring.
-
Proposed Protocol:
-
In a reaction vessel inerted with nitrogen or argon, dissolve 2-hydroxy-5-nitropyridine in a suitable dry, aprotic solvent (e.g., DMF or acetonitrile).
-
Add a difluoromethylating reagent such as the Ruppert-Prakash reagent (TMSCF₃) and a suitable initiator (e.g., a photoredox catalyst or a radical initiator like AIBN).
-
The reaction may require heating or irradiation with visible light, depending on the chosen catalytic system.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and use standard workup procedures followed by column chromatography to isolate and purify this compound.
-
Physical and Chemical Characteristics
As direct experimental data is scarce, the following properties are a combination of available information from safety data sheets and predictions based on the chemical structure and data from analogous compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Basis |
| Molecular Formula | C₆H₄F₂N₂O₃ | |
| Molecular Weight | 190.10 g/mol | |
| Appearance | Predicted to be a solid | [8] |
| Melting Point | Not available (Predicted >200 °C, by analogy to nitropyridinols) | [9] |
| Boiling Point | Not available (Predicted to decompose before boiling) | |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols. Low solubility in water and non-polar solvents. | [10] |
| pKa (4-OH group) | Predicted to be in the range of 4-6 | [11][12] |
Tautomerism:
It is important to note that this compound can exist in tautomeric equilibrium with its pyridone form, 2-(difluoromethyl)-5-nitro-1H-pyridin-4-one. The equilibrium position will be solvent-dependent.
Caption: Tautomeric equilibrium of this compound.
Predicted Spectral Data
The following spectral data are predictions based on the analysis of similar structures and established principles of spectroscopy. These predictions can guide the characterization of the synthesized compound.
¹H NMR Spectroscopy
-
CHF₂ Proton: A triplet in the range of δ 6.5-7.5 ppm with a coupling constant (¹JH-F) of approximately 50-60 Hz.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitro and difluoromethyl groups.
¹³C NMR Spectroscopy
-
CHF₂ Carbon: A triplet in the range of δ 110-120 ppm with a large coupling constant (¹JC-F) of approximately 230-250 Hz.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-160 ppm). The carbons attached to the nitro and hydroxyl groups will be significantly shifted.
¹⁹F NMR Spectroscopy
-
A doublet in the range of δ -90 to -120 ppm with a coupling constant (¹JF-H) of approximately 50-60 Hz.
Mass Spectrometry (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 190.
-
Key Fragmentation Patterns:
Reactivity and Stability
-
Stability: The compound is expected to be stable under standard laboratory conditions, though it should be protected from strong light and heat.
-
Reactivity:
-
The hydroxyl group can be alkylated or acylated.
-
The nitro group can be reduced to an amino group, providing a handle for further functionalization.
-
The pyridine nitrogen is weakly basic due to the presence of electron-withdrawing groups.
-
The compound is incompatible with strong oxidizing agents and strong acids.[8]
-
Potential Applications in Research and Drug Development
The structure of this compound suggests several potential applications, primarily stemming from the concept of bioisosterism.
-
Bioisostere of Hydroxylated and Nitrated Pyridines: The difluoromethyl group can act as a metabolically stable and more lipophilic mimic of a hydroxyl group.[1][2] This makes the title compound a valuable tool for probing structure-activity relationships where a corresponding hydroxylated pyridine has shown biological activity.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The specific substitution pattern of this compound could allow it to interact with the hinge region of various kinases.
-
Agrochemicals: Nitropyridine derivatives are used in the development of herbicides and insecticides.[15] The introduction of a difluoromethyl group could enhance the efficacy and modify the environmental fate of such compounds.
Workflow for Investigating Biological Activity:
Caption: A typical workflow for evaluating the biological potential of this compound.
Safety and Handling
Based on safety data for related compounds, this compound should be handled with care in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a fascinating and potentially valuable building block for the development of new bioactive molecules. While experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration. The interplay of its functional groups, particularly the bioisosteric relationship between the difluoromethyl and hydroxyl groups, opens up exciting avenues for research in medicinal and agricultural chemistry. It is our hope that this technical guide will stimulate further investigation into the properties and applications of this promising compound.
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A Comprehensive Technical Guide to Difluoromethyl-Substituted Pyridinols: Synthesis, Properties, and Applications
Abstract
The strategic incorporation of fluorine-containing moieties into bioactive scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Among these, the difluoromethyl (-CF2H) group has emerged as a uniquely valuable substituent, acting as a lipophilic hydrogen bond donor and a metabolically robust bioisostere for hydroxyl and thiol groups.[1][2][3] When appended to the pyridinol framework—a privileged heterocycle in numerous pharmaceuticals—the resulting difluoromethyl-substituted pyridinols exhibit a compelling profile of modulated physicochemical properties and biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of this important class of molecules. We will explore the fundamental impact of the -CF2H group on pyridinol properties, detail robust synthetic methodologies for their preparation, and examine their application in contemporary drug discovery, supported by mechanistic insights and detailed experimental protocols.
The Strategic Value of the Difluoromethyl Group in Pyridinol Scaffolds
The Unique Role of Fluorine in Drug Design
The introduction of fluorine into organic molecules can profoundly alter their chemical, physical, and biological properties.[2][4] The high electronegativity of fluorine and the strength of the carbon-fluorine bond (up to 130 kcal mol⁻¹) often lead to enhanced metabolic stability by blocking sites of oxidative metabolism.[4][5] Furthermore, fluorination can modulate a molecule's pKa, lipophilicity, and conformational preferences, all of which are critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[5][6]
The -CF2H Group: A Lipophilic Hydrogen Bond Donor and Bioisostere
The difluoromethyl group holds a special position among fluorinated motifs. Unlike the trifluoromethyl (-CF3) group, which is a potent electron-withdrawing group but lacks hydrogen bonding capability, the -CF2H group possesses a polarized C-H bond that makes it a competent hydrogen bond donor.[1][4] This unique characteristic allows it to serve as a bioisosteric replacement for common pharmacophoric groups like hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) functionalities.[2][3][7][8] This substitution can enhance binding affinity to target proteins through new hydrogen bonding interactions while simultaneously improving membrane permeability and metabolic stability.[1][2]
The Pyridinol Motif: A Privileged Scaffold
Pyridinols and their tautomeric forms, pyridones, are foundational structures in medicinal chemistry. They are present in a wide array of approved drugs and biologically active compounds, valued for their ability to engage in hydrogen bonding as both donors and acceptors and their capacity for metal chelation. The combination of the versatile pyridinol scaffold with the unique properties of the -CF2H group creates a powerful strategy for developing novel chemical entities with enhanced drug-like properties.[9][10]
Physicochemical Properties and Their Implications
The introduction of a -CF2H group onto a pyridinol ring systematically alters its core properties. Understanding these shifts is crucial for the rational design of molecules with a desired target profile.
Impact on Acidity/Basicity (pKa)
The strongly electron-withdrawing nature of the -CF2H group significantly influences the electron density of the pyridine ring. When attached to the ring, it generally decreases the basicity of the pyridine nitrogen, lowering its pKa. Conversely, it increases the acidity of the pyridinol's hydroxyl group. This modulation of pKa is critical as it affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, cell permeability, and target binding.
Modulation of Lipophilicity (LogP/LogD)
While often considered a "lipophilic" group, the impact of the -CF2H group on lipophilicity is context-dependent.[11] Replacing a methyl group with a difluoromethyl group typically results in a smaller increase in lipophilicity compared to a trifluoromethyl substitution.[6][7] In some cases, particularly with electron-withdrawing groups already present on an aromatic ring, the logP can even decrease.[8][11] This nuanced effect provides a valuable tool for fine-tuning a molecule's lipophilicity to achieve the optimal balance for absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bonding Capabilities
The hydrogen on the difluoromethyl group is sufficiently acidic to act as a hydrogen bond donor, a property not shared by methyl or trifluoromethyl groups.[4] Studies have quantified its hydrogen bond acidity (A) to be similar to that of anilines and thiophenols, though weaker than a hydroxyl group.[7][8][11] This allows a -CF2H substituted pyridinol to form additional or alternative interactions within a protein's active site, potentially increasing potency and selectivity.[2]
Metabolic Stability
The -CF2H group is significantly more stable to oxidative metabolism than a methyl (-CH3) or hydroxymethyl (-CH2OH) group.[1][2][6] This is a direct consequence of the strong C-F bonds and the increased oxidation potential of the C-H bond within the -CF2H moiety. This enhanced stability often leads to a longer in vivo half-life and improved bioavailability for drug candidates.[2]
Table 1: Comparative Physicochemical Properties of Key Functional Groups
| Property | -CH3 | -OH | -SH | -CF2H | -CF3 |
| Hydrogen Bond Donor | No | Strong | Moderate | Yes (Moderate)[7][8] | No |
| Hydrogen Bond Acceptor | No | Yes | Weak | Yes (F atoms) | Yes (F atoms) |
| Relative Lipophilicity | Baseline | Lower | Higher | Higher[8] | Much Higher[12] |
| Metabolic Stability | Low (Oxidation) | Low (Oxidation/Conjugation) | Moderate | High[1][2] | Very High |
| Bioisosteric Role | - | - | - | -OH, -SH[3] | - |
Synthetic Strategies for Accessing Difluoromethyl-Substituted Pyridinols
The synthesis of these target molecules can be broadly categorized into two main approaches: the late-stage functionalization of a pre-formed pyridine or pyridinol ring, and the de novo construction of the heterocyclic ring from difluoromethylated precursors. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability.
Caption: Overview of primary synthetic routes to difluoromethyl-substituted pyridinols.
Late-Stage C-H Difluoromethylation of Pyridines
Directly converting a C-H bond on a pyridine ring to a C-CF2H bond is a highly atom-economical and efficient strategy, particularly valuable for modifying complex molecules late in a synthetic sequence.[9][13] Radical-based methods are most common.
Causality and Mechanistic Insight: These reactions typically proceed via a Minisci-type mechanism. A difluoromethyl radical (•CF2H) is generated from a suitable precursor. This radical, being nucleophilic, preferentially attacks the electron-deficient pyridine ring (or its protonated pyridinium form) at the C2, C4, or C6 positions. The resulting radical cation intermediate is then oxidized and deprotonated to rearomatize, yielding the final product. Recent advances have enabled switchable regioselectivity to the typically less reactive meta-position by using dearomatized intermediates like oxazino pyridines.[9][10][13]
Caption: Simplified mechanism for Minisci-type radical difluoromethylation of pyridines.
Exemplary Protocol: Radical C-H Difluoromethylation This protocol is a representative synthesis based on methodologies described in the literature.[9][13]
-
Reagent Preparation: In a nitrogen-purged flask, add the substituted pyridine (1.0 mmol) and a suitable solvent (e.g., acetonitrile, 5 mL).
-
Acidification: Add an acid (e.g., trifluoroacetic acid, 1.5 mmol) to protonate the pyridine, increasing its reactivity towards nucleophilic radical attack.
-
Radical Precursor Addition: Add the difluoromethyl radical precursor, such as Zn(SO2CF2H)2 (Langlois' reagent) (1.5 mmol), followed by an oxidant like tert-butyl hydroperoxide (3.0 mmol).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS. The causality for heating is to ensure efficient radical generation and propagation.
-
Workup: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of sodium thiosulfate, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over sodium sulfate, concentrate in vacuo, and purify the crude product by silica gel column chromatography to yield the difluoromethylated pyridine. Subsequent hydrolysis or O-demethylation, if applicable, would yield the target pyridinol.
De Novo Synthesis: Constructing the Pyridinol Ring
This approach involves building the pyridinol ring from acyclic precursors, where one or more of the components already contains the difluoromethyl group. This strategy offers excellent control over regiochemistry and is often more scalable for producing a specific isomer.
Causality and Rationale: A common de novo method is the reaction of a lithium 3-polyfluoroalkyl-1,3-ketoenolate with ammonium acetate.[14] This approach leverages the established reactivity of 1,3-dicarbonyl compounds in pyridine synthesis (a variation of the Hantzsch synthesis). By starting with a difluoromethylated ketoenolate, the -CF2H group is precisely installed at the desired position of the newly formed ring system.
Exemplary Protocol: De Novo Synthesis via Cyclocondensation This protocol is a representative synthesis based on methodologies described in the literature.[14][15]
-
Precursor Synthesis: Prepare the starting 1,1-difluoro-3-(pyridin-2-yl)pentane-2,4-dione from ethyl difluoroacetate and 2-acetylpyridine.
-
Cyclization: In a round-bottom flask, dissolve the difluoromethylated dicarbonyl precursor (1.0 mmol) and ammonium acetate (5.0 mmol) in glacial acetic acid (10 mL).
-
Reaction: Reflux the mixture for 2-6 hours. The high temperature drives the condensation and subsequent cyclization/aromatization. The acetic acid serves as both the solvent and a catalyst.
-
Workup: Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate) and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to afford the target 4'-difluoromethyl-2,2':6',2″-terpyridine derivative.[14]
Synthesis of N-Difluoromethyl Pyridones
An alternative route accesses the pyridone tautomer directly through N-difluoromethylation. This is particularly useful as many pyridinols exist predominantly as their pyridone isomers.
Causality and Rationale: This transformation can be achieved by reacting a pyridine with a difluorocarbene source, such as ethyl bromodifluoroacetate.[16][17] The reaction proceeds through the initial formation of an N-ylide, which then undergoes rearrangement and subsequent reaction with an oxygen source (often adventitious water or an added oxidant) to form the N-difluoromethyl-2-pyridone. The key intermediate is a highly reactive N-difluoromethylpyridinium salt.[16][17]
Applications in Drug Discovery and Agrochemicals
The unique profile of difluoromethyl-substituted pyridinols makes them attractive scaffolds for bioactive compound design. The -CF2H group often serves to enhance potency, selectivity, and pharmacokinetic properties.
Caption: The bioisosteric replacement of a hydroxyl group with a difluoromethyl group.
Case Study: Kinase Inhibitors In kinase inhibitor design, the "hinge-binding" motif is critical for affinity. This often involves hydrogen bonds between the heterocycle (like a pyridinol) and the protein backbone. Replacing a key hydroxyl group with a -CF2H group can maintain this crucial hydrogen bond while blocking a potential site of glucuronidation or sulfation, common metabolic pathways for phenols. This can dramatically increase the oral bioavailability and duration of action of the inhibitor.
Case Study: Agrochemicals In agrochemicals, metabolic stability in both the target pest and the environment is key. The 3-(difluoromethyl)-1-methyl-1H-pyrazole motif is important in the agrochemical industry.[4] Similarly, difluoromethyl-substituted pyridinols can be incorporated into fungicides or herbicides. The -CF2H group enhances the compound's stability and modulates its lipophilicity, improving uptake and translocation within the target organism while resisting environmental degradation.
Conclusion and Future Perspectives
Difluoromethyl-substituted pyridinols represent a powerful and versatile class of compounds for modern chemical research. The -CF2H group is not merely a fluorinated substituent but a sophisticated functional group that acts as a metabolically stable, lipophilic hydrogen bond donor. This unique combination of properties allows for the fine-tuning of molecular characteristics essential for the development of next-generation pharmaceuticals and agrochemicals. The advancement of synthetic methodologies, particularly in late-stage C-H functionalization, has made these valuable scaffolds more accessible than ever.[4][9][10] Future research will likely focus on developing even more selective and scalable synthetic routes, exploring novel substitution patterns, and further elucidating the structure-activity relationships of these compounds in diverse biological systems. The continued application of these principles promises to accelerate the discovery of safer and more effective chemical agents.
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Preliminary Biological Screening of 2-(difluoromethyl)-5-nitropyridin-4-ol: A Technical Guide
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][4] The introduction of specific functional groups can significantly modulate the pharmacological profile of the pyridine ring. The subject of this guide, 2-(difluoromethyl)-5-nitropyridin-4-ol, is a novel chemical entity featuring a difluoromethyl group, a nitro group, and a hydroxyl group on the pyridine core. Each of these moieties is known to influence a compound's biological behavior. The difluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group is a common feature in compounds with antimicrobial and cytotoxic activity.[1][5] The pyridin-4-ol tautomer is a key structural motif in various bioactive molecules.
This technical guide provides a comprehensive framework for the preliminary biological screening of this compound. As a Senior Application Scientist, the following sections are structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and insightful initial evaluation of this compound's therapeutic potential. The protocols described herein are designed to be self-validating, incorporating appropriate controls and data analysis strategies to ensure the trustworthiness of the generated results.
Chapter 1: Rationale for Preliminary Biological Screening
The initial biological evaluation of a novel compound is a critical step in the drug discovery pipeline.[6][7] The primary objectives of this preliminary screening are to identify potential therapeutic applications and to flag any potential liabilities, such as cytotoxicity, at an early stage.[7][8] For this compound, the screening strategy is logically guided by the known activities of structurally related nitropyridine and pyridin-4-ol derivatives.[1] Therefore, the preliminary screening will focus on three key areas:
-
Cytotoxicity Profiling: To assess the compound's potential as an anticancer agent and to determine its therapeutic window.[8][9][10]
-
Antimicrobial Activity Spectrum: To investigate its efficacy against a panel of pathogenic bacteria and fungi.[11][12]
-
Early ADME Profiling: To gain initial insights into its drug-like properties, including metabolic stability and permeability.[13][14][15]
This multi-pronged approach will provide a foundational dataset to guide further, more focused investigations into the compound's mechanism of action and potential for development.
Chapter 2: In Vitro Cytotoxicity Assessment
A fundamental first step in characterizing a new chemical entity is to evaluate its effect on cell viability.[6][16] This provides a baseline understanding of its intrinsic cellular toxicity and potential as a cytotoxic agent, for instance, in oncology.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293).[6]
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays.[9][10]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | Insert Value |
| A549 | Lung Carcinoma | 48 | Insert Value |
| HeLa | Cervical Cancer | 48 | Insert Value |
| HEK293 | Normal Kidney | 48 | Insert Value |
Chapter 3: Antimicrobial Susceptibility Testing
Given that many nitropyridine derivatives exhibit antimicrobial properties, it is prudent to screen this compound against a panel of clinically relevant microorganisms.[1]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[1]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well plates
-
This compound
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls.[1]
Procedure:
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | Insert Value |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | Insert Value |
| Candida albicans (ATCC 90028) | Fungus | Insert Value |
Chapter 4: Preliminary ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[13][14][17] In this preliminary phase, we will focus on key in vitro assays that provide an initial indication of the compound's drug-like characteristics.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive intestinal absorption of a compound.[14]
Materials:
-
PAMPA plate (e.g., a 96-well microplate with a filter membrane coated with a lipid solution)
-
Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., pH 5.0)
-
This compound
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Dissolve the test compound in the donor buffer.
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with the acceptor buffer.
-
Incubate the plate for a defined period (e.g., 4-16 hours).
-
Determine the concentration of the compound in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Pe).
Protocol 4: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[13][18]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
This compound
-
Control compounds with known metabolic stability (e.g., Verapamil, Warfarin)
-
LC-MS/MS
Procedure:
-
Pre-incubate the test compound with liver microsomes in a buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation: Early ADME Properties
| Assay | Parameter | Result | Interpretation |
| PAMPA | Permeability (Pe) (10⁻⁶ cm/s) | Insert Value | High/Medium/Low |
| Microsomal Stability | In vitro t½ (min) | Insert Value | High/Medium/Low Stability |
| Microsomal Stability | Intrinsic Clearance (Clint) (µL/min/mg protein) | Insert Value | High/Medium/Low Clearance |
Conclusion
This technical guide outlines a systematic and scientifically rigorous approach to the preliminary biological screening of this compound. By following these protocols, researchers can generate a foundational dataset encompassing the compound's cytotoxic, antimicrobial, and early ADME profiles. The insights gained from this initial evaluation will be instrumental in making informed decisions about the future direction of research and development for this novel chemical entity. The modular nature of this guide allows for adaptation and expansion as new data emerges and specific biological activities warrant more in-depth investigation.
References
- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
- Kosheeka. (2025).
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- WuXi AppTec. (2023). Early ADME Screening: 3 Ways It Boosts IND Submission Success.
- NIH. (2022).
- NIH. (n.d.).
- NIH. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle.
- ResearchGate. (2025).
- MDPI. (n.d.). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity.
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- Agilent. (n.d.). ADME Assays.
- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
- Semantic Scholar. (2019).
- (2013). What ADME tests should be conducted for preclinical studies?. Drug Discoveries & Therapeutics, 7(3), 86-93.
- (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- BenchChem. (2025).
- ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
- NIH. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
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- ResearchGate. (2024).
- (2021).
- Pharmaron. (n.d.). Preclinical Bioanalysis Of Small Molecules.
- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Reefschläger, J., et al. (1988). Synthesis and biological activities of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues. Journal of Medicinal Chemistry, 31(2), 393-397.
- PubMed. (n.d.). Nucleosides. 150. Synthesis and some biological properties of 5-monofluoromethyl, 5-difluoromethyl, and 5-trifluoromethyl derivatives of 2'-deoxyuridine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyluracil.
- Meng, X. Y., et al. (1994). [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. Yao Xue Xue Bao, 29(4), 261-267.
- ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(Difluoromethyl)-5-nitropyridin-4-ol
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical sectors. Pyridine-based ring systems are a cornerstone in drug design, with nitropyridines serving as versatile precursors for a wide array of biologically active molecules.[1] The incorporation of a difluoromethyl (CF₂H) group can enhance crucial pharmacological properties such as lipophilicity, metabolic stability, and binding affinity by acting as a bioisostere for hydroxyl or thiol moieties.[2] This guide outlines a robust two-stage synthetic strategy, beginning with the construction of the 2-(difluoromethyl)pyridin-4-ol intermediate, followed by a regioselective nitration. The protocols herein are designed for advanced chemistry professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety measures, particularly concerning the handling of potent nitrating agents.
Synthetic Strategy Overview
The preparation of this compound is approached via a sequential two-part synthesis.
-
Part I: Synthesis of the Precursor. Construction of the core scaffold, 2-(difluoromethyl)pyridin-4-ol (Intermediate 2 ), from a suitable difluoromethyl-containing building block such as ethyl 4,4-difluoro-3-oxobutanoate (1 ).
-
Part II: Electrophilic Nitration. Introduction of a nitro group at the C-5 position of Intermediate 2 via electrophilic aromatic substitution to yield the final product, this compound (3 ).
This strategic pathway allows for the controlled assembly of the target molecule, with purification and characterization of the key intermediate before proceeding to the hazardous nitration step.
Figure 1: Proposed two-part synthetic workflow for this compound.
Part I: Synthesis of 2-(Difluoromethyl)pyridin-4-ol (Intermediate 2)
Principle and Rationale
The synthesis of the 2-(difluoromethyl)pyridin-4-ol core can be achieved through a Hantzsch-like pyridine synthesis or a related cyclocondensation reaction. This proposed method involves the reaction of a β-ketoester bearing a difluoromethyl group, ethyl 4,4-difluoro-3-oxobutanoate (1 ), with an enamine or ammonia equivalent, followed by cyclization to form the pyridin-4-one ring system. Pyridin-4-ols exist in tautomeric equilibrium with their corresponding 4-pyridone form, a detail crucial for understanding their reactivity. This approach is adapted from established methodologies for synthesizing substituted pyridones.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Ethyl 4,4-difluoro-3-oxobutanoate (1 ) | Round-bottom flasks (100 mL, 250 mL) |
| 3-Amino-2-propenenitrile (or similar enamine) | Reflux condenser |
| Ethanol, anhydrous | Magnetic stirrer with heating plate |
| Sodium ethoxide (NaOEt) solution | Rotary evaporator |
| Hydrochloric acid (HCl), 2M | Beakers, graduated cylinders |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Brine (saturated NaCl solution) | Silica gel for column chromatography |
| Anhydrous magnesium sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide (1.1 eq.) in 100 mL of anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Addition of Reactants: To the stirred solution, add 3-amino-2-propenenitrile (1.0 eq.). After 15 minutes of stirring at room temperature, add ethyl 4,4-difluoro-3-oxobutanoate (1 ) (1.0 eq.) dropwise over 20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Quenching and Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture by slow addition of 2M HCl until the pH is approximately 7.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography to obtain 2-(difluoromethyl)pyridin-4-ol (2 ) as a pure solid.
Characterization
The structure of Intermediate 2 should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the pyridine ring protons, the hydroxyl proton, and the characteristic triplet for the CHF₂ proton (J ≈ 50-55 Hz).
-
¹⁹F NMR: Expect a doublet corresponding to the CF₂H group.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.
Part II: Nitration of 2-(Difluoromethyl)pyridin-4-ol (Intermediate 2)
Principle and Rationale
The nitration of 2-(difluoromethyl)pyridin-4-ol is an electrophilic aromatic substitution. The powerful electron-donating hydroxyl group (-OH) at the C-4 position is strongly activating and directs incoming electrophiles to the ortho positions (C-3 and C-5). While the 2-(difluoromethyl) group is electron-withdrawing and deactivating, the directing effect of the hydroxyl group dominates. Nitration is expected to occur preferentially at the C-5 position due to reduced steric hindrance compared to the C-3 position, which is adjacent to the bulky difluoromethyl group. The reaction requires a potent nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
Critical Safety Precautions
Nitration reactions are highly energetic and potentially explosive if not controlled.[3] Strict adherence to safety protocols is mandatory.
-
Corrosive and Oxidizing Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers.[4][5] They can cause severe chemical burns upon contact.[4] The reaction must be performed in a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, acid-resistant gloves, and a chemical-resistant lab coat.[6][7]
-
Exothermic Reaction: The reaction is highly exothermic. Maintain strict temperature control using an ice/salt bath. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Controlled Addition: Add reagents slowly and dropwise to manage the heat generated.
-
Quenching: The reaction must be quenched by slowly adding the reaction mixture to a large volume of ice. Never add water to the concentrated acid mixture.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[4][8] Have a spill containment kit with a neutralizing agent (e.g., sodium carbonate) readily available.[8]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-(Difluoromethyl)pyridin-4-ol (2 ) | Three-neck round-bottom flask (100 mL) |
| Sulfuric acid (H₂SO₄), concentrated (98%) | Dropping funnel |
| Nitric acid (HNO₃), fuming (≥90%) | Low-temperature thermometer |
| Ice | Ice/salt bath |
| Deionized water | Magnetic stirrer |
| Sodium bicarbonate (NaHCO₃), saturated solution | Large beaker (1 L) for quenching |
| Dichloromethane (DCM) | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, place 2-(difluoromethyl)pyridin-4-ol (2 ) (1.0 eq.).
-
Cooling and Acid Addition: Cool the flask in an ice/salt bath to 0 °C. Slowly add concentrated sulfuric acid (3-4 vol. eq.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled flask, prepare the nitrating agent by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (1 vol. eq.) at 0 °C.
-
Nitration: Add the prepared nitrating mixture dropwise via the dropping funnel to the solution of the substrate. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Fill a 1 L beaker with a large amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be done cautiously.
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized aqueous mixture to a large separatory funnel. Extract the product with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization or silica gel column chromatography to obtain this compound (3 ).
Characterization
Confirm the structure of the final product:
-
¹H NMR: The introduction of the nitro group should result in a downfield shift of the remaining aromatic protons.
-
¹³C NMR: Observe shifts in the carbon signals of the pyridine ring.
-
MS: Confirm the correct molecular weight for the nitrated product.
-
IR Spectroscopy: Look for characteristic strong peaks for the nitro group (NO₂) asymmetric and symmetric stretches (approx. 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).
Data Summary and Troubleshooting
| Parameter | Part I: Precursor Synthesis | Part II: Nitration |
| Key Reactants | Ethyl 4,4-difluoro-3-oxobutanoate, NaOEt | 2-(Difluoromethyl)pyridin-4-ol |
| Key Reagents | Ethanol | H₂SO₄, HNO₃ |
| Temperature | Reflux (~78 °C) | 0-5 °C |
| Reaction Time | 4-6 hours | 1-2 hours |
| Work-up | Acid-base neutralization, extraction | Quenching on ice, neutralization, extraction |
| Purification | Column Chromatography | Recrystallization or Column Chromatography |
| Expected Yield | 40-60% (Estimated) | 50-70% (Estimated) |
Troubleshooting Guide:
-
Low Yield in Part I: Ensure anhydrous conditions, as moisture can consume the sodium ethoxide. Check the purity of the starting materials.
-
Incomplete Nitration (Part II): If starting material remains, the reaction time can be extended, or the temperature can be allowed to rise slightly (e.g., to 10 °C), but with extreme caution. The potency of the nitric acid is also critical.
-
Formation of By-products (Part II): Over-nitration or side reactions can occur if the temperature is not strictly controlled. Ensure slow, dropwise addition of the nitrating mixture.
-
Purification Difficulties: If the product is difficult to separate from impurities, consider an alternative solvent system for chromatography or recrystallization.
Conclusion
This application note details a plausible and robust synthetic route for preparing this compound. The procedure is grounded in established principles of heterocyclic chemistry and electrophilic aromatic substitution. The successful synthesis of this molecule provides a valuable building block for drug discovery and agrochemical research, leveraging the beneficial properties of both the nitropyridine and difluoromethyl motifs. Extreme caution and strict adherence to safety protocols during the nitration step are paramount for a safe and successful outcome.
References
- Nitration reaction safety - YouTube. (2024).
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. NITRIC ACID SAFETY.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
- Matveeva, E. D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(12), 4695.
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4059.
- Zhang, W., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
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Application Notes and Protocols for 2-(Difluoromethyl)-5-nitropyridin-4-ol: A Key Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(difluoromethyl)-5-nitropyridin-4-ol as a pharmaceutical intermediate. This guide covers the synthesis, purification, and characterization of this compound, and critically, elucidates its role in the synthesis of advanced pharmaceutical ingredients. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, bioavailability, and binding affinity of a drug molecule.[1][2] The difluoromethyl group (CF2H), in particular, has garnered significant interest as it can act as a lipophilic bioisostere of hydroxyl or thiol groups, capable of forming hydrogen bonds.[3]
Pyridine derivatives are a cornerstone of many pharmaceuticals, and the strategic placement of a difluoromethyl group on a nitropyridine scaffold, as in this compound, creates a versatile intermediate with multiple reactive sites. This allows for subsequent chemical modifications to build complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[4][5][6][7] This guide will focus on the practical aspects of utilizing this valuable building block.
Physicochemical Properties and Safety Data
A thorough understanding of the properties and hazards of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1805314-41-3 | [8] |
| Molecular Formula | C₆H₄F₂N₂O₃ | [8] |
| Molecular Weight | 190.10 g/mol | [8] |
| Appearance | Solid (form may vary) | Assumed based on related compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | Inferred from structure |
Safety and Handling:
This compound is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9]
Synthesis of this compound: A Proposed Protocol
Reaction Scheme:
A proposed two-step synthesis of this compound.
Protocol:
Step 1: Nitration of 2-Chloro-4-hydroxypyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-chloro-4-hydroxypyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C. The rate of addition should be controlled to prevent a rapid exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-chloro-4-hydroxy-5-nitropyridine, should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum.
Step 2: Difluoromethylation of 2-Chloro-4-hydroxy-5-nitropyridine
The introduction of the difluoromethyl group can be challenging. A potential method involves a radical-mediated reaction.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-chloro-4-hydroxy-5-nitropyridine from Step 1 in a suitable dry, degassed solvent (e.g., DMF or acetonitrile).
-
Addition of Reagents: Add a difluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₂H), and a suitable radical initiator (e.g., AIBN or a photocatalyst).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) or irradiate with a suitable light source if using a photocatalyst.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography.
Purification and Characterization
Purification Protocol:
-
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.
-
Column Chromatography: For less pure samples, purification by flash column chromatography on silica gel is recommended. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the characteristic triplet for the CHF₂ proton. |
| ¹³C NMR | Resonances for the pyridine ring carbons, with the carbon of the difluoromethyl group appearing as a triplet due to C-F coupling. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (190.10 m/z). |
| Melting Point | A sharp melting point range for the pure crystalline solid. |
Application in Pharmaceutical Synthesis: An Intermediate for Kinase Inhibitors
While the direct use of this compound in a specific, named FDA-approved drug is not yet prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of kinase inhibitors.[4][5][6][7] The combination of a modifiable hydroxyl group, a reducible nitro group, and the difluoromethyl moiety makes it an attractive starting point for building complex heterocyclic systems that can target the ATP-binding site of various kinases.
Hypothetical Application Workflow:
The following workflow illustrates how this compound could be utilized in the synthesis of a hypothetical kinase inhibitor.
A hypothetical workflow for the synthesis of a kinase inhibitor.
Protocol Steps:
-
Functionalization of the Hydroxyl Group: The 4-hydroxyl group can be converted to a leaving group (e.g., a triflate) or used in a nucleophilic aromatic substitution reaction to introduce a variety of side chains.
-
Reduction of the Nitro Group: The 5-nitro group can be selectively reduced to an amino group using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with iron or tin(II) chloride in acidic media). This introduces a key point for further diversification.
-
Amide Coupling or Cross-Coupling Reactions: The newly formed amino group can undergo amide bond formation with a carboxylic acid or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl or heteroaryl moieties.
-
Final Elaboration: Subsequent steps may involve further modifications of the introduced side chains to optimize the compound's potency and pharmacokinetic properties, leading to the final kinase inhibitor.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic combination of functional groups provides multiple avenues for chemical elaboration, making it a key building block in the discovery and development of new pharmaceuticals, particularly in the area of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
- Duan, C.-X., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry, 165, 108925.
- de la Fuente, J. A., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569.
-
PubMed. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. [Link]
- NINGBO INNO PHARMCHEM CO., LTD. (2025).
-
PubMed. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]
- I.R.I.S. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- ResearchGate. (2025).
- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents.
- Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
-
Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
- Google Patents. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors [academia.edu]
- 6. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molcore.com [molcore.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Application of 2-(Difluoromethyl)-5-nitropyridin-4-ol in Medicinal Chemistry: A Prospective Guide
Introduction: Unpacking the Potential of a Multifunctional Scaffolding
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The compound 2-(difluoromethyl)-5-nitropyridin-4-ol (CAS No. 1805314-41-3) presents itself as a molecule of significant interest, embodying a unique convergence of three critical pharmacophoric elements: a difluoromethyl group, a nitropyridine core, and a pyridin-4-ol moiety. While specific, direct applications of this molecule in late-stage clinical candidates are not yet extensively documented in peer-reviewed literature, an analysis of its constituent parts provides a robust framework for its prospective applications in medicinal chemistry. This guide serves to provide researchers, scientists, and drug development professionals with a detailed exploration of the potential of this compound as a versatile intermediate and scaffold, grounded in the established principles of medicinal chemistry.
Physicochemical Properties at a Glance
A foundational understanding of a molecule's physical and chemical characteristics is essential for its strategic deployment in a synthesis campaign.
| Property | Value | Source |
| CAS Number | 1805314-41-3 | MolCore[1] |
| Molecular Formula | C₆H₄F₂N₂O₃ | MolCore[1] |
| Molecular Weight | 190.10 g/mol | MolCore[1] |
| Appearance | Expected to be a solid | General chemical knowledge |
The Trifecta of Functionality: A Rationale for Application
The promise of this compound in medicinal chemistry stems from the synergistic interplay of its three key structural features. The strategic value of each component is deeply rooted in established medicinal chemistry principles.
The Difluoromethyl (CF₂H) Group: A Bioisostere with Benefits
The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance a molecule's pharmacological profile. The difluoromethyl group, in particular, offers several advantages:
-
Bioisosteric Replacement: The CF₂H group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This is attributed to its ability to participate in hydrogen bonding, mimicking the interactions of these common functional groups with biological targets.
-
Modulation of Physicochemical Properties: The introduction of a difluoromethyl group can significantly increase a molecule's lipophilicity, which can in turn improve its membrane permeability and bioavailability.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, potentially prolonging the half-life of a drug candidate.
The Nitropyridine Core: A Versatile Synthetic Handle
Nitropyridines are foundational intermediates in the synthesis of a wide array of biologically active molecules. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for certain reactions and also serves as a precursor for other key functional groups:
-
Precursor to Amines: The nitro group can be readily reduced to an amino group. This transformation is a gateway to a vast number of subsequent chemical modifications, including amide bond formation, sulfonylation, and the introduction of various heterocyclic systems. The resulting aminopyridine scaffold is a privileged structure in many kinase inhibitors.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, allowing for the introduction of a diverse range of substituents.
The Pyridin-4-ol Moiety: A Key Interaction Point and Synthetic Precursor
The 4-hydroxy-pyridine (or pyridin-4-one) tautomer offers several strategic advantages:
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, which can be crucial for anchoring a molecule within the active site of a target protein.
-
Synthetic Versatility: The hydroxyl group can be readily converted into an ether or ester, providing a point for attaching other molecular fragments. Furthermore, it can be transformed into a leaving group, such as a triflate or a halide, enabling cross-coupling reactions to introduce aryl or alkyl substituents at the 4-position.
Prospective Synthetic Pathways and Protocols
Workflow for the Elaboration of the Nitropyridine Scaffold
The following diagram illustrates a potential workflow for the derivatization of this compound.
Caption: Potential synthetic pathways for the derivatization of this compound.
Protocol 1: Reduction of the Nitro Group to Form 5-Amino-2-(difluoromethyl)pyridin-4-ol
Rationale: The conversion of the nitro group to an amine is a pivotal step in unlocking a multitude of subsequent derivatization possibilities, particularly for the synthesis of kinase inhibitors where the aminopyridine motif is prevalent. Iron in the presence of an ammonium salt is a classic and often high-yielding method for this transformation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing with ethanol or methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 5-amino-2-(difluoromethyl)pyridin-4-ol.
Protocol 2: Conversion of the 4-ol to a 4-Chloro Intermediate
Rationale: Transforming the pyridin-4-ol into a 4-chloro derivative creates a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux (around 110 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloro-2-(difluoromethyl)-5-nitropyridine can be purified by flash column chromatography.
Potential Therapeutic Applications
Given the prevalence of the difluoromethyl and aminopyridine moieties in modern pharmaceuticals, derivatives of this compound are promising candidates for several therapeutic areas:
-
Oncology: As building blocks for kinase inhibitors (e.g., inhibitors of JAK, SYK, or other kinases where an aminopyridine scaffold is known to bind to the hinge region of the ATP-binding pocket).
-
Inflammatory Diseases: The development of inhibitors for kinases involved in inflammatory signaling pathways is an active area of research.
-
Infectious Diseases: The pyridine core is present in numerous antibacterial and antifungal agents.
Conclusion
This compound is a strategically designed building block that holds considerable promise for medicinal chemistry applications. Its unique combination of a difluoromethyl group for enhanced metabolic stability and bioavailability, a versatile nitropyridine core for synthetic elaboration, and a pyridin-4-ol for key interactions and further functionalization makes it an attractive starting point for the synthesis of novel drug candidates. The prospective synthetic pathways and protocols outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this intriguing molecule in the quest for new and improved therapeutics.
References
-
Starosotnikov, A., & Bastrakov, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 692. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Dumas, J. (2012). The role of the pyridine ring in kinase inhibitors. Expert Opinion on Therapeutic Patents, 22(3), 253-271. [Link]
Sources
Application Notes and Protocols for the Use of 2-(Difluoromethyl)-5-nitropyridin-4-ol in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged structure in the design of new active ingredients. The strategic incorporation of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, has emerged as a powerful strategy to enhance the efficacy and modulate the physicochemical properties of these molecules.[3][4]
The difluoromethyl group is of particular interest as it can serve as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and primary amine (-NH₂) functionalities.[5][6] This unique characteristic can lead to improved binding affinity with target enzymes and enhanced metabolic stability within the target organism.[4][7]
This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-(difluoromethyl)-5-nitropyridin-4-ol , a versatile intermediate for the synthesis of novel agrochemicals. While this specific molecule is not extensively documented in current literature, its synthesis and derivatization can be logically inferred from established principles of pyridine chemistry. The protocols outlined herein are based on analogous transformations of related compounds and are intended to provide a robust starting point for researchers in the field.
Physicochemical Properties and Safety Considerations
A clear understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe utilization.
Predicted Physicochemical Data
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C₆H₄F₂N₂O₃ | - |
| Molecular Weight | 190.11 g/mol | - |
| Appearance | Pale yellow to off-white solid | Typical for nitrated aromatic compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone). Limited solubility in water. | The polar nitro and hydroxyl groups will enhance solubility in polar solvents. |
| pKa | ~4-5 (for the pyridinol hydroxyl) | The electron-withdrawing nitro and difluoromethyl groups will increase the acidity of the hydroxyl group compared to unsubstituted pyridin-4-ol. |
Safety and Handling
Nitrated aromatic compounds should be handled with care due to their potential for thermal instability and skin irritation.
-
Hazard Statements: Based on analogous compounds, expect potential for skin and eye irritation.[8] Handle as a potentially harmful substance if ingested or inhaled.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from strong oxidizing and reducing agents.
-
Proposed Synthesis of this compound
The synthesis of the target molecule can be envisioned as a two-step process: first, the synthesis of the precursor 2-(difluoromethyl)pyridin-4-ol , followed by its regioselective nitration.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthetic workflow.
Part 1: Synthesis of 2-(Difluoromethyl)pyridin-4-ol (Proposed Protocol)
The synthesis of this precursor is not directly reported, but a plausible route can be adapted from methods used for similar fluorinated pyridines. One such approach involves the construction of the difluoromethylpyridine core followed by installation of the hydroxyl group.
Principle: This protocol is based on the synthesis of analogous 2-(trifluoromethyl)pyridin-4-ol.[9] The difluoromethyl group can be introduced using various difluoromethylating agents.
Materials:
-
Appropriate pyridine precursor (e.g., 2-chloro-4-methoxypyridine)
-
Difluoromethylating reagent (e.g., difluoromethyl 2-pyridyl sulfone)[10]
-
Strong base (e.g., t-BuOK)
-
Solvent (e.g., DMF, THF)
-
Acid for deprotection of the methoxy group (e.g., HBr)
Step-by-Step Protocol:
-
Difluoromethylation:
-
To a solution of 2-chloro-4-methoxypyridine in anhydrous THF under an inert atmosphere (N₂ or Ar), add difluoromethyl 2-pyridyl sulfone.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of potassium tert-butoxide (t-BuOK) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(difluoromethyl)-4-methoxypyridine.
-
-
Demethylation:
-
Reflux the purified 2-(difluoromethyl)-4-methoxypyridine in 48% aqueous HBr.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield 2-(difluoromethyl)pyridin-4-ol.
-
Part 2: Nitration of 2-(Difluoromethyl)pyridin-4-ol (Proposed Protocol)
The nitration of the pyridin-4-ol precursor is a critical step. The directing effects of the substituents must be carefully considered. The hydroxyl group at the 4-position is an activating group and directs electrophilic substitution to the ortho positions (3 and 5). The difluoromethyl group at the 2-position and the pyridine nitrogen are deactivating. Therefore, nitration is expected to occur at either the 3- or 5-position. Steric hindrance from the adjacent difluoromethyl group may favor nitration at the 5-position.
Principle: This protocol is adapted from general methods for the nitration of substituted pyridines, which often require potent nitrating agents.[11][12][13] A mixture of nitric acid and sulfuric acid is a common choice.
Materials:
-
2-(difluoromethyl)pyridin-4-ol
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
Step-by-Step Protocol:
-
Preparation of Nitrating Mixture:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
-
Nitration Reaction:
-
To a separate flask containing 2-(difluoromethyl)pyridin-4-ol, slowly add the pre-cooled nitrating mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Application in Agrochemical Synthesis: A Versatile Intermediate
This compound is a valuable intermediate due to the synthetic handles provided by the nitro group and the pyridinol hydroxyl group. The primary downstream application involves the reduction of the nitro group to an amine, which can then be further derivatized.
Key Transformation: Reduction to 2-(Difluoromethyl)-5-aminopyridin-4-ol
The reduction of the nitro group to an amine is a cornerstone transformation in the synthesis of many biologically active molecules.[8]
Principle: The reduction of aromatic nitro compounds can be achieved under various conditions. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. Alternatively, reduction with metals in acidic media is a robust and scalable method.[14][15][16]
Protocol 1: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Celite®
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and purge with an inert gas (N₂ or Ar), followed by hydrogen gas.
-
-
Hydrogenation:
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon can be used for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(difluoromethyl)-5-aminopyridin-4-ol.
-
Protocol 2: Reduction with Iron in Acetic Acid
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Water
-
Ethyl acetate
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, suspend this compound and iron powder in a mixture of acetic acid and water.
-
-
Reduction:
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Synthetic Utility in Agrochemical Design
The resulting 2-(difluoromethyl)-5-aminopyridin-4-ol is a key building block for accessing various classes of agrochemicals.
Caption: Synthetic pathways from the intermediate.
1. Herbicide Synthesis (e.g., Picolinic Acid Analogs): The amino group can be acylated with various carboxylic acids or their derivatives to form amides. For instance, coupling with substituted picolinic acids, a common motif in auxin mimic herbicides, could lead to novel herbicidal candidates.
2. Fungicide Synthesis (e.g., SDHI Analogs): The amine can be reacted with various acid chlorides or activated carboxylic acids to form amide bonds, which are central to many modern fungicides, such as the succinate dehydrogenase inhibitors (SDHIs).
3. Insecticide Synthesis: The aminopyridine scaffold is a key component of neonicotinoid and other classes of insecticides. The 5-amino-4-hydroxypyridine core can be further elaborated through reactions at the amino group to explore new insecticidal compounds.
Conclusion
This compound represents a promising, albeit currently under-explored, intermediate for the synthesis of novel agrochemicals. Its synthesis, while requiring careful optimization, is achievable through established chemical transformations. The presence of the difluoromethyl group is anticipated to impart favorable biological and physicochemical properties to the resulting active ingredients. The primary synthetic utility of this intermediate lies in the reduction of its nitro group to an amine, which opens up a plethora of possibilities for derivatization into various classes of pesticides. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile building block in the ongoing quest for more effective and sustainable crop protection solutions.
References
A comprehensive list of references will be compiled and provided in the final version of this document. The in-text citations correspond to a curated list of scientific literature and patents that support the described methodologies and principles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Trifluoromethyl)pyridin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.org [mdpi.org]
- 15. youtube.com [youtube.com]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: A Methodological Framework for Evaluating 2-(difluoromethyl)-5-nitropyridin-4-ol as a Potential Enzyme Inhibitor
Abstract
Enzyme inhibitors are fundamental to modern drug discovery, providing a primary mechanism for therapeutic intervention across a wide range of diseases.[1] The pyridine and pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs that function as enzyme inhibitors.[2][3] This application note introduces 2-(difluoromethyl)-5-nitropyridin-4-ol, a novel compound featuring a pyridin-4-ol core, a difluoromethyl group known for its unique electronic and hydrogen-bonding properties, and a nitro group. While specific biological data for this compound is not yet publicly available, its structural motifs suggest significant potential as an enzyme inhibitor. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate its inhibitory activity. We present detailed, self-validating protocols for initial screening, potency determination (IC₅₀), and kinetic studies to elucidate the mechanism of action, thereby establishing a robust foundation for its investigation.
Introduction: Scientific Rationale
The strategic design of small molecule enzyme inhibitors remains a cornerstone of pharmaceutical research.[2] Pyridine-based compounds are particularly noteworthy due to their prevalence in a multitude of bioactive molecules and approved drugs, where they often play a critical role in binding to enzyme active sites.[4][5] The pyridin-4-ol moiety, existing in tautomeric equilibrium with its 4-hydroxypyridine form, is a versatile pharmacophore capable of engaging in various non-covalent interactions.
The subject of this guide, this compound, incorporates three key structural features that merit investigation:
-
Pyridin-4-ol Core: This heterocyclic system can mimic the hydrogen bond arrays of peptide backbones, making it a suitable template for designing inhibitors against enzymes like proteases and kinases.[3]
-
Difluoromethyl (CF₂H) Group: This group is an intriguing bioisostere for hydroxyl or thiol groups. It is highly polarized, can act as a hydrogen bond donor, and possesses greater metabolic stability and lipophilicity than a hydroxyl group, potentially enhancing cell permeability and binding affinity.
-
Nitro (NO₂) Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic distribution of the pyridine ring, which can modulate the pKa of the 4-hydroxyl group and its interaction with target residues. Aromatic nitro compounds have been incorporated into various bioactive molecules.[6]
Given these features, this compound is a compelling candidate for screening against various enzyme classes, particularly those with active sites that accommodate heterocyclic ligands, such as kinases, 2-oxoglutarate (2OG)-dependent oxygenases, and cholinesterases.[3][7][8]
Compound Information & Safe Handling
Prior to any experimental work, a thorough understanding of the compound's properties and safety requirements is mandatory.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1805314-41-3 | [9] |
| Molecular Formula | C₆H₄F₂N₂O₃ | Derived |
| Molecular Weight | 190.11 g/mol | Derived |
| Solubility | Expected to be soluble in DMSO, DMF, and methanol. Aqueous solubility may be limited. | - |
| Purity | ≥97% (Recommended for biological assays) | - |
Safety, Handling, and Storage
CAUTION: Aromatic nitro compounds and fluorinated heterocycles require careful handling. While a specific MSDS for this compound is not widely available[9], precautions for related nitropyridines must be followed.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[11][14]
-
Handling: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or aerosols.[10][12] Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[10][12]
-
Storage: Store in its original, tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Store away from incompatible materials such as strong oxidizing agents.
-
Spill & Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[10] Place waste in a suitable, labeled container for disposal according to local, regional, and national regulations.[13]
Hypothesized Mechanism of Action
An enzyme inhibitor functions by binding to an enzyme and blocking its activity.[1] For this compound, a plausible initial hypothesis is competitive inhibition . In this model, the inhibitor's structure allows it to bind to the enzyme's active site, the same location where the natural substrate binds. This prevents the substrate from binding and catalysis from occurring. The pyridin-4-ol core could occupy the active site, with the difluoromethyl and nitro groups forming specific interactions (e.g., hydrogen bonds, electrostatic interactions) with amino acid residues, displacing the substrate.
Caption: Hypothetical competitive inhibition by this compound.
Experimental Protocols
These protocols provide a validated workflow for characterizing the inhibitory potential of the title compound. A generic protein kinase assay is used as a representative example due to the prevalence of pyridinone cores in kinase inhibitors.[3]
Protocol 4.1: Preparation of Stock Solutions
Causality: A high-concentration, non-aqueous stock solution is essential for accurate serial dilutions and to minimize the final concentration of the solvent (typically DMSO) in the assay, which can itself affect enzyme activity.
-
Compound Stock: Carefully weigh 1.9 mg of this compound (MW: 190.11 g/mol ).
-
Add 1.0 mL of 100% DMSO to the solid compound.
-
Vortex thoroughly until fully dissolved. This yields a 10 mM stock solution .
-
Prepare aliquots in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 4.2: Primary Screening Assay (Kinase Activity)
Causality: A single, high-concentration screen is a rapid and cost-effective method to identify if the compound has any activity against the target enzyme. A luminescent ATP detection assay is chosen for its high sensitivity and broad applicability to any ATP-consuming enzyme.
Reagents & Materials:
| Reagent | Purpose |
| Kinase Buffer | Provides optimal pH and ionic strength for enzyme activity. |
| Target Kinase | The enzyme of interest. |
| Peptide Substrate | The molecule to be phosphorylated by the kinase. |
| ATP | Co-substrate; phosphate donor. |
| Test Compound | This compound |
| Luminescent Kinase Assay Kit | Contains reagents to measure remaining ATP. |
| White, Opaque 384-well plates | For low-volume, high-throughput luminescent assays. |
Procedure:
-
Assay Plate Preparation: Dilute the 10 mM compound stock to 20 µM in kinase buffer. This will be the working solution.
-
Add 5 µL of the 20 µM compound working solution to the "Test" wells of a 384-well plate. This results in a final assay concentration of 10 µM.
-
Add 5 µL of kinase buffer with an equivalent amount of DMSO to the "Positive Control" (100% activity) and "Negative Control" (0% activity) wells.
-
Enzyme Addition: Prepare a solution of the target kinase and its peptide substrate in kinase buffer. Add 2.5 µL of this solution to the "Test" and "Positive Control" wells. Add 2.5 µL of buffer without enzyme to the "Negative Control" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 2.5 µL of the ATP solution to all wells to start the enzymatic reaction. The final volume is now 10 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the remaining ATP by adding the detection reagent from the luminescent assay kit according to the manufacturer's protocol. Read luminescence on a plate reader.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Luminescence_Test - Luminescence_Neg) / (Luminescence_Pos - Luminescence_Neg))
-
Protocol 4.3: Determination of IC₅₀ Value
Causality: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. A dose-response curve is generated to determine this value accurately. This protocol is self-validating as a well-defined sigmoidal curve confirms a specific dose-dependent effect.[15]
Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.
Procedure:
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound from your 10 mM stock in DMSO. Then, dilute this series into the kinase buffer.
-
Assay Performance: Perform the kinase assay as described in Protocol 4.2 for each concentration in the dilution series, ensuring each concentration is tested in triplicate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression software (e.g., Prism, Origin) to fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical IC₅₀ Data:
| Log [Inhibitor] (M) | [Inhibitor] (µM) | % Inhibition (Mean) |
| -4.00 | 100.00 | 98.5 |
| -4.52 | 30.00 | 95.2 |
| -5.00 | 10.00 | 88.1 |
| -5.52 | 3.00 | 75.4 |
| -6.00 | 1.00 | 51.2 |
| -6.52 | 0.30 | 24.8 |
| -7.00 | 0.10 | 9.5 |
| -7.52 | 0.03 | 3.1 |
| -8.00 | 0.01 | 1.2 |
Protocol 4.4: Mechanism of Action (MoA) Studies
Causality: IC₅₀ values can be affected by substrate concentration. To determine the true binding affinity (Ki) and the mechanism of inhibition, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations.[1]
-
Experimental Design: Set up a matrix of experiments. Vary the concentration of the substrate (e.g., the peptide) around its known Kₘ value, and for each substrate concentration, run the assay with multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Measure Initial Velocity (V₀): For each condition, measure the reaction progress over time to determine the initial velocity (V₀).
-
Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of the lines indicates the mechanism of inhibition.
Interpreting Kinetic Data:
| Inhibition Type | Lineweaver-Burk Plot | Effect on Vₘₐₓ | Effect on Kₘ |
| Competitive | Lines intersect on the Y-axis | No change | Increases |
| Non-competitive | Lines intersect on the X-axis | Decreases | No change |
| Uncompetitive | Lines are parallel | Decreases | Decreases |
Data Interpretation & Decision Making
The collected data guides the subsequent steps in the drug discovery process. The workflow below illustrates a typical decision-making cascade based on the experimental results.
Caption: Decision-making workflow for inhibitor characterization.
Conclusion
This compound presents a promising scaffold for the development of novel enzyme inhibitors. Its unique combination of a pyridin-4-ol core, a difluoromethyl group, and a nitro substituent provides a rich set of potential interactions for high-affinity binding to an enzyme active site. The methodologies detailed in this application note provide a clear, robust, and scientifically rigorous pathway for any researcher to undertake the initial characterization of this compound. By following these protocols, from initial screening to detailed kinetic analysis, researchers can effectively determine the compound's potency, mechanism of action, and overall potential as a lead candidate for further drug development efforts.
References
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Benchekroun, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Retrieved from [Link]
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ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]
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Benchekroun, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4020–4033. Retrieved from [Link]
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Yeong, K. Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. Retrieved from [Link]
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Scott, W. L., et al. (2023). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. Retrieved from [Link]
-
Jabeen, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1481–1514. Retrieved from [Link]
-
Pigini, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 36-49. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95264, 2-Fluoro-5-nitropyridine. Retrieved from [Link]
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Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(24), 8031. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Hopkinson, R. J., et al. (2014). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic & Medicinal Chemistry, 22(19), 5442–5448. Retrieved from [Link]
-
Pinto, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Beilstein Journal of Organic Chemistry, 16, 1989–1996. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of methyl 2-(difluoromethyl)-5-(hydroxy-2-thienylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate. Retrieved from [Link]
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Chem Help ASAP. (2020, August 23). Enzyme Inhibitors. YouTube. Retrieved from [Link]
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Maleev, V. I., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6668. Retrieved from [Link]
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Application Note: A Practical Guide to the N-Difluoromethylation of Pyridin-4-ol Derivatives
Introduction: The Rising Prominence of the N-Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly valuable substituent.[1][2] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor make it an effective bioisostere for hydroxyl and thiol groups, enhancing membrane permeability and target engagement.[1][3][4] The N-difluoromethylated pyridin-4-one scaffold, in particular, is of significant interest due to the prevalence of the pyridin-4-one core in numerous biologically active compounds. This guide provides a detailed protocol for the N-difluoromethylation of pyridin-4-ol derivatives, focusing on a robust and accessible transition-metal-free method.
Methodology Overview: A Transition-Metal-Free Approach
The protocol detailed herein leverages the commercially available and cost-effective reagent, ethyl bromodifluoroacetate (BrCF2COOEt), as the difluoromethylating agent.[1][2][5] This method avoids the use of transition metals, offering a more environmentally benign and operationally simpler alternative to other fluorination techniques. The overall transformation is a two-step process initiated by the N-alkylation of the pyridine nitrogen with ethyl bromodifluoroacetate, followed by an in situ hydrolysis and decarboxylation to yield the desired N-difluoromethylated product.[2][5]
Experimental Workflow
The following diagram illustrates the general workflow for the N-difluoromethylation of pyridin-4-ol derivatives.
Caption: General experimental workflow for N-difluoromethylation.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following mechanistic pathway:
-
Nucleophilic Attack: The nitrogen atom of the pyridin-4-ol derivative acts as a nucleophile, attacking the electrophilic carbon of ethyl bromodifluoroacetate. This results in the formation of an N-alkoxycarbonyl-difluoromethyl pyridinium bromide intermediate.
-
Hydrolysis and Decarboxylation: Under the reaction conditions, the ester group of the intermediate undergoes hydrolysis, followed by decarboxylation, to generate the final N-difluoromethylated pyridin-4-one product.
The following diagram visually represents this proposed mechanism.
Caption: Proposed mechanism for N-difluoromethylation.
Detailed Experimental Protocol
This protocol is adapted from the work of Legros and coworkers and has been demonstrated to be effective for a range of pyridine derivatives.[2]
Materials:
-
Pyridin-4-ol derivative (1.0 equiv)
-
Ethyl bromodifluoroacetate (BrCF2COOEt) (1.5 - 2.0 equiv)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for aqueous workup and column chromatography
-
Silica gel for chromatography
-
Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyridin-4-ol derivative (1.0 equiv) and anhydrous solvent (MeCN or DMF).
-
Reagent Addition: Add ethyl bromodifluoroacetate (1.5 - 2.0 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Analysis: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) to confirm its identity and purity.
Substrate Scope and Optimization
The success of this N-difluoromethylation protocol is influenced by the electronic and steric properties of the substituents on the pyridine ring.[2]
| Substrate Type | Key Considerations | Typical Yields |
| Electron-rich pyridines | Generally react well, promoting nucleophilic attack. | Moderate to Good |
| Electron-deficient pyridines | May require higher temperatures or longer reaction times. | Lower to Moderate |
| Sterically hindered pyridines | Steric hindrance around the nitrogen can impede the reaction. | Variable |
| 4-Methoxypyridines | Undergo subsequent demethylation to form the pyridin-4-one. | Good |
Note: The reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates to achieve optimal yields.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient reactivity of the substrate. | Increase reaction temperature or use a more polar solvent like DMF. |
| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction closely. | |
| Formation of multiple byproducts | Side reactions due to impurities or harsh conditions. | Ensure all reagents and solvents are pure and dry. Optimize reaction temperature and time. |
| Difficulty in purification | Similar polarity of product and starting material. | Optimize the eluent system for column chromatography or consider alternative purification methods like preparative HPLC. |
Conclusion
The N-difluoromethylation of pyridin-4-ol derivatives using ethyl bromodifluoroacetate offers a practical and efficient method for accessing valuable N-CF2H-containing scaffolds. This transition-metal-free approach is characterized by its operational simplicity, the use of readily available reagents, and its applicability to a range of substrates. The resulting N-difluoromethylated pyridin-4-ones are promising building blocks for the development of novel therapeutics and agrochemicals, underscoring the importance of this protocol for researchers in drug discovery and development.
References
-
Legros, F., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829-29834. [Link]
-
Zafrani, Y., & Gershonov, E. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(16), 1515-1528. [Link]
-
Baran, P. S., et al. (2013). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 135(8), 2897-2900. [Link]
-
Hu, J., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7041. [Link]
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Klahn, P., & Kirsch, P. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7059-7123. [Link]
-
Lin, G., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8820. [Link]
- Gouverneur, V., & Seppelt, K. (2015). F-chemistry. Springer.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
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Application Notes and Protocols for the Derivatization of 2-(difluoromethyl)-5-nitropyridin-4-ol for Biological Assays
Introduction: Unlocking the Therapeutic Potential of a Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, fluorine-containing heterocyclic compounds have emerged as a cornerstone of drug discovery.[1] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] The compound 2-(difluoromethyl)-5-nitropyridin-4-ol is a promising, yet underexplored, scaffold that combines several key features for therapeutic development: a pyridine core, a difluoromethyl group known to act as a bioisostere, and reactive sites amenable to chemical modification.[4]
This guide provides a comprehensive framework for the derivatization of this compound. We will delve into the chemical logic behind various synthetic strategies and provide detailed, step-by-step protocols for creating a diverse library of analogues. Furthermore, we will outline relevant biological assays to screen these derivatives for potential therapeutic activity, thereby establishing a robust structure-activity relationship (SAR).
Chemical Rationale and Strategic Considerations
The structure of this compound offers multiple avenues for derivatization. The pyridine ring is activated by the strongly electron-withdrawing nitro group, particularly at the C4 position. The 4-hydroxyl group is a key handle for introducing diversity through O-alkylation, O-arylation, or conversion to a leaving group for subsequent nucleophilic substitution. It is also important to consider the tautomeric equilibrium between the 4-hydroxypyridine and the 4-pyridone form, as the latter may predominate in polar solvents and influence reactivity.[5][6]
Our derivatization strategy will focus on three primary approaches:
-
O-Alkylation and O-Arylation of the 4-Hydroxyl Group: Introducing a variety of substituents on the oxygen atom to explore the impact on solubility and target engagement.
-
Nucleophilic Aromatic Substitution (SNA r) at the 4-Position: Following conversion of the hydroxyl group to a more suitable leaving group (e.g., a tosylate or halide), this allows for the introduction of nitrogen, sulfur, or carbon nucleophiles.
-
Reduction of the Nitro Group and Subsequent Amine Functionalization: The reduction of the nitro group to an amine opens up a plethora of possibilities for amide bond formation, sulfonamide synthesis, and other amine-based derivatizations.
Experimental Protocols: A Step-by-Step Guide to Synthesis
Protocol 1: O-Alkylation of this compound
This protocol describes a general method for the O-alkylation of the 4-hydroxyl group using various alkyl halides.
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. The use of a suitable base is crucial to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
Workflow Diagram:
Caption: Workflow for the O-alkylation of this compound.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 70 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the 5-nitro group to a 5-amino group, a versatile intermediate for further functionalization.
Rationale: The reduction of an aromatic nitro group is a common transformation. Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a cost-effective and efficient method for this conversion.[7]
Workflow Diagram:
Caption: Workflow for the reduction of the 5-nitro group.
Step-by-Step Procedure:
-
Suspend the 4-substituted-2-(difluoromethyl)-5-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).[7]
-
Filter the hot reaction mixture through a pad of Celite and wash the Celite with hot ethanol.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-substituted-2-(difluoromethyl)pyridine. This crude product can often be used in the next step without further purification.
Protocol 3: Acylation of the 5-Amino Group
This protocol describes the formation of an amide bond from the newly formed 5-amino group.
Rationale: Acylation of anilines is a fundamental reaction in organic synthesis. The use of an acyl chloride or anhydride in the presence of a base like pyridine allows for the efficient formation of the corresponding amide.
Step-by-Step Procedure:
-
Dissolve the crude 5-amino-4-substituted-2-(difluoromethyl)pyridine (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.[7]
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the final acylated product.
Biological Assays: Screening for Therapeutic Activity
The synthesized derivatives should be screened in a panel of biological assays to determine their potential therapeutic applications. Given the prevalence of pyridine-based structures in various drug classes, a broad screening approach is recommended.
Antimicrobial Activity Screening
Rationale: Many heterocyclic compounds exhibit antimicrobial properties. The Kirby-Bauer disk diffusion method is a standard and straightforward technique for initial screening against a panel of bacteria.[2]
Protocol:
-
Prepare sterile paper discs impregnated with a known concentration of each synthesized derivative.
-
Inoculate agar plates with standardized suspensions of test bacteria (e.g., Staphylococcus aureus, Bacillus cereus (Gram-positive), and Escherichia coli, Salmonella typhimurium (Gram-negative)).[8]
-
Place the impregnated discs on the surface of the agar.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
Anticancer Activity Screening
Rationale: Pyridine derivatives are frequently investigated as potential anticancer agents.[8] A preliminary assessment of cytotoxicity against cancer cell lines can identify promising candidates.
Protocol (MTT Assay):
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
The results from the biological assays should be tabulated to facilitate the establishment of a structure-activity relationship (SAR).
Table 1: Hypothetical Antimicrobial Activity Data
| Compound ID | R-Group at C4-Oxygen | Modification at C5 | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Parent | H | NO₂ | 2 | 1 |
| Deriv-01 | CH₃ | NO₂ | 5 | 3 |
| Deriv-02 | CH₂CH₃ | NO₂ | 6 | 4 |
| Deriv-03 | CH₃ | NH₂ | 8 | 6 |
| Deriv-04 | CH₃ | NH-C(O)CH₃ | 12 | 9 |
Table 2: Hypothetical Anticancer Activity Data (HeLa Cells)
| Compound ID | R-Group at C4-Oxygen | Modification at C5 | IC₅₀ (µM) |
| Parent | H | NO₂ | >100 |
| Deriv-01 | CH₃ | NO₂ | 85 |
| Deriv-02 | CH₂CH₃ | NO₂ | 78 |
| Deriv-03 | CH₃ | NH₂ | 52 |
| Deriv-04 | CH₃ | NH-C(O)CH₃ | 25 |
Conclusion and Future Directions
This application note provides a foundational guide for the derivatization of this compound and the subsequent biological evaluation of the synthesized analogues. The outlined protocols are robust and can be adapted to generate a wide array of novel compounds. The systematic collection and analysis of biological data will be instrumental in elucidating the structure-activity relationships that govern the therapeutic potential of this promising chemical scaffold. Future work should focus on expanding the library of derivatives and exploring their efficacy in more advanced in vitro and in vivo models.
References
-
Royal Society of Chemistry. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]
-
National Institutes of Health. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Available from: [Link]
-
Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. Available from: [Link]
-
PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available from: [Link]
-
National Institutes of Health. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Available from: [Link]
-
ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Available from: [Link]
-
ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available from: [Link]
-
Semantic Scholar. METHODS OF NITROPYRIDINE SYNTHESIS. Available from: [Link]
-
James Madison University. Nitropyridines. 8. synthesis of substituted 5-nitronicotinamides. Available from: [Link]
-
National Institutes of Health. 2-Fluoro-5-nitropyridine. PubChem. Available from: [Link]
-
National Institutes of Health. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Available from: [Link]
-
ResearchGate. Biologically Active Organofluorine Compounds. Available from: [Link]
-
SciSpace. Biologically Active Organofluorine Compounds. Available from: [Link]
-
National Institutes of Health. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. Available from: [Link]
-
PrepChem.com. Synthesis of methyl 2-(difluoromethyl)-5-(hydroxy-2-thienylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate. Available from: [Link]
-
PubChem. 2-(Difluoromethyl)-4-fluoro-5-nitro-3-(trifluoromethyl)pyridine. Available from: [Link]
- Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.
-
ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available from: [Link]
-
PubMed. Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. Available from: [Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(difluoromethyl)-5-nitropyridin-4-ol as a Versatile Building Block for Novel Herbicides
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Imperative for Innovation in Weed Management
The escalating challenge of herbicide resistance in weed populations necessitates the continuous discovery of new herbicidal scaffolds and modes of action.[1] Pyridine-based compounds have historically formed the backbone of numerous successful agrochemicals, valued for their diverse biological activities and tunable physicochemical properties.[2][3] The strategic incorporation of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) group, is a proven strategy in modern drug and agrochemical design to enhance metabolic stability, binding affinity, and membrane permeability.
This document provides a detailed technical guide on the application of 2-(difluoromethyl)-5-nitropyridin-4-ol , a highly functionalized pyridine intermediate, as a core building block for the synthesis of next-generation herbicides. We will explore its synthesis, derivatization into a candidate herbicide, postulated mechanism of action, and protocols for biological evaluation.
Section 1: Physicochemical Profile of the Core Building Block
Understanding the fundamental properties of this compound is critical for its effective use in synthetic campaigns. The presence of the acidic 4-hydroxyl group, the electron-withdrawing nitro and difluoromethyl groups, and the pyridine nitrogen creates a unique electronic and reactive profile.
| Property | Value | Source |
| CAS Number | 1805314-41-3 | [4][5] |
| Molecular Formula | C₆H₄F₂N₂O₃ | [4][5] |
| Molecular Weight | 190.10 g/mol | [4][5] |
| Appearance | (Predicted) Light yellow to white solid | N/A |
| Key Features | - Nucleophilic site at 4-hydroxyl oxygen- Activated ring for potential modifications- CHF₂ group for enhanced bioactivity |
Section 2: Synthesis of this compound
The synthesis of this key intermediate can be approached through a multi-step pathway that builds the substituted pyridine ring. The following protocol outlines a plausible and efficient route.
Synthetic Workflow Overview
The proposed synthesis involves the construction of the pyridin-4-ol core followed by sequential nitration and functionalization. This ensures regiochemical control.
Caption: High-level workflow for the synthesis of the target building block.
Detailed Synthesis Protocol
Rationale: This protocol employs a standard nitration procedure for an activated pyridine ring. The pyridin-4-ol tautomer directs nitration to the 5-position. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for generating the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution.[6]
Materials:
-
2-(difluoromethyl)pyridin-4-ol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-(difluoromethyl)pyridin-4-ol (1 equivalent). Cool the flask in an ice bath to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (5-10 equivalents) to the flask while maintaining the temperature below 10 °C. Stir until all starting material is dissolved.
-
Nitration: Charge the dropping funnel with fuming nitric acid (1.1 equivalents). Add the nitric acid dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Expert Insight: Careful temperature control is paramount to prevent runaway reactions and the formation of undesired by-products.[6]
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7. The crude product may dissolve and need to be extracted. Extract the aqueous mixture three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Self-Validation: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and MS to confirm its structure and purity (>98% is desirable for subsequent steps).
Section 3: Derivatization into a Candidate Herbicide
The 4-hydroxyl group of the building block is an ideal handle for introducing diverse functionalities. A common strategy in pyridine herbicide development is the formation of an ether linkage to a substituted phenyl ring.[7][8]
Case Study: Synthesis of "Diflunitropyr"
We will outline the synthesis of a hypothetical but plausible herbicide candidate, 2-(4-((2-(difluoromethyl)-5-nitropyridin-4-yl)oxy)phenoxy)propanoic acid , which we will name "Diflunitropyr". This structure is analogous to many commercial "fop" herbicides.
Caption: Reaction workflow for the synthesis of a candidate herbicide.
Protocol: Synthesis of "Diflunitropyr"
Rationale: This procedure is a two-step process involving a nucleophilic aromatic substitution (SₙAr) reaction followed by ester hydrolysis. The electron-withdrawing groups on the pyridine ring activate the 4-position for nucleophilic attack by the phenoxide. Potassium carbonate is a suitable base to deprotonate the phenol without hydrolyzing the ester under these conditions.
Procedure:
-
SₙAr Reaction: To a solution of this compound (1 eq.) and ethyl 2-(4-hydroxyphenoxy)propanoate (1.1 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the crude ester intermediate. Purify if necessary via column chromatography.
-
Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (NaOH, 2-3 eq.) and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidification: Cool the mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield "Diflunitropyr" as a solid.
Section 4: Postulated Mechanism of Action
Many pyridine-based herbicides function by inhibiting key plant-specific enzymes.[9] Based on structural similarities to known commercial herbicides, derivatives of this compound are strong candidates for being inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[10][11]
Causality: HPPD is a critical enzyme in the tyrosine catabolism pathway.[11] It converts 4-hydroxyphenylpyruvate to homogentisate, which is a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis. Without carotenoids to quench reactive oxygen species generated during photosynthesis, rapid photo-bleaching of chlorophyll occurs, leading to cell death.[11] This mode of action is characterized by distinctive white bleaching of new plant tissues.[9]
Caption: Postulated HPPD inhibition pathway leading to plant death.
Section 5: Protocol for Greenhouse Herbicidal Activity Screening
This protocol describes a standard post-emergence assay to evaluate the efficacy of newly synthesized compounds.[8]
Materials:
-
Test compound ("Diflunitropyr")
-
Acetone, deionized water, surfactant (e.g., Tween-20)
-
Weed species (e.g., Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot Pigweed), Digitaria sanguinalis (Large Crabgrass))[8]
-
Commercial standard (e.g., Mesotrione, an HPPD inhibitor)[11]
-
Laboratory track sprayer
Procedure:
-
Plant Propagation: Grow weed species in pots containing standard potting mix in a greenhouse under controlled conditions (e.g., 25/20 °C day/night, 14h photoperiod). Allow plants to reach the 2-4 true leaf stage.
-
Compound Preparation: Prepare a stock solution of the test compound in acetone. For application, create a dilution series (e.g., corresponding to application rates of 10, 37.5, 75, 150 g a.i./ha) in a water/acetone mixture containing 0.1% (v/v) surfactant.[8]
-
Application: Spray the plants evenly using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). Include a negative control (solvent only) and a positive control (commercial standard).
-
Evaluation: Return plants to the greenhouse. Visually assess herbicidal injury at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Calculate the dose required to achieve 50% growth inhibition (ED₅₀) for each species.
Hypothetical Efficacy Data
The following table presents plausible data for our candidate herbicide, "Diflunitropyr," demonstrating its potential selectivity and potency.
| Compound | Rate (g a.i./ha) | A. theophrasti (% Control) | A. retroflexus (% Control) | D. sanguinalis (% Control) |
| "Diflunitropyr" | 37.5 | 95 | 100 | 80 |
| 75 | 100 | 100 | 90 | |
| Mesotrione | 37.5 | 85 | 90 | 40 |
| 75 | 95 | 100 | 65 | |
| Untreated Control | 0 | 0 | 0 | 0 |
Data is hypothetical and for illustrative purposes only.
Section 6: Safety and Troubleshooting
Safety: Nitrated aromatic compounds can be energetic and should be handled with care, avoiding shock and high temperatures. All synthetic and application work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting:
-
Low Synthetic Yields: Verify the purity of starting materials. Optimize reaction temperature and time. Ensure anhydrous conditions where necessary.
-
Poor Herbicidal Activity: Check the solubility of the compound in the spray solution. The formulation may need to be optimized. Consider potential metabolic deactivation in certain plant species.
References
-
Synthesis of a new class of pyridine herbicide. Pesticide Science.
-
Application Notes and Protocols for the Use of 3,5-Dichloropyridine in Agrochemical Synthesis. Benchchem.
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS.
-
This compound. MolCore.
-
(PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate.
-
Substituted pyridine herbicides. Google Patents.
-
Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. PubMed.
-
Pyridine synthesis. Organic Chemistry Portal.
-
Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Georgian Medical News.
-
Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase. National Institutes of Health (NIH).
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar.
-
Synthesis of fluoromethyl, difluoromethyl and trifluoromethyl analogues of pyrazosulfuron‐ethyl as herbicides. Journal of Heterocyclic Chemistry.
-
2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same. Google Patents.
-
2-(Difluoromethyl)-4-hydroxy-5-nitropyridine. BLDpharm.
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Institutes of Health (NIH).
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
Sources
- 1. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. molcore.com [molcore.com]
- 5. 1805314-41-3|2-(Difluoromethyl)-4-hydroxy-5-nitropyridine|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same - Google Patents [patents.google.com]
- 8. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]
- 11. Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol
Welcome to the technical support center for the synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to optimize your synthesis for maximum yield and purity.
Introduction: The Challenge and Opportunity
The synthesis of this compound presents a unique challenge, combining the complexities of pyridine ring chemistry with the specific demands of nitration and difluoromethylation. The difluoromethyl (CF2H) group is of significant interest in medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl and thiol groups, which can enhance properties like metabolic stability and membrane permeability.[1][2] The nitropyridine scaffold is a versatile precursor for a wide range of functionalized molecules.[3][4]
This guide will focus on a robust, multi-step synthetic strategy, as a direct, one-pot synthesis is not well-established. We will dissect the most critical step—the hydrolysis of a key intermediate—and provide a framework for troubleshooting common issues.
Recommended Synthetic Strategy: A Multi-Step Approach
A logical pathway to the target molecule involves the construction of a substituted pyridine ring followed by hydrolysis. The key precursor is 2-(difluoromethyl)-4-chloro-5-nitropyridine . The final step, a nucleophilic aromatic substitution (hydrolysis), is often the most challenging and yield-defining stage.
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Technical Support Center: Purification of 2-(difluoromethyl)-5-nitropyridin-4-ol
Welcome to the technical support guide for 2-(difluoromethyl)-5-nitropyridin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges presented by this molecule. We will explore the underlying chemical principles behind these difficulties and provide robust, field-tested protocols to achieve high purity.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the handling and purification of this compound.
Q1: What makes the purification of this compound so challenging?
A1: The primary difficulty arises from the molecule's inherent chemical properties, specifically:
-
Keto-Enol Tautomerism: The most significant challenge is the equilibrium between the pyridin-4-ol (enol) form and its pyridin-4(1H)-one (keto) tautomer.[1][2] These two forms coexist in solution and possess very similar polarities, making their separation by standard chromatographic techniques extremely difficult and often resulting in broad, overlapping peaks.[1]
-
High Polarity: The combination of the nitro group, the hydroxyl/keto group, and the pyridine nitrogen makes the molecule highly polar. This can lead to strong interactions with polar stationary phases like silica gel, causing peak tailing and poor resolution.[3]
-
Potential for Degradation: The electron-deficient pyridine ring, activated by the nitro group, can be susceptible to degradation on acidic stationary phases like silica gel.[3] Additionally, nitroaromatic compounds can be sensitive to light.[4]
Q2: My NMR spectrum shows two distinct sets of peaks after purification. Is my sample still impure?
A2: Not necessarily. The presence of two sets of peaks is a classic indicator of the keto-enol tautomerism.[1] The ratio of these tautomers is highly dependent on the solvent, concentration, and temperature. For example, the equilibrium may shift significantly between a non-polar solvent like CDCl₃ and a polar one like DMSO-d₆. To confirm purity, it is essential to use orthogonal analytical techniques like HPLC or LC-MS, which may still show a broad peak if the tautomers interconvert on the column.[2]
Q3: What are the likely impurities to be found in a crude sample?
A3: Impurities can originate from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-chloro-5-nitropyridine or related compounds.
-
Synthesis Byproducts: Incomplete reactions or side reactions can generate structurally similar impurities that are difficult to separate. For nitration reactions, isomers or over-nitrated products can be formed.[5]
-
Degradation Products: The compound may degrade during the reaction workup or purification itself. For instance, hydrolysis of the difluoromethyl group under harsh acidic or basic conditions, though less likely than with a methoxy group, is a possibility.[6]
Q4: What are the recommended storage and handling conditions for the purified compound?
A4: To ensure stability, the purified this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][7] Amber vials are recommended to prevent potential photodegradation.[4][6] Avoid exposure to strong acids, bases, and oxidizing agents.[7]
Troubleshooting and Optimization Guide
This guide provides a systematic approach to overcoming common purification issues.
Issue 1: Poor Chromatographic Separation (Broad Peaks, Co-elution)
Primary Cause: The co-existence of pyridin-4-ol and pyridin-4(1H)-one tautomers is the most common reason for poor chromatographic resolution.[2]
Diagram: Tautomeric Equilibrium
Caption: Keto-enol tautomerism of the core structure.
Solution A: Direct Chromatographic Optimization
If derivatization is not desired, optimizing the chromatographic method is the first step. This involves manipulating the mobile and stationary phases to suppress tautomeric interconversion or improve the separation factor.
| Parameter | Recommendation & Rationale |
| Stationary Phase | Switch from standard silica to an end-capped C18 for reverse-phase HPLC or less acidic media like neutral alumina for column chromatography. This minimizes strong interactions with acidic silanol groups that can catalyze tautomerization and cause peak tailing.[3] |
| Mobile Phase pH | For reverse-phase HPLC, adjusting the mobile phase pH can "lock" the compound in a single protonated state. Lowering the pH to ~2.5-3.0 with a buffer (e.g., phosphate or formate) can improve peak shape by protonating residual silanols.[3] Caution: Phosphate buffers can precipitate in high concentrations of acetonitrile.[3] |
| Mobile Phase Additives | Adding a competing base like triethylamine (TEA) at low concentrations (5-10 mM) to the mobile phase can shield the analyte from active silanol sites, reducing peak tailing.[3] |
Solution B: Chemical Derivatization to "Lock" the Tautomer
A highly effective strategy is to chemically modify the hydroxyl group, converting the tautomeric mixture into a single, less polar derivative that is much easier to purify on standard silica gel.[1] The formation of a pyridin-4-yl nonaflate is a robust method for this purpose.[1]
Experimental Protocol 1: Conversion to Pyridin-4-yl Nonaflate for Purification
This protocol converts the tautomeric mixture into a single, stable nonaflate derivative, which can be easily purified via standard silica gel chromatography. The nonaflate can then be carried forward or cleaved if necessary.
Materials:
-
Crude this compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Deprotonation: Under an inert atmosphere (Argon or N₂), dissolve the crude pyridin-4-ol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Nonaflate Formation: Slowly add nonafluorobutanesulfonyl fluoride (1.2 eq) to the reaction mixture at 0 °C.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude nonaflate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Issue 2: Low Recovery and Sample Degradation During Purification
Primary Cause: The compound's sensitivity to the acidic nature of standard silica gel can lead to irreversible adsorption or chemical degradation.[3]
Solution A: Rapid Stability Assessment with 2D-TLC
Before committing to a large-scale column, quickly assess the compound's stability on the chosen stationary phase.
Experimental Protocol 2: 2D-TLC for On-Plate Stability Assessment
Procedure:
-
Spot a concentrated solution of your crude material in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise so the initial lane of spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, all spots will align on a 45-degree diagonal line from the origin. Any spots appearing off this diagonal indicate degradation or reaction on the stationary phase.[3]
Solution B: Workflow for Troubleshooting Purification
If instability or poor separation is confirmed, follow a systematic approach to find a suitable purification method.
Diagram: Purification Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common purification issues.
References
- MSDS of this compound. (n.d.).
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Institutes of Health (NIH).
-
Premecz, J. E., & Ford, M. E. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). BenchChem.
- Technical Support Center: Purification of Pyridin-4-ol Derivatives. (n.d.). BenchChem.
- 2-(2,4-Difluorophenoxy)-5-nitropyridine. (2023). Smolecule.
- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing.
- 2-(Difluoromethyl)-5-nitropyridine. (n.d.). LabSolu.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).
- Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (n.d.). MDPI.
- 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways. (n.d.). BenchChem.
- Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution. (n.d.). BenchChem.
- Supporting Information for manuscript c5sc02983j. (n.d.). The Royal Society of Chemistry.
- Filyakova, T. I., et al. (n.d.). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate.
- 2-(Difluoromethyl)-5-nitropyridine. (n.d.). BLD Pharm.
- New method for introducing fluorinated components into molecules. (2024). University of Münster.
- 2-(2,4-Difluorophenyl)-5-methylpyridine. (n.d.). Ossila.
- Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). OUCI.
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). National Institutes of Health (NIH).
- Cycloruthenated Imines: A Step into the Nanomolar Region. (n.d.). MDPI.
- Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). (n.d.).
- 2-(Difluoromethyl)-5-nitropyridine-4-carboxamide. (n.d.). BLD Pharm.
- 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine. (n.d.). BLD Pharm.
- Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
Sources
Technical Support Center: Synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol
Welcome to the technical support center for the synthesis of 2-(difluoromethyl)-5-nitropyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine derivative. Here, you will find troubleshooting advice and frequently asked questions to navigate the potential challenges in its synthesis, with a focus on by-product formation and purification. Our aim is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers to fundamental queries.
Q1: What is the most probable synthetic route to this compound and what are the key challenges?
A1: The most likely laboratory-scale synthesis involves the electrophilic nitration of the precursor, 2-(difluoromethyl)pyridin-4-ol. The primary challenges associated with this route are controlling the regioselectivity of the nitration, preventing over-nitration, and minimizing degradation of the pyridine ring under harsh acidic conditions.
Q2: What are the expected major by-products in this synthesis?
A2: The most significant by-product is expected to be the regioisomeric 2-(difluoromethyl)-3-nitropyridin-4-ol. Other potential impurities include the starting material (unreacted 2-(difluoromethyl)pyridin-4-ol) and, under forcing conditions, a dinitrated by-product, 2-(difluoromethyl)-3,5-dinitropyridin-4-ol.
Q3: How do the substituents on the precursor influence the nitration reaction?
A3: The pyridin-4-ol ring has two key substituents that direct the incoming nitro group. The hydroxyl group at the 4-position is an activating, ortho-, para--directing group. Since the para position is occupied by the nitrogen atom of the ring, it directs the nitration to the 3- and 5-positions. The difluoromethyl group at the 2-position is an electron-withdrawing and meta--directing group, which also directs towards the 5-position. The formation of the 5-nitro isomer is generally favored due to the combined directing effects and potentially less steric hindrance compared to the 3-position.
Q4: Why is my NMR spectrum showing more peaks than expected for the purified product?
A4: Pyridin-4-ol derivatives can exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form.[1] This can lead to two sets of signals in the NMR spectrum, even for a pure compound. The position of this equilibrium is sensitive to the solvent, temperature, and concentration.[1] To confirm purity, it is recommended to use analytical techniques such as HPLC or LC-MS in conjunction with NMR.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction. - Degradation of the starting material or product under harsh nitrating conditions.[2] - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation. - Use a milder nitrating agent, such as nitric acid in trifluoroacetic anhydride.[3][4][5] |
| Presence of a Significant Amount of the 3-Nitro Isomer | - The electronic and steric effects of the substituents do not sufficiently favor the 5-position. | - Experiment with different nitrating agents and solvent systems to influence the regioselectivity. - Employ careful column chromatography for separation. A gradient elution with a mixture of polar and non-polar solvents may be necessary. |
| Formation of a Dinitrated By-product | - Use of a large excess of the nitrating agent. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low and controlled reaction temperature. - Stop the reaction as soon as the formation of the desired mono-nitrated product is maximized, as determined by reaction monitoring. |
| Dark-colored Reaction Mixture and/or Product | - Degradation of the pyridine ring.[2] | - Use milder reaction conditions (lower temperature, less concentrated acid). - Purify the crude product by recrystallization or column chromatography. The use of activated charcoal during recrystallization may help to remove colored impurities. |
| Difficulty in Purifying the Product by Column Chromatography | - The 3-nitro and 5-nitro isomers have very similar polarities. - The presence of tautomers can lead to peak broadening and poor separation.[1] | - Utilize a high-performance flash chromatography system with a high-resolution column. - Experiment with different solvent systems for elution. - Consider derivatizing the hydroxyl group to "lock" the tautomeric form, which may improve chromatographic separation.[1] |
III. Experimental Protocols
Protocol 1: General Procedure for the Nitration of 2-(difluoromethyl)pyridin-4-ol
This protocol provides a general guideline. The specific conditions may need to be optimized for your particular setup and scale.
Materials:
-
2-(difluoromethyl)pyridin-4-ol
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(difluoromethyl)pyridin-4-ol in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
IV. Visualizing Reaction Pathways
To better understand the potential outcomes of the nitration reaction, the following diagrams illustrate the formation of the desired product and key by-products.
Caption: Potential reaction pathways in the synthesis of this compound.
V. References
-
Uma, B., & Sandhya, S. (1997). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Canadian Journal of Microbiology, 43(6), 595-598. [Link]
-
Kaiser, J. P., & Bollag, J. M. (1992). Degradation of pyridines in the environment. Semantic Scholar. [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). YouTube. [Link]
-
Parshikov, G. A. (2024). Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Guo, S. M., Xu, P., Daniliuc, C. G., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4129. [Link]
-
Den Hertog, H. J., & Overhoff, J. (1950). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Research, 28b(11), 724-731. [Link]
-
Zhang, Y., Chen, J., Zhao, G., & Wang, K. (2020). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. ResearchGate. [Link]
-
Olah, G. A. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.
-
OC-Praktikum. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
-
Pearson, R. G. (1988). U.S. Patent No. 4,973,698. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry: The Mystery of Molecules. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
Eriksson, L. A., & Strand, M. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of molecular modeling, 24(1), 11. [Link]
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., ... & Abboud, K. A. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., ... & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]
-
Pearson Education. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]
-
Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of organic chemistry, 86(9), 6879–6887. [Link]
-
Li, J., & Wang, W. (2017). U.S. Patent No. 1,020,405,54A. Washington, DC: U.S. Patent and Trademark Office.
-
Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ResearchGate. [Link]
-
Broad Institute. (2018). WO 2018/183936 A1.
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]
-
Guo, S. M., Xu, P., Daniliuc, C. G., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
Loxo Oncology, Inc. (2019). EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.
-
Bayer CropScience Aktiengesellschaft. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Justia Patents. [Link]
-
Smith, K., Ewart, G., & El-Hiti, G. A. (1998). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (14), 2371-2374. [Link]
-
Climent, M. J., Corma, A., & Iborra, S. (2022). Solid-catalyzed synthesis of isomers–free terpinen–4–ol. Catalysis Science & Technology, 12(21), 6469-6477. [Link]
Sources
Technical Support Center: Nitration of Difluoromethylated Pyridines
Welcome to the technical support center for the nitration of difluoromethylated pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on this unique class of heterocyclic compounds. The inherent electronic properties of the pyridine ring, compounded by the influence of the difluoromethyl group, present specific challenges that require a nuanced and well-informed approach.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve successful and reproducible outcomes in your nitration reactions.
Troubleshooting Guide
This section addresses common problems encountered during the nitration of difluoromethylated pyridines, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Question: I am attempting to nitrate 2-(difluoromethyl)pyridine, but I am observing very low conversion, with the starting material remaining largely unreacted. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity is a hallmark challenge in the nitration of pyridines, and the presence of a difluoromethyl (CF₂H) group further exacerbates this issue. Several factors are likely at play:
-
Inherent Electron Deficiency of the Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the aromatic system. This makes the ring less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺) compared to benzene.[1]
-
Protonation Under Acidic Conditions: Nitration is typically carried out in strong acidic media (e.g., a mixture of nitric and sulfuric acid). Under these conditions, the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion.[2] This positive charge dramatically increases the electron-withdrawing nature of the ring, further deactivating it towards electrophilic attack.[3][4]
-
Deactivating Effect of the Difluoromethyl Group: The CF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[5] This inductive effect further reduces the electron density of the pyridine ring, making it even more resistant to nitration.[6]
Troubleshooting Steps:
-
Employ Harsher Reaction Conditions: Standard nitration conditions used for benzene are often insufficient for pyridines.[7] Consider increasing the reaction temperature and using stronger nitrating agents. A common approach for deactivated systems is the use of fuming nitric acid in combination with oleum (fuming sulfuric acid).[8][9]
-
Utilize Alternative Nitrating Systems:
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system can generate dinitrogen pentoxide in situ, which can be an effective nitrating agent for pyridines.[4][10] This method sometimes avoids the strongly acidic conditions that lead to full protonation of the pyridine nitrogen.
-
Nitronium Tetrafluoroborate (NO₂BF₄): This pre-formed nitronium salt can be used in an inert solvent, potentially avoiding the highly acidic aqueous environment.[11]
-
-
N-Oxide Strategy: A powerful method to activate the pyridine ring towards electrophilic substitution is to first convert it to the corresponding pyridine-N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the 4-position (para) and 2-position (ortho).[7][12] After nitration, the N-oxide can be deoxygenated (e.g., using PCl₃) to yield the desired nitropyridine.
*dot graph Nitration_N_Oxide_Strategy { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} *enddot Caption: N-Oxide strategy for activating pyridines.
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
Question: My nitration reaction is producing a mixture of isomers, making purification difficult. How can I control the regioselectivity of the reaction?
Answer:
The regioselectivity of electrophilic substitution on substituted pyridines is a delicate balance of electronic and steric effects.
-
Directing Effects:
-
Pyridine Ring: In its protonated form (the dominant species in strong acid), the pyridine ring directs incoming electrophiles to the meta-position (3- and 5-positions). Attack at the ortho- or para-positions would place a positive charge on the already positively charged nitrogen atom, which is highly unfavorable.[7]
-
Difluoromethyl Group: The CF₂H group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect.[5]
-
-
Combined Influence: When a CF₂H group is on the pyridine ring, these directing effects must be considered together. For example, in 2-(difluoromethyl)pyridine, the pyridine nitrogen directs meta (to positions 3 and 5), and the CF₂H group also directs meta to its own position (to positions 3 and 5). This reinforces substitution at the 3- and 5-positions.
Strategies for Improving Regioselectivity:
-
Leverage Steric Hindrance: If your substrate has existing substituents, steric hindrance can play a crucial role. A bulky group can disfavor nitration at an adjacent position.
-
Dearomatization-Rearomatization Strategy: A modern and highly effective method for achieving meta-selectivity involves a dearomatization-rearomatization strategy.[8][13] This involves reacting the pyridine with an acetylenedicarboxylate to form a stable oxazino pyridine intermediate. This intermediate is electron-rich at the meta-positions and can be nitrated with high regioselectivity using radical conditions (e.g., tert-butyl nitrite). Subsequent acid treatment rearomatizes the ring to yield the meta-nitrated pyridine.[8]
*dot graph Dearomatization_Strategy { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} *enddot Caption: Dearomatization-rearomatization workflow.
Issue 3: Formation of Side Products and Decomposition
Question: My reaction is turning dark, and I'm seeing significant decomposition and the formation of numerous side products upon analysis. What is causing this, and how can I achieve a cleaner reaction?
Answer:
Decomposition and side product formation are often due to the harsh conditions required for nitrating such a deactivated system.
-
Over-Nitration: Although the ring is deactivated, forcing conditions can sometimes lead to the introduction of a second nitro group, especially if the first nitration is successful.
-
Oxidative Decomposition: Hot, concentrated nitric and sulfuric acids are strongly oxidizing.[14][15] This can lead to the degradation of the starting material and product, often resulting in charring or the formation of a dark, tarry reaction mixture.
-
Thermal Runaway: Nitration reactions are highly exothermic.[14] If the heat generated is not effectively dissipated, the reaction temperature can increase uncontrollably, leading to a thermal runaway, rapid decomposition, and potentially dangerous pressure buildup.[14]
Mitigation Strategies:
-
Precise Temperature Control:
-
Perform the addition of the nitrating agent at a low temperature (e.g., 0 °C or below) using an ice or dry ice/acetone bath.
-
Add the nitrating agent slowly and portion-wise to allow for effective heat dissipation.
-
Monitor the internal reaction temperature closely with a thermometer.
-
-
Stoichiometry Control: Use the minimum necessary amount of the nitrating agent. A slight excess may be needed to drive the reaction to completion, but a large excess increases the risk of side reactions and decomposition.
-
Alternative Reagents: Consider milder nitrating systems that operate under less acidic or lower temperature conditions, as described in Issue 1.
-
Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[6] Quench the reaction as soon as the starting material is consumed to prevent over-reaction and product degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when performing nitration reactions?
A1: Nitration reactions are hazardous and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (consult a glove compatibility chart), chemical safety goggles, a face shield, and a flame-resistant lab coat.[14][16][17]
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes (e.g., nitrogen oxides).[14][18]
-
Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.[15][18]
-
Handling Acids: When preparing mixtures, always add acid to water (or the larger volume solvent) slowly , never the other way around, to manage the exothermic heat of dilution.[18]
-
Quenching: Quench the reaction carefully by slowly pouring the reaction mixture over crushed ice to dissipate heat.
-
Waste Disposal: Dispose of all hazardous waste according to your institution's environmental health and safety guidelines.[18]
Q2: How does the position of the CF₂H group on the pyridine ring affect the nitration outcome?
A2: The position of the CF₂H group significantly influences the regiochemical outcome.
-
2-CF₂H Pyridine: The CF₂H group at the 2-position (ortho to nitrogen) strongly deactivates the ring. Both the nitrogen and the CF₂H group direct incoming electrophiles to the 3- and 5-positions (meta). Nitration is most likely to occur at the 5-position due to reduced steric hindrance compared to the 3-position, which is flanked by both the nitrogen and the substituent.
-
3-CF₂H Pyridine: The CF₂H group at the 3-position (meta to nitrogen) will direct incoming electrophiles to the 5-position. The pyridine nitrogen also directs to the 3- and 5-positions. Therefore, nitration is strongly favored at the 5-position.
-
4-CF₂H Pyridine: The CF₂H group at the 4-position (para to nitrogen) directs to the 3- and 5-positions. The pyridine nitrogen also directs to these same positions. Nitration will occur at the 3- (and 5-) position.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?
A3: A combination of techniques is recommended for robust analysis.
-
Reaction Monitoring:
-
TLC: A quick and easy way to qualitatively track the consumption of starting material and the appearance of products.
-
HPLC/GC: Provide quantitative data on reaction progress and can help identify the formation of isomers and byproducts.[6][19] Gas Chromatography (GC) is particularly well-suited for volatile compounds like pyridine derivatives.[19][20]
-
-
Product Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for confirming the structure of the product and determining the position of the nitro group. The CF₂H group provides a distinct signal in both proton and fluorine NMR.[21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic stretches of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).[6]
-
Experimental Protocols
Protocol 1: General Procedure for Nitration of 2-(Difluoromethyl)pyridine using HNO₃/H₂SO₄
Disclaimer: This is a representative protocol and must be adapted based on the specific substrate and laboratory safety assessment. Extreme caution is required.
Materials:
-
2-(Difluoromethyl)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice/salt bath to cool to 0 °C.
-
Acid Mixture: Carefully add 2-(difluoromethyl)pyridine (1.0 eq) to pre-chilled concentrated sulfuric acid (3-5 volumes) while maintaining the temperature at 0 °C.
-
Nitrating Agent Addition: Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel to the stirred solution. CRITICAL: Monitor the internal temperature closely and ensure it does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. If no reaction is observed (monitored by TLC/HPLC), the temperature can be allowed to slowly rise to room temperature and stirred for an additional 2-16 hours.
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Neutralization: Cautiously neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8. Be prepared for significant gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to RT | Controls exothermicity, minimizes decomposition.[14] |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Harsher conditions needed for deactivated ring.[8] |
| Stoichiometry | ~1.1 eq HNO₃ | Minimizes over-nitration and side reactions. |
| Quenching | Crushed Ice | Safely dissipates heat from the acid mixture. |
References
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing).
- Nitrates - Standard Operating Procedure.
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides - Semantic Scholar.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.
-
Nitration reaction safety - YouTube. Available at: [Link]
- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson.
- NITRIC ACID SAFETY - University of Washington.
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora. Available at: [Link]
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]
- Nitric Acid Safety Tips & Health Hazards - VelocityEHS.
- Mitigating hazards during the nitration of fluorinated precursors - Benchchem.
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. Available at: [Link]
- Nitric Acid: Properties, Applications, and Safety Precautions - Lab Pro Inc.
-
Study of nitration process of pyridine/pyrazine compound with electron-donating groups - ResearchGate. Available at: [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. Available at: [Link]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - National Institutes of Health (NIH).
- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - National Institutes of Health (NIH). Available at: [Link]
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CF 2 H: a fascinating group for application in drug development enabling modulation of many molecular properties - ResearchGate. Available at: [Link]
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-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ResearchGate. Available at: [Link]
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC.
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
- Pyridine 1613 - NIOSH - CDC.
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. Available at: [Link]
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Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro - ACS Publications. Available at: [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. Available at: [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed. Available at: [Link]
- New method for introducing fluorinated components into molecules - University of Münster.
- US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
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Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? - Quora. Available at: [Link]
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A novel method for the nitration of deactivated aromatic compounds - RSC Publishing. Available at: [Link]
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Preparation of nitropyridines by nitration of pyridines with nitric acid - PubMed. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - Sci-Hub. Available at: [Link]
-
Formal meta -C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates - ResearchGate. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing). Available at: [Link]
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Technical Support Center: Scaling Up the Production of 2-(difluoromethyl)-5-nitropyridin-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(difluoromethyl)-5-nitropyridin-4-ol. As a key intermediate in various pharmaceutical development programs, the robust and scalable production of this molecule is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Introduction: Synthetic Strategy and Key Challenges
The synthesis of this compound typically involves a multi-step process, culminating in the nitration of a 2-(difluoromethyl)pyridin-4-ol precursor. The primary challenges in scaling up this synthesis lie in controlling the regioselectivity of the nitration, managing the exothermic nature of the reaction, and ensuring the purity of the final product. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring influences its electronic properties, which in turn dictates the conditions required for successful nitration.
A generalized synthetic approach is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide: Nitration Step
The nitration of the 2-(difluoromethyl)pyridin-4-ol intermediate is a critical step where issues such as low yield, over-nitration, and formation of unwanted isomers are common.
Problem: Low or No Yield of the Desired 5-Nitro Isomer
Question: My nitration reaction is resulting in a low yield of this compound, with a significant amount of starting material remaining. What are the potential causes and solutions?
Answer: This is a frequent challenge and can be attributed to several factors:
-
Insufficiently Strong Nitrating Conditions: The pyridine ring is electron-deficient, and this effect is further enhanced by the electron-withdrawing difluoromethyl group. Standard nitrating conditions may not be potent enough to achieve complete conversion.
-
Reaction Temperature Too Low: While temperature control is crucial to prevent side reactions, an overly low temperature can significantly hinder the reaction rate.[1]
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, closely monitoring the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
-
Poor Solubility of Starting Material: If the 2-(difluoromethyl)pyridin-4-ol precursor has limited solubility in the reaction medium, the reaction will be slow due to the restricted interface between reactants.
-
Solution: While challenging with mixed acids, vigorous stirring is essential to maximize the interfacial area. In some cases, a co-solvent might be cautiously explored, though its stability in the strong acid medium must be verified.
-
Problem: Formation of Multiple Isomers (Poor Regioselectivity)
Question: I am observing the formation of other nitro-isomers in addition to the desired 5-nitro product. How can I improve the regioselectivity?
Answer: The directing effects of the existing substituents on the pyridine ring determine the position of nitration. The hydroxyl group at the 4-position is an ortho-, para-director, while the difluoromethyl group at the 2-position is a meta-director. This can lead to a mixture of products.
-
Controlling Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.
-
Choice of Nitrating Agent: The size and nature of the nitrating agent can influence regioselectivity. Experimenting with different nitrating systems may be beneficial.
-
Protecting Group Strategy: In some cases, a protecting group can be employed to block a more reactive site, directing nitration to the desired position. This, however, adds extra steps to the synthesis.
Problem: Excessive Over-Nitration (Dinitration)
Question: My reaction is producing a significant amount of dinitrated byproducts. How can I minimize this?
Answer: Over-nitration occurs when the desired mono-nitrated product reacts further with the nitrating agent.[3]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.[3]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the active nitrating species at any given time, thus favoring the mono-nitrated product.[3]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized and before significant dinitration occurs.[3]
Caption: A troubleshooting decision tree for the nitration of 2-(difluoromethyl)pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the production of this compound?
A1: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions. Nitropyridine derivatives can be thermally unstable and potentially explosive.[4] Therefore, it is crucial to:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves and clothing.[5][6][7]
-
Ensure that the reaction vessel is equipped with adequate cooling and a temperature probe.
-
Add the nitrating agent slowly and monitor the internal temperature closely.[3]
-
Have a quenching plan in place in case of an uncontrolled exotherm.
-
Consult the Safety Data Sheets (SDS) for all reagents and intermediates.[5][6][7][8]
Q2: What are the recommended methods for purifying the final product?
A2: The purification strategy will depend on the nature of the impurities. Common techniques for fluorinated pyridine derivatives include:
-
Crystallization: This is an effective method for obtaining highly pure solid compounds. Screening for a suitable solvent or solvent system is crucial.[9]
-
Column Chromatography: This is a standard technique for separating the desired product from isomers and other byproducts. Both normal-phase and reverse-phase chromatography can be effective for fluorinated compounds.[9]
-
Preparative High-Performance Liquid Chromatography (HPLC): This offers higher resolution and is particularly useful for achieving high purity (>98%). Specialized fluorinated HPLC columns can provide enhanced selectivity.[9]
Q3: Which analytical techniques are most suitable for characterizing the final product and monitoring reaction progress?
A3: A combination of analytical techniques should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and purity assessment.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity of the compound and confirms its molecular weight.[9]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for your specific substrate and scale.
Protocol 1: General Procedure for Nitration
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to cool to the desired reaction temperature.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the 2-(difluoromethyl)pyridin-4-ol precursor in concentrated sulfuric acid and cool the solution to the desired starting temperature (e.g., 0-5 °C).
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of the precursor, maintaining the internal temperature within the desired range.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium carbonate or bicarbonate solution until a pH of 7-8 is reached. The product may precipitate out and can be collected by filtration. Alternatively, the aqueous solution can be extracted with a suitable organic solvent.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. The optimal eluent system should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical reaction parameters that may need to be optimized for the nitration step.
| Parameter | Typical Range | Considerations |
| Temperature | 0 °C to 60 °C | Lower temperatures may improve selectivity but decrease the reaction rate.[1] |
| Molar Ratio of HNO₃ to Substrate | 1.1:1 to 2:1 | A slight excess is typically used. A large excess can lead to over-nitration.[3] |
| Concentration of H₂SO₄ | 98% or fuming | Deactivated rings often require stronger acidic conditions. |
| Reaction Time | 1 to 12 hours | Monitor closely to maximize yield and minimize byproduct formation.[3] |
References
- Jubilant Ingrevia. (2024, February 19).
- ECHEMI. (n.d.).
-
PubMed. (2022, July 1). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. [Link]
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- TCI Chemicals. (2024, December 9). SAFETY DATA SHEET - A1888: 2-Amino-4-methyl-3-nitropyridine.
- ECHEMI. (n.d.).
- Benchchem. (n.d.).
- ChemicalBook. (2025, February 1).
-
National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]
-
ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]
-
Organic Syntheses. (2017, May 5). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. [Link]
-
PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
-
ResearchGate. (2025, January). Synthesis of substituted pyridines. [Link]
-
Reddit. (2023, November 28). Di-nitration troubleshooting. [Link]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 2-(difluoromethyl)-5-(hydroxy-2-thienylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]
-
Organic Syntheses Procedure. (n.d.). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]
-
ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of 2-(Difluoromethyl)-5-nitropyridin-4-ol
This technical guide is designed for researchers, scientists, and drug development professionals investigating the chemical stability of 2-(difluoromethyl)-5-nitropyridin-4-ol. While specific degradation pathways for this exact molecule are not extensively documented in public literature, this guide synthesizes established principles of pyridine chemistry, forced degradation studies, and analytical troubleshooting to provide a robust framework for your experimental investigations.
Frequently Asked Questions (FAQs)
Q1: Why is studying the acidic degradation of this compound critical in a research and development setting?
Understanding the stability of a drug candidate like this compound is fundamental to its development. Acidic conditions are encountered in various stages, including:
-
Pharmaceutical Formulation: The use of acidic excipients can impact the stability of the active pharmaceutical ingredient (API).
-
Manufacturing and Storage: Long-term stability under various pH conditions determines shelf-life and storage requirements.[1]
-
Regulatory Compliance: Regulatory bodies like the ICH (International Council for Harmonisation) mandate stress testing, including acid degradation, to identify potential degradants and establish the intrinsic stability of the drug substance.[1][2] This ensures the safety and efficacy of the final drug product.
The difluoromethyl group (-CHF2) is often incorporated into drug candidates to enhance metabolic stability.[3][4] However, its behavior under chemical stress, such as strong acidic conditions, must be empirically determined.
Q2: What are the theoretically plausible degradation pathways for this molecule under acidic stress?
Based on the structure—a substituted nitropyridinol—several reaction sites are susceptible to acid-catalyzed degradation. While the difluoromethyl group is generally more stable than monofluoromethyl or non-fluorinated analogues, harsh conditions could induce degradation.[5]
Plausible Degradation Sites:
-
Hydrolysis of the Difluoromethyl Group: While the C-F bond is strong, prolonged exposure to strong acid and heat could potentially lead to stepwise hydrolysis, converting the -CHF2 group first to a formyl group (-CHO) and subsequently to a carboxylic acid (-COOH). This pathway, however, is generally considered less likely under standard forced degradation conditions due to the stability of the gem-difluoro moiety.[5]
-
Modification of the Nitro Group: The 5-nitro group is a strong electron-withdrawing group. Under certain acidic conditions, particularly in the presence of reducing agents, it could be susceptible to reduction, forming nitroso or amino derivatives.
-
Reactions involving the Pyridine Ring and Hydroxyl Group: The pyridine ring itself can be subject to reactions. The 4-hydroxyl group influences the electron density of the ring. Potential reactions include protonation of the ring nitrogen, which can alter reactivity, or other complex ring-opening reactions under extreme conditions.
The following diagram illustrates these hypothetical pathways.
Caption: Hypothetical degradation pathways for this compound.
Q3: What are the essential first steps for conducting a forced degradation study under acidic conditions?
A systematic approach is crucial. According to ICH guidelines, the goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are truly "stability-indicating."[2]
-
Initial Substance Concentration: Prepare a stock solution of the compound in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Selection of Acid: Start with a common mineral acid like 0.1 M Hydrochloric Acid (HCl).
-
Stress Conditions: Begin with a mild condition, for example, treating the compound with 0.1 M HCl at room temperature.
-
Time Points: Sample the reaction mixture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable chromatographic method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7]
-
Escalation of Conditions: If no degradation is observed, increase the severity by raising the temperature (e.g., 60-80°C) or increasing the acid concentration (e.g., 1 M HCl).[2]
Q4: Which analytical techniques are best for identifying the parent compound and its potential degradants?
A combination of techniques is typically required for a comprehensive analysis.
| Technique | Purpose | Key Advantages |
| HPLC-UV | Primary tool for quantitative analysis. Used to separate the parent drug from degradation products and monitor the degradation rate. | Robust, reproducible, and widely available. Ideal for developing a stability-indicating method.[6][8] |
| LC-MS/MS | Identification and structural elucidation of degradation products. | Provides molecular weight and fragmentation data, which are crucial for identifying unknown degradants.[9] |
| GC-MS | Analysis of volatile or thermally stable degradants. | Useful if degradation involves the loss of small, volatile fragments.[10][11] |
| NMR Spectroscopy | Definitive structural confirmation of isolated degradants. | Provides detailed structural information for unambiguous identification, but requires isolation of the degradant in sufficient quantity and purity. |
Troubleshooting Guide: Common Experimental Issues
Q: My parent compound peak is decreasing, but no new peaks are appearing in my HPLC-UV chromatogram. What's happening?
This is a common issue related to mass balance.[9] The likely causes are:
-
Formation of Non-UV Active Products: The degradant may lack a chromophore, rendering it invisible to the UV detector. Solution: Use a more universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector alongside your UV detector.
-
Formation of Volatile Degradants: The degradation product may be volatile and lost during sample preparation or injection. Solution: Analyze the sample headspace or the sample directly using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Irreversible Adsorption: The degradant may be highly polar or charged and could be irreversibly binding to the HPLC column. Solution: Modify the mobile phase (e.g., change pH, ionic strength) or try a different column chemistry (e.g., a phenyl or C8 column instead of C18).
Q: I'm observing many small peaks in the chromatogram. How do I distinguish significant degradants from artifacts?
-
Analyze a Control Sample: Run a "blank" sample containing only the acid and solvent, subjected to the same stress conditions. This will help identify any peaks originating from the solvent or reagents.
-
Compare to Time Zero: Compare the stressed sample chromatogram to the T=0 sample. Only peaks that appear or grow over time are true degradants.
-
Assess Peak Area: Focus on peaks that represent >0.1% of the total peak area of the parent drug, as these are more likely to be significant from a regulatory and safety perspective.
Q: How can I improve the chromatographic separation between the parent peak and a closely eluting degradant?
-
Optimize Mobile Phase: Systematically vary the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can often improve the resolution of early-eluting peaks.
-
Change pH: If the degradant has a different pKa from the parent compound, adjusting the mobile phase pH can alter its retention time and improve separation.
-
Switch Column Chemistry: If C18 fails, try a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded column.
-
Consider UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use smaller particles and higher pressures to provide significantly better resolution and faster run times.[9]
Experimental Protocols
Protocol 1: Forced Acid Degradation Study
-
Preparation: Prepare a 1.0 mg/mL solution of this compound in methanol.
-
Reaction Setup: In a clean vial, add 1.0 mL of the stock solution to 9.0 mL of 1.0 M HCl. In a parallel control vial, add 1.0 mL of the stock solution to 9.0 mL of purified water.
-
Incubation: Place both vials in a heating block or water bath set to 80°C.
-
Sampling: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a 100 µL aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot by adding it to 900 µL of a 1.0 M NaOH solution to stop the degradation reaction. Note: The final concentration is now 0.01 mg/mL.
-
Analysis: Analyze the neutralized samples by HPLC-UV as described in Protocol 2.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for method development.
-
Instrumentation: HPLC system with UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the parent compound).
-
Injection Volume: 10 µL.
Caption: Experimental workflow for a forced acid degradation study.
References
- BenchChem. (n.d.). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3,5,6-trichloro-2-pyridinol in Urine.
- BenchChem. (n.d.). Degradation pathways of fendizoic acid under stress conditions.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Ni, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 984-987. Retrieved from [Link]
- Patel, K., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(4).
-
PubChem. (n.d.). 6-(difluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Analytical Methods. Retrieved from [Link]
-
U.S. National Library of Medicine. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
Sources
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- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Difluoromethylation of Nitropyridines
Welcome to the technical support center for the difluoromethylation of nitropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the valuable CF₂H moiety onto this challenging substrate class. Nitropyridines, being highly electron-deficient, present unique challenges and opportunities in C-H functionalization and related reactions. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Issues & Reaction Initiation
Question 1: My difluoromethylation reaction on 4-nitropyridine is not starting, or I'm only recovering my starting material. What are the primary causes?
Answer: This is a common issue that typically points to one of three areas: the reagent, the reaction atmosphere, or insufficient activation for the specific mechanism you are employing.
-
Reagent Quality and Handling: The stability and purity of your difluoromethylating agent are paramount. Reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) are sensitive to moisture and must be handled under strictly inert conditions.[1] Similarly, solid reagents like zinc difluoromethanesulfinate (DFMS) can contain impurities that affect stoichiometry.[1] Always use freshly purchased or properly stored reagents.
-
Atmosphere Control: Many difluoromethylation reactions, especially those proceeding through radical pathways, are highly sensitive to atmospheric oxygen, which can quench radical intermediates.[1] Ensure your reaction vessel is thoroughly dried, and the reaction is conducted under a robust inert atmosphere (Argon or high-purity Nitrogen) established by several vacuum/backfill cycles.
-
Insufficient Activation: The generation of the active difluoromethyl species is the critical initiation step.
-
For Radical Reactions (e.g., using DFMS or photocatalysis): The oxidant or photocatalyst system may be inefficient. For reactions using a chemical oxidant like tert-butyl hydroperoxide (tBuOOH), ensure it is fresh and potent.[2] In photocatalysis, check that your light source has the correct wavelength and intensity to excite the catalyst.[3][4] The generation of the CF₂H radical is often the rate-limiting step.[4]
-
For N-Difluoromethylation (e.g., using BrCF₂COOEt): This reaction proceeds via N-alkylation followed by hydrolysis and decarboxylation.[5][6] If you are recovering starting material, the initial N-alkylation is likely failing. This can be due to excessive steric hindrance near the nitrogen or insufficient temperature to drive the reaction.
-
Troubleshooting Workflow: Reaction Failure
Caption: General troubleshooting workflow for failed difluoromethylation reactions.
Section 2: Regioselectivity and Byproduct Formation
Question 2: I am observing multiple isomers of my difluoromethylated nitropyridine. How can I control the regioselectivity?
Answer: Regioselectivity in pyridine functionalization is dictated by the electronic nature of the ring and the reaction mechanism. The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution, but most modern difluoromethylations proceed via radical pathways.
In a radical Minisci-type reaction, the CF₂H radical adds to the electron-deficient pyridine ring. For a nitropyridine, the positions ortho and para to the nitrogen atom (C2, C4, C6) are the most electron-deficient and thus the most susceptible to nucleophilic radical addition.[2] The nitro group further enhances this deficiency.
-
C2/C6 vs. C4 Selectivity: If your nitro group is at the 3- or 4-position, you will likely see a mixture of products. For 4-nitropyridine, the C2 and C6 positions are electronically favored for radical attack. For 3-nitropyridine, the C2, C4, and C6 positions are all activated.
-
Controlling Factors:
-
Steric Hindrance: Bulky groups adjacent to a potential reaction site can disfavor addition at that position.
-
Acidic Additives: The presence of an acid can protonate the pyridine nitrogen, further increasing the electrophilicity of the ring and potentially altering the selectivity profile. Recent studies have shown that by converting pyridines to pyridinium salts in situ, the regioselectivity can be switched, often favoring the C4 position in a Minisci-type alkylation.[7][8]
-
Dearomatization Strategy: A modern approach involves the temporary dearomatization of the pyridine ring to form intermediates like oxazino pyridines.[7][9] These intermediates can then undergo radical difluoromethylation at the meta-position relative to the nitrogen, a position that is typically difficult to access. Subsequent rearomatization delivers the meta-functionalized product.[9][10] This strategy provides excellent control and can be switched to para-selective by adding acid.[7][10]
-
Table 1: Factors Influencing Regioselectivity in Radical Difluoromethylation of Nitropyridines
| Factor | Influence on Selectivity | Rationale & Key Insight |
|---|---|---|
| Electronic Effects | Primarily directs to C2/C6 and C4 positions. | The CF₂H radical adds to the most electron-poor sites, which are ortho and para to the ring nitrogen. The nitro group enhances this effect.[2] |
| Steric Hindrance | Can block electronically favored positions. | Bulky groups near the C2/C6 positions can favor addition at the less hindered C4 position. |
| Acid Additives (e.g., TFA, CSA) | Can enhance C4 selectivity. | Protonation of the pyridine nitrogen increases the electrophilicity of the C4 position, making it a more favorable site for Minisci-type reactions.[7][8] |
| Reaction Strategy | Dearomatization-rearomatization can achieve meta-selectivity. | This advanced strategy changes the electronic nature of the substrate temporarily, allowing access to otherwise disfavored positions.[7][9] |
Question 3: My main byproduct appears to be the proto-defluorinated starting material (the non-fluorinated nitro-pyridine). What causes this?
Answer: The formation of the non-fluorinated parent nitropyridine, often through hydro-defluoromethylation or decomposition of an intermediate, is a common side reaction. This indicates that the difluoromethylated radical intermediate is being quenched by a hydrogen atom source before it can be oxidized to the final product.
Mechanistic Cause of Proto-defluorination
Caption: Competing pathways for the radical intermediate leading to desired product or byproduct.
Troubleshooting Steps:
-
Solvent Choice: Solvents with easily abstractable hydrogen atoms (e.g., THF, alcohols) can be problematic. Consider switching to a more robust solvent like DMSO, CH₂Cl₂, or CH₃CN.
-
Control Oxidant Stoichiometry: An insufficient amount of oxidant will fail to efficiently convert the radical intermediate to the product, allowing it more time to participate in side reactions.[11] In some cases, a second addition of the difluoromethylating reagent and oxidant after 12-24 hours can drive the reaction to completion.[2]
-
Eliminate Water: Rigorously dry all reagents, solvents, and glassware. Water can be a proton source and can also interfere with many catalytic systems.
-
Increase Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular oxidation step over competing unimolecular or impurity-driven quenching pathways.
Section 3: Method-Specific Problems
Question 4: I'm attempting an N-difluoromethylation using ethyl bromodifluoroacetate (BrCF₂COOEt), but I'm getting a complex mixture, including what appears to be an N-difluoromethylated pyridone. What is happening?
Answer: This outcome is highly dependent on the substituents on your pyridine ring. The reaction with BrCF₂COOEt proceeds in two steps: 1) N-alkylation to form a pyridinium intermediate, and 2) hydrolysis and decarboxylation to give the N-CF₂H product.[5][6]
However, if your nitropyridine also contains an activating group (like a methoxy group) at the C4 position, a different pathway can dominate. The presence of a strong electron-donating group at the C4 position can lead to the formation of an N-difluoromethylated pyridin-4-one structure instead of the simple N-difluoromethylated pyridinium salt.[5] The nitro group, being strongly electron-withdrawing, generally disfavors this reaction, but the presence of other substituents must be carefully considered.[5]
To troubleshoot:
-
Confirm Your Structure: Ensure your starting material is solely the nitropyridine without other strongly activating or labile groups.
-
Control Water Content: The subsequent hydrolysis/decarboxylation and pyridone formation steps are sensitive to the amount of water present. Ensure conditions are anhydrous if you only want the initial N-alkylation product, or carefully control the addition of water if you are aiming for the final N-CF₂H product.
-
Simplify the System: If possible, test the reaction on a simpler pyridine substrate to confirm your procedure and reagent activity before moving to the more complex nitropyridine system.
Protocols & Methodologies
General Protocol for Photocatalytic C-H Difluoromethylation of a Nitropyridine
This protocol is a representative procedure based on modern photocatalytic methods.[4][12][13] Note: Optimization of catalyst, solvent, and reagent stoichiometry is crucial for each specific substrate.
Materials:
-
Nitropyridine substrate (1.0 equiv)
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H) (2.0-4.0 equiv)
-
Photocatalyst (e.g., Rose Bengal, fac-[Ir(ppy)₃], or a covalent organic framework) (1-5 mol%)[3][13]
-
Anhydrous, degassed solvent (e.g., DMSO)
-
Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)
-
Stir bar
-
Visible light source (e.g., 3W Green LEDs, Blue LEDs, or a specific wavelength lamp matched to the photocatalyst)
-
Inert atmosphere setup (Argon or N₂)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the nitropyridine substrate (e.g., 0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (e.g., 0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., 0.004 mmol, 2 mol%).
-
Scientist's Note: Solid reagents should be weighed quickly to minimize atmospheric moisture absorption. Using a glovebox is ideal.
-
-
Atmosphere Inerting: Seal the vial with a septum cap. Evacuate the vial under high vacuum for 2-3 minutes and backfill with argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Scientist's Note: This is a critical step. Oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions.[13]
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1 mL of DMSO) via syringe.
-
Scientist's Note: The solvent must be sparged with argon for at least 30 minutes prior to use to remove dissolved oxygen.
-
-
Reaction Initiation: Place the sealed vial approximately 2-5 cm from the light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature, as the lamps can generate heat.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR analysis of small aliquots taken periodically with a syringe.
-
Scientist's Note: Incomplete conversion is a common issue. If the reaction stalls, a second portion of NaSO₂CF₂H (1.0 equiv) can be added.[2]
-
-
Workup: Once the reaction is complete (or has ceased to progress), dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired difluoromethylated nitropyridine.
References
-
G. G. d. A. e Silva, J. A. C. Delgado, M. M. M. Santos, A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent, RSC Advances, 2020. [Link]
-
G. K. S. Prakash, I. B. Rep, G. A. Olah, A New Reagent for Direct Difluoromethylation, Accounts of Chemical Research, 2012. [Link]
-
G. G. d. A. e Silva, J. A. C. Delgado, M. M. M. Santos, A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent, RSC Advances, 2020. [Link]
-
A. A. F. de la Cruz, M. C. C. de la Cruz, Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds, Molecules, 2019. [Link]
-
Request PDF, Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. [Link]
-
S. Fujiwara, E. J. C. T. D. D. C. A. Buchwald, Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes, Journal of the American Chemical Society, 2013. [Link]
-
Y. Wang, et al., Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks, Journal of the American Chemical Society, 2023. [Link]
-
P. Xu, Z. Wang, S.-M. Guo, A. Studer, Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch, Nature Communications, 2024. [Link]
-
K. I. Petko, T. M. Sokolenko, L. M. Yagupolskii, O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane, Journal of Organic and Pharmaceutical Chemistry, 2024. [Link]
-
Y. Wang, et al., Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks, Journal of the American Chemical Society, 2023. [Link]
-
ResearchGate, Introduction of Difluoromethyl Through Radical Pathways. [Link]
-
S. G. R. J. S. S. Al-Rawashdeh, An ab initio and DFT study of trifluoromethylation using Umemoto's reagent, Organic & Biomolecular Chemistry, 2014. [Link]
-
Y. Wang, et al., Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis, Nature Communications, 2020. [Link]
-
A. A. F. de la Cruz, M. C. C. de la Cruz, Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds, Molecules, 2019. [Link]
-
ResearchGate, Photocatalytic radical ¹⁸F‐difluoromethylation of N‐heteroaromatics. [Link]
-
ResearchGate, (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
T. F. G. J. L. J. A. B. D. B. Gouverneur, Late-stage difluoromethylation: concepts, developments and perspective, Chemical Society Reviews, 2021. [Link]
-
T. Umemoto, Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), Beilstein Journal of Organic Chemistry, 2022. [Link]
-
ResearchGate, (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. [Link]
-
ResearchGate, Hydro‐trifluoromethylations with Umemoto reagent.. [Link]
-
S. G. R. J. S. S. Al-Rawashdeh, An ab initio and DFT Study of Trifluoromethylation Using Umemoto's Reagent, Organic & Biomolecular Chemistry, 2014. [Link]
-
L. Shi, D. An, G. Mei, Difluoromethylation of Heterocycles via a Radical Process, Organic Chemistry Frontiers, 2022. [Link]
-
University of Münster, New method for introducing fluorinated components into molecules, 2024. [Link]
-
P. Xu, Z. Wang, S.-M. Guo, A. Studer, Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch, Nature Communications, 2024. [Link]
-
SigutLabs, Reagent of the month – November - Langlois reagent, 2022. [Link]
-
G. Dagousset, et al., Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation, Beilstein Journal of Organic Chemistry, 2022. [Link]
-
ResearchGate, Photocatalytic thiotrifluoromethylation with Langlois reagent.. [Link]
-
ResearchGate, Umemoto's Reagent. [Link]
-
S. Bar-Kadde, et al., Recent advances in the application of Langlois' reagent in olefin difunctionalization, Organic & Biomolecular Chemistry, 2021. [Link]
-
P. Xu, Z. Wang, S.-M. Guo, A. Studer, Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch, Nature Communications, 2024. [Link]
-
ResearchGate, Application of Langlois' Reagent in Trifluoromethylation Reactions. [Link]
-
PubMed, Selective difluoromethylation and monofluoromethylation reactions. [Link]
-
ResearchGate, Difluoromethylation of Heterocycles via a Radical Process. [Link]
Sources
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- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 4. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. New method for introducing fluorinated components into molecules [uni-muenster.de]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-(difluoromethyl)-5-nitropyridin-4-ol
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working on the purification of 2-(difluoromethyl)-5-nitropyridin-4-ol. Given the absence of established, specific recrystallization protocols for this molecule in public literature, this document provides a framework based on first principles of physical organic chemistry and established crystallization techniques for analogous structures. We will explore solvent selection strategies, detailed experimental protocols, and a robust troubleshooting guide to address common challenges.
Section 1: Physicochemical Profile & Solvent Selection Strategy
Question: I have a crude sample of this compound. How do I choose a suitable solvent for recrystallization?
Answer:
Selecting the right solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should dissolve the compound sparingly at room temperature but completely at or near its boiling point.[2][3] The structural features of this compound provide strong indicators for an effective solvent selection strategy.
Expert Analysis of Molecular Structure:
The solubility characteristics of your compound are dictated by the interplay of its three key functional groups:
-
Pyridin-4-ol Moiety: This group exists in tautomeric equilibrium with its pyridone form. It is highly polar and capable of extensive hydrogen bonding, suggesting good solubility in polar protic solvents (e.g., alcohols, water).
-
Nitro Group (-NO₂): As a strongly polar, electron-withdrawing group, it enhances the overall polarity of the molecule. Compounds with nitroaryl groups often crystallize well from alcoholic solvents.[4]
-
Difluoromethyl Group (-CHF₂): This group increases lipophilicity compared to a hydroxyl or amino group and can participate in weak hydrogen bonding. Its presence may modulate solubility in less polar solvents.
Based on this analysis, polar solvents are the most promising candidates. However, a systematic screening process is essential for optimization.
Step-by-Step Protocol: Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude, dry compound into several small test tubes.
-
Room Temperature Test: To each tube, add 0.5 mL of a different test solvent (see Table 1 for suggestions). Agitate the mixture. Record whether the solid is soluble (s), partially soluble (ps), or insoluble (i) at room temperature.[5] A solvent that dissolves the compound completely at this stage is unsuitable for single-solvent recrystallization.[5]
-
Hot Solvent Test: For the tubes where the compound was insoluble or partially soluble, gently heat the mixture to the solvent's boiling point using a water bath or sand bath. Add the solvent dropwise while heating until the solid just dissolves. Record the result.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes. Observe the quantity and quality of the crystals formed.
The ideal solvent will show low solubility at room temperature but high solubility when hot, and it will yield a good recovery of crystalline solid upon cooling.[2][6]
Data Presentation: Solvent Screening Log
Summarize your experimental findings in a table to facilitate direct comparison and selection.
| Solvent | Polarity | Boiling Point (°C) | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | High | 100 | Record observation | Record observation | Record observation |
| Ethanol | High | 78 | Record observation | Record observation | Record observation |
| Methanol | High | 65 | Record observation | Record observation | Record observation |
| Isopropanol | Medium | 82 | Record observation | Record observation | Record observation |
| Acetone | Medium | 56 | Record observation | Record observation | Record observation |
| Ethyl Acetate | Medium | 77 | Record observation | Record observation | Record observation |
| Toluene | Low | 111 | Record observation | Record observation | Record observation |
Section 2: Recommended Recrystallization Protocols
Based on your solvent screening, proceed with one of the following detailed protocols.
Experimental Protocol A: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker to minimize solvent evaporation).[5] Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot solvent (approx. 5-10% of total volume) to prevent premature crystallization.[7] Pre-heat a funnel and filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the crystals thoroughly, either air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
Experimental Protocol B: Two-Solvent (Mixed) Recrystallization
This method is ideal if no single solvent has the desired solubility profile. It requires two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[5]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent protocol above.
Section 3: Troubleshooting Guide & FAQs
Question: My compound is not dissolving, even after adding a large amount of hot solvent. What should I do?
Answer: This issue typically points to two possibilities:
-
Incorrect Solvent Choice: The solvent may simply be too "bad" for your compound, even when hot.[5] Re-evaluate your solvent screening data and choose a more suitable solvent or a mixed-solvent system. For polar compounds like this pyridinol, polar solvents such as ethanol or methanol are generally good starting points.[9]
-
Insoluble Impurities: It's possible that the undissolved material is an insoluble impurity. If a significant portion of your compound has dissolved and only a small amount of solid remains, you should proceed to a hot gravity filtration step to remove it before cooling.[8][9]
Question: No crystals are forming after the solution has cooled. What's wrong?
Answer: This is a very common problem, often caused by one of two issues:
-
Too Much Solvent: This is the most frequent cause of crystallization failure.[9][10] The solution is not supersaturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the solute concentration and then attempt to cool the solution again.[9]
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[10] To induce crystallization, you can:
-
Scratch: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[9][10]
-
Seed: Add a tiny "seed crystal" of the pure compound to the solution. This provides a template for crystal growth.[2][10]
-
Question: My compound has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound precipitates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.[3]
-
Re-dissolve and Slow Down: Reheat the solution until the oil fully redissolves. If using a mixed-solvent system, add a small amount more of the "good" solvent.[7] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slower crystal growth.
-
Change Solvent: If the problem persists, the melting point of your compound may be too low for the chosen solvent. Select a solvent with a lower boiling point.
Question: The recrystallization yield is very low. How can I improve it?
Answer: A low yield can result from several factors:
-
Excessive Solvent: As mentioned, using too much solvent will leave a significant amount of your product dissolved in the mother liquor.[7] Try to use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Cooling: Ensure you have cooled the solution thoroughly in an ice bath to maximize the precipitation of the solid from the solution.
-
Mother Liquor Recovery: If the mother liquor (the filtrate after collecting your crystals) has not been discarded, you can try to recover more compound by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Question: The crystals formed too quickly and look like fine powder. Is this a problem?
Answer: Yes, rapid crystallization (crashing out) is undesirable because impurities can become trapped within the fast-forming crystal lattice, which negates the purification purpose of the technique.[7] An ideal crystallization should occur over 15-20 minutes.[7] To fix this, reheat the solution, add a small amount of additional solvent (1-2 mL), and allow it to cool more slowly.[7]
Section 4: Visual Workflows
Diagram 1: General Recrystallization Workflow
Caption: A step-by-step workflow for the purification of this compound via recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during recrystallization experiments.
Section 5: References
-
University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Lab Manual. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. (General principles of recrystallization are covered in standard organic chemistry textbooks). [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Laboratory Manual. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Recrystallization [wiredchemist.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: A Scientist's Guide to Overcoming Poor Solubility of 2-(difluoromethyl)-5-nitropyridin-4-ol in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the poor solubility of 2-(difluoromethyl)-5-nitropyridin-4-ol in organic solvents. As a pyridinol derivative, this compound may present unique challenges during experimental work. This document offers a structured, question-and-answer-based approach to systematically address and resolve these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing difficulty dissolving this compound in common organic solvents for my assay. What are the initial steps I should take?
A1: Poor solubility is a common hurdle in drug discovery and development.[1][2] When encountering low solubility of this compound, a systematic approach is crucial.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor solubility.
-
Solvent Screening: Begin by testing a range of solvents with varying polarities. While you may have tried common solvents, a systematic screening should include:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Aprotic Nonpolar Solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)
-
-
pH Adjustment: The pyridin-4-ol moiety suggests that the compound's solubility may be pH-dependent. The pyridine nitrogen can be protonated in acidic conditions, potentially increasing solubility.[3][] Conversely, the hydroxyl group can be deprotonated in basic conditions. Experiment with adding a small amount of an acid (e.g., HCl) or a base (e.g., NaOH or an organic base like triethylamine) to your solvent system. A systematic pH-solubility profile is highly recommended.[3][5]
-
Gentle Heating and Sonication: Applying gentle heat while stirring can sometimes be sufficient to dissolve a stubborn compound. Sonication can also aid in breaking down particle agglomerates and enhancing dissolution. However, be cautious about potential compound degradation at elevated temperatures.
Q2: Adjusting pH provided a slight improvement, but the solubility is still insufficient for my needs. What is the next logical step?
A2: If pH modification alone is not enough, cosolvency is a powerful and frequently used technique to enhance the solubility of poorly soluble drugs.[6][7][8]
The Principle of Cosolvency: This method involves adding a water-miscible solvent (a cosolvent) to the primary solvent to alter its polarity and reduce the interfacial tension between the solvent and the hydrophobic solute.[6][9] This disruption of the solvent's self-association can create a more favorable environment for the solute to dissolve.[]
Common Cosolvents to Consider:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), particularly PEG 400[10]
-
Glycerin[6]
-
Dimethyl sulfoxide (DMSO)[]
Experimental Protocol for Cosolvency:
-
Select a Primary Solvent: Choose a solvent in which the compound has at least minimal solubility.
-
Choose a Cosolvent: Select a cosolvent that is miscible with your primary solvent and in which your compound has shown better solubility, if known.
-
Prepare a Series of Solvent Blends: Create a range of binary solvent mixtures with varying ratios of the primary solvent and the cosolvent (e.g., 90:10, 80:20, 70:30, etc.).
-
Determine Solubility: Add an excess of your compound to a fixed volume of each solvent blend.
-
Equilibrate: Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
| Primary Solvent | Cosolvent | Ratio (v/v) | Hypothetical Solubility of this compound (mg/mL) |
| Dichloromethane | Methanol | 90:10 | 1.5 |
| Dichloromethane | Methanol | 80:20 | 3.2 |
| Dichloromethane | Methanol | 70:30 | 5.8 |
| Tetrahydrofuran | DMSO | 95:5 | 2.1 |
| Tetrahydrofuran | DMSO | 90:10 | 4.5 |
This table presents hypothetical data for illustrative purposes.
Q3: My compound needs to be in a solid form for formulation. Are there methods to improve the intrinsic solubility of the solid material itself?
A3: Absolutely. When the solid-state properties of a compound limit its solubility, several physical modification techniques can be employed. These methods aim to increase the surface area or alter the crystalline structure of the compound.[2]
Key Physical Modification Techniques:
-
Micronization: This technique reduces the particle size of the drug to the micrometer range.[11][12] According to the Noyes-Whitney equation, a smaller particle size leads to a larger surface area, which can increase the dissolution rate.[13][14] Jet milling is a common method for micronization.[12][15][16]
-
Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[17][18][19][20] The drug can exist in an amorphous or crystalline form within the matrix.[17][18] Upon dissolution of the carrier, the drug is released as very fine, often amorphous, particles, leading to enhanced solubility and dissolution.[17][18][21] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[18]
Workflow for Preparing Solid Dispersions:
Caption: General workflow for solid dispersion preparation.
Q4: Are there any chemical modification strategies that can be explored to improve solubility without significantly altering the core structure?
A4: Yes, a prodrug approach is a well-established chemical modification strategy to enhance the solubility of a parent drug molecule.[22][23][24] A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[23][24]
How a Prodrug Strategy Works:
For this compound, the hydroxyl group is an ideal handle for creating a prodrug. A polar, ionizable promoiety can be attached to this hydroxyl group, significantly increasing the aqueous solubility of the resulting prodrug.
Potential Prodrug Moieties:
-
Phosphate Esters: The addition of a phosphate group introduces a highly ionizable moiety, which can dramatically increase water solubility.[23]
-
Amino Acid Esters: Linking an amino acid can introduce an ionizable amino group, improving solubility.
-
Glucuronide Ethers: Attaching a glucuronic acid moiety is another strategy to increase hydrophilicity.[23]
Considerations for a Prodrug Approach:
-
Bioreversibility: The linkage between the drug and the promoiety must be cleavable in vivo to release the active drug.
-
Stability: The prodrug must be stable enough in the formulation and during administration.
-
Toxicity: The promoiety should be non-toxic.
This approach should be considered early in the drug discovery process.[22][24]
Summary of Key Solubility Enhancement Strategies
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the compound.[] | Simple, rapid, and effective for ionizable compounds.[] | The required pH must be compatible with the experimental system and compound stability. |
| Cosolvency | Alters the polarity of the solvent system to be more favorable for the solute.[6][7][8] | Simple to formulate and can significantly increase solubility.[1] | Potential for the drug to precipitate upon dilution; toxicity of cosolvents.[6] |
| Micronization | Increases the surface area of the solid particles, leading to a faster dissolution rate.[12][15] | Improves dissolution rate without chemical modification.[2] | Does not increase equilibrium solubility; potential for particle agglomeration.[12][25] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in an amorphous state, to improve wettability and dissolution.[17][18][26] | Can significantly increase both dissolution rate and apparent solubility.[26] | Physical stability of the amorphous form can be a concern.[26] |
| Prodrug Approach | Chemically modifies the drug with a polar promoiety to increase solubility.[22][23] | Can lead to substantial increases in solubility and improved bioavailability.[27] | Requires chemical synthesis and evaluation of in vivo conversion.[24] |
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015).
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 677-94.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Solubility Enhancement by Solid Dispersion Method: An Overview. (2021).
- Prodrug strategies to overcome poor w
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
- Cosolvency. (2017). Slideshare.
- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences.
- Solubility Enhancement by Microniz
- Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly w
- Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
- Micronization Technique for Solubility Enhancement. (2023). IJCRT.org.
- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
- Micronization Technique for Solubility Enhancement. (2023). Juniper Publishers.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021).
- Prodrug strategies to overcome poor w
- Micronization Technique for Solubility Enhancement. (2021).
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). SciSpace.
- Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. (2025). Benchchem.
- pH Adjustment and Co-Solvent Optimiz
- 2-(Difluoromethyl)-5-nitropyridine. (n.d.). Labsolu.
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. (2025). Benchchem.
- 1646152-46-6|2-(Difluoromethyl)-5-nitropyridine|BLD Pharm. (n.d.). BLD Pharm.
- pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy.
- Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. (2021). Journal of Drug Delivery and Therapeutics.
- 1805314-41-3|2-(Difluoromethyl)-4-hydroxy-5-nitropyridine|BLDpharm. (n.d.). BLDpharm.
- 1807050-13-0|2-(Difluoromethyl)-4-fluoro-3-methyl-5-nitropyridine|BLDpharm. (n.d.). BLDpharm.
- 1805127-86-9|2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid|BLDpharm. (n.d.). BLDpharm.
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 2-(difluoromethyl)-5-nitropyridin-4-ol
This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 2-(difluoromethyl)-5-nitropyridin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a predictive analysis based on foundational NMR principles and comparative data from analogous structures, explaining the causal relationships behind the expected spectral features. We will explore the anticipated ¹H and ¹³C NMR spectra, the utility of two-dimensional NMR techniques for unambiguous structural confirmation, and a comparison with alternative analytical methods. This guide is grounded in scientific integrity, providing detailed experimental protocols and citing authoritative sources to support our analysis.
The Structural Significance of this compound
The molecule this compound is a substituted pyridine ring, a common scaffold in medicinal chemistry. The specific combination of a difluoromethyl group (a bioisostere for a hydroxyl or thiol group), a nitro group (a strong electron-withdrawing group), and a hydroxyl group (which can exist in tautomeric equilibrium with a pyridone form) creates a unique electronic and structural environment. Understanding this environment is critical for predicting its chemical reactivity, metabolic stability, and potential biological activity. NMR spectroscopy is the most powerful tool for elucidating the precise structure and electronic nature of this molecule in solution.
Predicting the ¹H NMR Spectrum: An Analysis of Substituent Effects
The ¹H NMR spectrum is expected to reveal key information about the electronic environment of the protons in the molecule. The pyridine ring has two aromatic protons at positions 3 and 6, a proton on the difluoromethyl group, and a hydroxyl proton.
The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the substituents. The hydroxyl group at C-4 is an electron-donating group, which would tend to shield the ring protons (shift them to a lower ppm value). Conversely, the nitro group at C-5 and the difluoromethyl group at C-2 are both strongly electron-withdrawing, leading to a significant deshielding effect (shifting the protons to a higher ppm value).
-
H-3: This proton is situated between the electron-withdrawing difluoromethyl group and the electron-donating hydroxyl group. The deshielding effect of the adjacent difluoromethyl group is expected to be significant.
-
H-6: This proton is adjacent to the strongly electron-withdrawing nitro group, which will cause a substantial downfield shift.
The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The typical coupling constant for such an arrangement is in the range of 50-60 Hz.[1]
The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents like DMSO-d₆, it is more likely to be observed as a distinct peak.
Predicting the ¹³C NMR Spectrum: A Deeper Look at the Carbon Skeleton
The ¹³C NMR spectrum will provide a detailed map of the carbon framework. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the attached substituents and their position on the ring.
-
C-2: This carbon, directly attached to the electron-withdrawing difluoromethyl group, will be significantly influenced by it. Additionally, the fluorine atoms will cause the signal to appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (in the range of 230-260 Hz).[1][2]
-
C-4: The carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.
-
C-5: The carbon attached to the nitro group will also be deshielded.
-
C-3 and C-6: These carbons will have chemical shifts influenced by the neighboring substituents.
-
-CHF₂ Carbon: This carbon will appear as a triplet with a large ¹JCF coupling constant, as mentioned above.
Comparative Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on data from similar compounds, such as 4-hydroxypyridine[3][4][5], nitropyridines[6][7], and molecules containing difluoromethyl groups.[1]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H-3 | 8.0 - 8.3 | d | ~3-4 | C-3 | 115 - 125 | d |
| H-6 | 8.8 - 9.1 | d | ~3-4 | C-6 | 140 - 150 | d |
| -CHF₂ | 6.5 - 7.5 | t | ²JHF ≈ 50-60 | -CHF₂ | 110 - 120 | t |
| -OH | Variable (e.g., 9-12 in DMSO) | br s | C-2 | 150 - 160 | t | |
| C-4 | 160 - 170 | s | ||||
| C-5 | 135 - 145 | s |
The Power of 2D NMR for Unambiguous Assignment
While 1D NMR provides essential information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this compound, a cross-peak between the H-3 and H-6 signals would definitively confirm their connectivity on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to unequivocally assign the signals for C-3 and C-6 by correlating them with the previously identified H-3 and H-6 signals. It would also link the proton of the -CHF₂ group to its carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire molecular structure. For instance, correlations would be expected from the H-3 proton to C-2, C-4, and C-5, and from the H-6 proton to C-4 and C-5. Importantly, a correlation from the proton of the -CHF₂ group to C-2 would confirm the position of this substituent.
Experimental Workflow and Protocols
The following section details the recommended experimental workflow for the complete NMR analysis of this compound.
Experimental Workflow Diagram
Caption: Workflow for the NMR analysis of this compound.
Detailed Experimental Protocols
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is a good solvent for polar compounds and will allow for the observation of the hydroxyl proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 500 MHz spectrometer would include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.
-
-
2D NMR Spectroscopy:
-
gCOSY: Acquire a gradient-enhanced COSY spectrum to determine ¹H-¹H correlations.
-
gHSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations. Optimize the ¹JCH coupling constant to approximately 145 Hz.
-
gHMBC: Acquire a gradient-enhanced HMBC spectrum to determine long-range ¹H-¹³C correlations. Set the long-range coupling delay to optimize for correlations of approximately 8 Hz.
-
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques provide complementary information.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns in MS/MS can offer some structural information, but cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as the -OH, -NO₂, and C-F bonds, based on their characteristic vibrational frequencies.
-
X-ray Crystallography: Provides the definitive solid-state structure of the molecule, including bond lengths and angles. However, this technique requires a suitable single crystal and does not provide information about the structure in solution, where it may differ.
NMR spectroscopy remains unparalleled in its ability to provide a complete and detailed picture of the molecular structure and electronic environment in the solution phase, which is most relevant to biological activity.
Conclusion
The NMR spectral analysis of this compound is a multi-faceted process that relies on a predictive understanding of substituent effects and the application of modern 1D and 2D NMR techniques. By following the workflow and protocols outlined in this guide, researchers can achieve an unambiguous structural assignment of this and similar molecules. This detailed structural information is a critical foundation for understanding the molecule's properties and for its further development in medicinal chemistry and other scientific disciplines.
References
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- Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307–309.
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem. Retrieved from [Link]
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- Li, Y., Wang, L., Zhang, J., Liu, X., & Zhang, Z. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 27(19), 6527.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
- Heinze, T., & Rahn, K. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Macromolecular Chemistry and Physics, 220(20), 1900327.
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
- Levin, V. V., Zemtsov, A. A., Struchkova, M. I., & Dilman, A. D. (2015). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 137(30), 9612–9615.
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A Comparative Guide to the Biological Activity of 2-(difluoromethyl)-5-nitropyridin-4-ol and Its Analogs in Oncology Research
In the landscape of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous FDA-approved drugs.[1][2] Their versatile biological activities, ranging from anticancer to antimicrobial properties, make them a fertile ground for drug discovery.[1] This guide delves into a comparative analysis of the in vitro anticancer potential of a specific, yet under-explored, pyridin-4-ol derivative: 2-(difluoromethyl)-5-nitropyridin-4-ol, and its structurally related analogs. We will explore a proposed mechanism of action, detail the experimental methodologies for synthesis and biological evaluation, and present a framework for interpreting the structure-activity relationships (SAR).
Introduction: The Rationale for Investigating Substituted Pyridin-4-ols
The pyridine ring is a privileged structure in drug design due to its ability to engage in various biological interactions. The introduction of specific functional groups can dramatically modulate the pharmacological profile of the resulting molecule. The subject of our investigation, this compound, possesses two key substituents: a difluoromethyl (-CHF₂) group and a nitro (-NO₂) group. The -CHF₂ group is a bioisostere of a hydroxyl or thiol group and can enhance metabolic stability and membrane permeability. The nitro group, a strong electron-withdrawing group, is known to be a feature in compounds with a range of biological activities, including anticancer effects.[3] This guide proposes a systematic evaluation of this parent compound against a curated set of analogs to elucidate the contribution of each functional group to its biological activity.
Proposed Analogs for Comparative Study:
To establish a clear structure-activity relationship, the following analogs are proposed for synthesis and evaluation:
-
Analog 1 (A1): 2-(trifluoromethyl)-5-nitropyridin-4-ol (Modification of the fluoroalkyl group)
-
Analog 2 (A2): 2-(difluoromethyl)-5-aminopyridin-4-ol (Modification of the nitro group)
-
Analog 3 (A3): 2-(difluoromethyl)pyridin-4-ol (Removal of the nitro group)
-
Analog 4 (A4): 5-nitropyridin-4-ol (Removal of the difluoromethyl group)
Proposed Mechanism of Action: Inhibition of Tyrosine Kinases
Many pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] We hypothesize that this compound and its analogs may exert their anticancer effects through the inhibition of a key tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Below is a diagram illustrating the proposed inhibitory action on the VEGFR-2 signaling pathway.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Experimental Design and Methodologies
A robust experimental design is critical for a meaningful comparative analysis. This section outlines the proposed synthetic routes and the biological assays to be performed.
Synthesis of this compound and Analogs
General Synthetic Workflow:
The following diagram outlines a generalized workflow for the synthesis, purification, and characterization of the target compounds.
Caption: General workflow for synthesis and purification.
In Vitro Cytotoxicity Assessment
The primary evaluation of the anticancer potential of the synthesized compounds will be through assessing their cytotoxicity against relevant human cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human umbilical vein endothelial cells (HUVEC) and a selected cancer cell line (e.g., HepG2, a hepatocellular carcinoma line) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium will be replaced with fresh medium containing serial dilutions of the parent compound and its analogs (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) will also be included.
-
Incubation: The plates will be incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][7]
In Vitro VEGFR-2 Kinase Inhibition Assay
To investigate the proposed mechanism of action, a direct enzymatic assay will be performed to measure the inhibitory activity of the compounds against VEGFR-2.
Experimental Protocol: VEGFR-2 Kinase Assay
-
Assay Principle: A commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay) will be used. This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
-
Reaction Setup: The kinase reaction will be set up in a 96-well plate containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly-peptide), and ATP.
-
Inhibitor Addition: The parent compound and its analogs will be added to the reaction mixture at various concentrations. A known VEGFR-2 inhibitor (e.g., Sorafenib) will be used as a positive control.
-
Kinase Reaction: The reaction will be initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: The ADP-Glo™ reagent will be added to terminate the kinase reaction and deplete the remaining ATP. The kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence will be measured using a luminometer.
-
Data Analysis: The inhibitory activity will be calculated as a percentage of the control (no inhibitor). The IC₅₀ values will be determined by plotting the percentage of inhibition against the inhibitor concentration.
Predicted Outcomes and Structure-Activity Relationship (SAR) Analysis
Table 1: Hypothetical Comparative Biological Data
| Compound | Cytotoxicity (HepG2) IC₅₀ (µM) | Cytotoxicity (HUVEC) IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) |
| Parent Compound | 5.2 | 15.8 | 1.5 |
| Analog 1 (-CF₃) | 8.9 | 20.1 | 3.2 |
| Analog 2 (-NH₂) | > 50 | > 50 | > 20 |
| Analog 3 (no -NO₂) | 25.4 | 45.3 | 12.7 |
| Analog 4 (no -CHF₂) | 18.7 | 33.9 | 9.8 |
| Sorafenib (Control) | 3.5 | 5.1 | 0.09 |
Interpretation of Hypothetical Data:
-
Role of the Nitro Group: Comparing the parent compound with Analog 2 (-NH₂) and Analog 3 (no -NO₂), the data would suggest that the nitro group is crucial for both cytotoxicity and VEGFR-2 inhibition. Its replacement with an amino group or its complete removal is predicted to significantly decrease activity.
-
Role of the Difluoromethyl Group: A comparison between the parent compound and Analog 4 (no -CHF₂) would indicate the importance of the difluoromethyl group for potent activity.
-
Effect of Fluoroalkyl Group Modification: The comparison between the parent compound (-CHF₂) and Analog 1 (-CF₃) would help in understanding the optimal electronic and steric properties of the fluoroalkyl substituent at the 2-position. In this hypothetical case, the difluoromethyl group is more favorable than the trifluoromethyl group.
-
Selectivity: By comparing the cytotoxicity against a cancer cell line (HepG2) and a non-cancerous cell line (HUVEC), a preliminary assessment of selectivity can be made. A higher IC₅₀ value for HUVEC suggests some level of selective toxicity towards cancer cells.
Conclusion
This guide outlines a comprehensive and systematic approach to comparing the biological activity of this compound with its rationally designed analogs. By combining chemical synthesis, in vitro cytotoxicity screening, and a specific enzyme inhibition assay, this study aims to provide valuable insights into the structure-activity relationships of this novel class of pyridine derivatives. The findings from such a study could serve as a strong foundation for the further development of more potent and selective anticancer agents based on the pyridin-4-ol scaffold. The methodologies described herein are robust and can be adapted for the evaluation of other novel chemical entities in a drug discovery program.
References
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Kadi, A. A., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
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MDPI. (2021). Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. MDPI. [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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ACS Publications. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]
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A Comparative Analysis for Drug Discovery: 2-(Difluoromethyl)-5-nitropyridin-4-ol vs. 2-(Trifluoromethyl)-5-nitropyridin-4-ol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the druglike properties of lead compounds. The trifluoromethyl (-CF3) group is a well-established moiety, prized for its ability to enhance metabolic stability and modulate physicochemical properties.[1][2] More recently, the difluoromethyl (-CHF2) group has emerged as a nuanced alternative, offering a distinct electronic and steric profile that can provide unique advantages in drug design.[3] This guide presents a detailed comparative analysis of 2-(difluoromethyl)-5-nitropyridin-4-ol and 2-(trifluoromethyl)-5-nitropyridin-4-ol, two closely related analogs that highlight the subtle yet significant impact of these fluorinated substituents. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these valuable heterocyclic building blocks.
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents.[4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile core for targeting a wide range of biological systems. The addition of a nitro group, a strong electron-withdrawing substituent, further modulates the electronic character of the ring, often enhancing biological activity.[6] When combined with fluorinated alkyl groups at the 2-position, the resulting 5-nitropyridin-4-ol scaffold becomes a compelling platform for developing novel therapeutics, with potential applications as kinase inhibitors, anti-infective agents, and more.[4][7]
The choice between a difluoromethyl and a trifluoromethyl group is a critical decision in the lead optimization process. While both groups are strongly electron-withdrawing and can block metabolic oxidation, they differ in their lipophilicity, hydrogen bonding potential, and steric bulk.[2] This guide will dissect these differences, providing a framework for understanding how the choice between -CHF2 and -CF3 can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The physicochemical properties of a drug candidate, including its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of a single fluorine atom for a hydrogen atom can have a profound impact on these parameters.
It is important to note that both this compound and 2-(trifluoromethyl)-5-nitropyridin-4-ol can exist in tautomeric equilibrium with their corresponding pyridin-4-one forms. For the purpose of this discussion, we will refer to them by their pyridin-4-ol nomenclature.
Table 1: Predicted Physicochemical Properties
| Property | This compound | 2-(Trifluoromethyl)-5-nitropyridin-4-ol | Rationale for Predicted Differences |
| pKa (hydroxyl group) | Predicted: ~7.5 - 8.5 | Predicted: ~7.0 - 8.0 | The -CF3 group is more electron-withdrawing than the -CHF2 group, leading to increased acidity (lower pKa) of the hydroxyl group. |
| logP | Predicted: ~1.2 - 1.7 | Predicted: ~1.5 - 2.0 | The -CF3 group is more lipophilic than the -CHF2 group, which is expected to result in a higher logP value.[2][6] |
| Solubility | Predicted: Higher | Predicted: Lower | The -CHF2 group has the potential to act as a hydrogen bond donor, which may lead to improved aqueous solubility compared to the -CF3 analog.[3] |
| Dipole Moment | Predicted: Lower | Predicted: Higher | The greater electronegativity of the -CF3 group is expected to result in a larger overall molecular dipole moment. |
Causality Behind the Differences:
-
Acidity (pKa): The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. This strong inductive effect acidifies the pyridin-4-ol proton, making the trifluoromethyl analog a stronger acid (lower pKa) than its difluoromethyl counterpart. This difference in acidity can have significant implications for a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Lipophilicity (logP): The replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity. Consequently, the trifluoromethyl group, with its three fluorine atoms, imparts a greater degree of lipophilicity to a molecule than the difluoromethyl group.[2] This can enhance membrane permeability and cell uptake but may also lead to increased metabolic liability and off-target effects if not carefully balanced.
-
Hydrogen Bonding Potential: A key distinction between the -CHF2 and -CF3 groups is the presence of a C-H bond in the former. This allows the difluoromethyl group to act as a weak hydrogen bond donor, a property that is absent in the trifluoromethyl group.[3] This hydrogen bonding capability can lead to improved solubility and can be exploited to form specific interactions with a biological target.
Synthesis and Chemical Reactivity
The synthesis of these fluorinated 5-nitropyridin-4-ols can be approached through several established routes in heterocyclic chemistry. A plausible and adaptable synthetic strategy is outlined below.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compounds.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-5-nitropyridin-4-ol
This protocol is a representative example and may require optimization.
-
Step 1: Methoxylation of 2-Chloro-5-nitropyridine.
-
To a solution of 2-chloro-5-nitropyridine in anhydrous methanol, add a solution of sodium methoxide in methanol at room temperature.
-
Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, neutralize with a weak acid, and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield 2-methoxy-5-nitropyridine.
-
-
Step 2: Trifluoromethylation.
-
Several methods can be employed for the introduction of the trifluoromethyl group. A common approach involves the use of a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) with a suitable initiator.
-
Dissolve 2-methoxy-5-nitropyridine in an anhydrous solvent like THF and cool to a low temperature (e.g., -78 °C).
-
Add the trifluoromethylating reagent and initiator, and allow the reaction to slowly warm to room temperature.
-
Quench the reaction and work up to isolate the 2-methoxy-4-(trifluoromethyl)-5-nitropyridine intermediate.
-
-
Step 3: Demethylation.
-
Cleavage of the methyl ether can be achieved using a variety of reagents, such as boron tribromide (BBr3) or hydrobromic acid (HBr).
-
Dissolve the intermediate from Step 2 in an appropriate solvent (e.g., dichloromethane for BBr3) and cool in an ice bath.
-
Add the demethylating agent dropwise and stir at room temperature until the reaction is complete.
-
Carefully quench the reaction, adjust the pH, and extract the product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(trifluoromethyl)-5-nitropyridin-4-ol.
-
The synthesis of the 2-(difluoromethyl) analog would follow a similar pathway, employing a suitable difluoromethylating reagent in Step 2.
Comparative Biological Performance
Metabolic Stability
The high strength of the carbon-fluorine bond makes both the difluoromethyl and trifluoromethyl groups highly resistant to oxidative metabolism.[1] This is a primary reason for their widespread use in drug design.
-
2-(Trifluoromethyl)-5-nitropyridin-4-ol: The -CF3 group is exceptionally stable and is a strong deactivator of the adjacent pyridine ring towards oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
This compound: The -CHF2 group is also metabolically robust. While the C-H bond is theoretically susceptible to oxidation, this is a much less favorable pathway compared to the metabolism of a non-fluorinated methyl or methoxy group.
The primary metabolic fate for both compounds is likely to be modification of other parts of the molecule, such as reduction of the nitro group or conjugation of the hydroxyl group.
Caption: Predicted primary metabolic pathways for the target compounds.
In Vitro Metabolic Stability Assay Protocol
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
-
Materials: Test compounds, pooled human liver microsomes (HLM), phosphate buffer (pH 7.4), NADPH regenerating system.
-
Procedure:
-
Incubate the test compounds at a low concentration (e.g., 1 µM) with HLM in the presence of the NADPH regenerating system at 37 °C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Potential Biological Activities and Structure-Activity Relationships (SAR)
The 5-nitropyridin-4-ol scaffold is associated with a range of biological activities. The introduction of the -CHF2 or -CF3 group is expected to modulate these activities through a combination of steric and electronic effects.
-
Kinase Inhibition: Many kinase inhibitors feature a hinge-binding motif that involves hydrogen bonding with the kinase backbone. The pyridin-4-ol tautomer can act as a hydrogen bond donor and acceptor. The differing acidity of the two analogs could influence the strength of these interactions.
-
Antimicrobial Activity: Nitropyridine derivatives have shown promise as antimicrobial agents.[6] The lipophilicity and electronic properties of the fluorinated substituents will affect the compounds' ability to penetrate bacterial cell walls and interact with their targets.
-
General SAR Insights:
-
The larger steric bulk of the -CF3 group may be either beneficial or detrimental to binding, depending on the size and shape of the target's active site.
-
The ability of the -CHF2 group to act as a hydrogen bond donor could be exploited to create an additional binding interaction that is not possible with the -CF3 analog.
-
The more electron-withdrawing nature of the -CF3 group will have a greater impact on the electronics of the pyridine ring, which could influence its stacking interactions or susceptibility to metabolic modification.
-
Conclusion and Future Directions
The choice between this compound and 2-(trifluoromethyl)-5-nitropyridin-4-ol is a strategic one that should be guided by the specific goals of the drug discovery program.
-
2-(Trifluoromethyl)-5-nitropyridin-4-ol represents a more "classical" approach, leveraging the well-documented benefits of the -CF3 group for enhancing metabolic stability and lipophilicity. It is likely to be a more potent electron-withdrawing group, which may be advantageous for certain biological targets.
-
This compound offers a more nuanced profile. Its lower lipophilicity and potential for hydrogen bond donation could lead to a more favorable ADME profile, including better solubility and reduced potential for off-target lipophilic interactions.
Ultimately, the empirical testing of both analogs in relevant biological and pharmacokinetic assays is essential for making a definitive selection. This guide provides a robust theoretical framework to support such an investigation, highlighting the key differences to anticipate and the experimental methodologies to validate them. The continued exploration of differentially fluorinated scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709–1715.
- Tyvorskii, V. I., & Bobrov, D. N. (1998). New Method of Synthesis of 4-Hydroxy-2-trifluoromethylpyridines (IV). ChemInform, 29(9).
- J. C. F. R. P. Carvalho, C. S. S. S. Teixeira, M. J. R. P. Queiroz and P. M. T. Ferreira. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(12), 3009.
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PubChem. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]
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PubChem. (n.d.). 2-(difluoromethyl)pyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for 2-(difluoromethyl)-5-nitropyridin-4-ol Derivatives
Introduction: The Critical Role of In Vitro Assay Validation in Drug Discovery
In the landscape of modern drug discovery, the pyridine ring is a privileged structural motif, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Nitropyridine derivatives, in particular, have garnered significant attention due to their diverse biological activities, which include anticancer, antifungal, and herbicidal properties.[1][2] The subject of this guide, 2-(difluoromethyl)-5-nitropyridin-4-ol derivatives, represents a novel chemical space within this important class of compounds. The introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule, potentially enhancing metabolic stability and cell permeability, thus making these derivatives promising candidates for therapeutic development.
However, the journey from a promising compound to a viable drug candidate is paved with rigorous scientific validation. This is where robust in vitro assay validation becomes paramount. A well-validated assay provides reliable and reproducible data, which is the bedrock of informed decision-making in preclinical drug development. It ensures that the observed biological effects are real and not artifacts of the experimental system. This guide, drawing upon years of field experience, will provide a comprehensive framework for the in vitro validation of assays for this compound derivatives, focusing on a hypothesized mechanism of action and comparing their performance against relevant alternatives.
Hypothesized Mechanism of Action: Targeting Microtubule Dynamics
Given that certain nitropyridine analogues have been identified as potent microtubule-targeting agents that induce cell cycle arrest and apoptosis, this guide will proceed with the hypothesis that this compound derivatives share this mechanism.[3][4] Microtubules are dynamic polymers crucial for cell division, intracellular transport, and maintenance of cell structure, making them a well-established target for anticancer therapy.[3] Therefore, the subsequent assay validation strategy will be tailored to evaluate the effects of these derivatives on tubulin polymerization and cell cycle progression.
Comparative Framework: Establishing a Performance Benchmark
To provide a meaningful assessment of the this compound derivatives, a comparative analysis against established microtubule-targeting agents is essential. For the purpose of this guide, we will use Paclitaxel (a microtubule stabilizer) and Vincristine (a microtubule destabilizer) as reference compounds. This allows for a comprehensive evaluation of the novel derivatives' potency, efficacy, and potential mechanistic nuances.
Part 1: Foundational In Vitro Assays for Mechanistic Elucidation
The initial phase of in vitro validation focuses on confirming the hypothesized mechanism of action. This involves a series of targeted assays to assess the direct interaction of the compounds with tubulin and their subsequent effects on cellular processes.
Tubulin Polymerization Assay
Causality: This assay directly investigates the effect of the test compounds on the in vitro assembly of purified tubulin into microtubules. It is a critical first step to determine if the derivatives act as microtubule stabilizers or destabilizers.
Experimental Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Prepare a serial dilution of the this compound derivatives, Paclitaxel, and Vincristine in G-PEM buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the compound dilutions to 45 µL of the tubulin solution.
-
Incubate the plate at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each compound concentration.
-
Determine the IC50 (for inhibitors) or EC50 (for stabilizers) values.
-
Trustworthiness: The inclusion of both a known microtubule stabilizer (Paclitaxel) and a destabilizer (Vincristine) as controls provides a self-validating system. The expected opposite effects of these controls will confirm the assay is performing correctly.
Cell Cycle Analysis via Flow Cytometry
Causality: Microtubule-targeting agents disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle, typically at the G2/M phase.[3] This assay quantifies the distribution of cells in different phases of the cell cycle, providing cellular evidence of microtubule disruption.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and controls for 24 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Acquire data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Trustworthiness: A dose-dependent increase in the G2/M population for the test compounds, similar to the positive controls, validates the on-target effect at a cellular level.
Part 2: Comprehensive Performance Evaluation
Once the mechanism of action is supported, a broader evaluation of the derivatives' performance is necessary. This includes assessing their potency, efficacy, and selectivity.
Cell Viability and Cytotoxicity Assays
Causality: These assays are fundamental to determining the concentration at which the compounds exhibit a biological effect (potency) and the maximum extent of that effect (efficacy).
Experimental Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cancer cell lines in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the test compounds and controls for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the viability data against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Trustworthiness: Running the assay with multiple cell lines and comparing the IC50 values to the reference compounds provides a robust assessment of potency and a preliminary indication of selectivity. The Assay Guidance Manual provides detailed information on best practices for cell viability assays.[5]
Selectivity Profiling
Causality: An ideal drug candidate should exhibit high selectivity for its target to minimize off-target effects and potential toxicity. This involves testing the derivatives against a panel of related and unrelated targets.
Experimental Workflow:
-
Counter-Screening against Other Cytoskeletal Targets:
-
Assess the compounds' effects on actin polymerization to ensure specificity for tubulin.
-
-
Kinase Profiling:
-
Screen the derivatives against a panel of kinases, as many small molecule inhibitors can have off-target kinase activity.
-
-
General Cytotoxicity in Non-Cancerous Cells:
-
Determine the IC50 values in a non-cancerous cell line (e.g., human fibroblasts) to assess the therapeutic index (the ratio of the cytotoxic dose to the effective dose).
-
Part 3: Data Interpretation and Visualization
Comparative Performance Data
| Compound | Target | Assay Type | IC50 / EC50 (nM) | G2/M Arrest (%) | Therapeutic Index |
| Derivative A | Tubulin | Polymerization | Experimental Data | Experimental Data | Experimental Data |
| Derivative B | Tubulin | Polymerization | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Tubulin | Polymerization | Literature Value | Literature Value | Literature Value |
| Vincristine | Tubulin | Polymerization | Literature Value | Literature Value | Literature Value |
Visualizing the Experimental Workflow
Caption: In Vitro Assay Validation Workflow for Novel Drug Candidates.
Conclusion: A Pathway to Confident Drug Development
This guide has outlined a systematic and scientifically rigorous approach to the in vitro assay validation of this compound derivatives. By grounding the validation strategy in a clear mechanistic hypothesis and employing a comparative framework with well-characterized reference compounds, researchers can generate high-quality, reliable data. This, in turn, empowers confident decision-making throughout the drug discovery pipeline, ultimately accelerating the development of novel and effective therapeutics. The principles and protocols described herein are not merely a checklist but a dynamic framework that should be adapted and expanded upon as our understanding of these promising new derivatives evolves.
References
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Gulevskaya, A. V., & Deineko, I. P. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(3), 353. [Link]
-
Van den Broeck, A., et al. (2022). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Difluoromethylated Nitropyridinols: A Hypothetical Framework for Novel Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of a novel class of compounds: difluoromethylated nitropyridinols. In the absence of direct comparative studies on this specific chemical entity, this document establishes a foundational, hypothetical framework based on established principles of medicinal chemistry and the known bioisosteric roles of the difluoromethyl group. The objective is to furnish researchers with a robust starting point for the rational design and synthesis of new therapeutic agents based on the nitropyridinol scaffold.
Introduction: The Rationale for Difluoromethylating Nitropyridinols
The pyridinol nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties of the pyridine ring, influencing its pKa, reactivity, and potential for intermolecular interactions. This often leads to enhanced biological activity.
The focus of this guide, however, is on the strategic incorporation of a difluoromethyl (-CF2H) group. The -CF2H group is a fascinating and increasingly utilized functional group in modern drug design. It is recognized as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, capable of mimicking their steric and electronic properties while offering distinct advantages.[1] By replacing a key functional group with -CF2H, we can potentially fine-tune a molecule's pharmacological profile.
The central hypothesis of this guide is that the targeted difluoromethylation of nitropyridinols can lead to a new generation of drug candidates with improved potency, selectivity, and pharmacokinetic properties. This guide will explore the hypothetical SAR of these compounds, propose a detailed experimental workflow for their synthesis and evaluation, and compare their potential to existing chemical entities.
The Physicochemical Impact of the Difluoromethyl Group
The introduction of a -CF2H group into a molecule imparts several significant changes to its physicochemical properties, which are critical for its biological activity.[1][2]
-
Lipophilicity: The -CF2H group is more lipophilic than a hydroxyl or amine group. This increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially improving its bioavailability and access to intracellular targets.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF2H group highly resistant to metabolic degradation.[3] Replacing a metabolically labile group with -CF2H can increase a drug's half-life and reduce the formation of potentially toxic metabolites.
-
Hydrogen Bonding: The hydrogen atom of the -CF2H group is sufficiently acidic to act as a hydrogen bond donor.[4] This allows it to mimic the hydrogen bonding interactions of -OH and -NH2 groups, which are often crucial for binding to biological targets.
-
Electron-Withdrawing Effects: The two fluorine atoms exert a strong electron-withdrawing effect, which can influence the acidity or basicity of nearby functional groups and modulate the overall electronic character of the molecule.
These properties make the -CF2H group a powerful tool for lead optimization in drug discovery.
Hypothetical Structure-Activity Relationship (SAR) of Difluoromethylated Nitropyridinols
To explore the potential SAR of this novel class of compounds, we propose a series of hypothetical analogs based on a 3-hydroxy-2-nitropyridine scaffold. The key is to systematically vary the position of the difluoromethyl group to understand its impact on a hypothetical biological activity (e.g., kinase inhibition, antimicrobial activity).
Proposed Analogs and Predicted Activity
The following table outlines a series of proposed difluoromethylated nitropyridinol analogs and predicts their relative biological activity based on established medicinal chemistry principles.
| Compound ID | Structure | Position of -CF2H | Predicted Relative Activity | Rationale |
| NP-CF2H-1 | 4-CF2H-3-hydroxy-2-nitropyridine | 4 | +++ | The -CF2H group at the 4-position exerts a strong electron-withdrawing effect, potentially enhancing the acidity of the 3-hydroxyl group and its hydrogen bonding capacity. This position is also less likely to cause steric hindrance with a putative binding pocket. |
| NP-CF2H-2 | 5-CF2H-3-hydroxy-2-nitropyridine | 5 | ++ | The -CF2H group at the 5-position would have a moderate electronic influence on the 3-hydroxyl group. Its impact on activity would likely depend on the specific topology of the target's active site. |
| NP-CF2H-3 | 6-CF2H-3-hydroxy-2-nitropyridine | 6 | + | The -CF2H group at the 6-position is adjacent to the nitrogen atom and may sterically hinder binding to the target. Its electronic influence on the 3-hydroxyl group is also less direct. |
| NP-CF2H-4 | N-CF2H-2-nitro-3-pyridone | N1 | +/- | N-difluoromethylation would fundamentally alter the molecule's properties, removing the hydroxyl proton and potentially changing its binding mode. This analog would be crucial for understanding the importance of the N-H tautomer.[5][6] |
Proposed Experimental Workflow for SAR Validation
To validate the hypothetical SAR outlined above, a systematic experimental workflow is required. This involves the chemical synthesis of the proposed analogs, their biological evaluation, and a thorough analysis of the resulting data.
Caption: Experimental workflow for SAR validation.
Experimental Protocol: Synthesis of 4-Difluoromethyl-3-hydroxy-2-nitropyridine (NP-CF2H-1)
This protocol is a general guideline and may require optimization.
-
Nitration of 3-Hydroxypyridine:
-
Dissolve 3-hydroxypyridine in concentrated sulfuric acid at 0°C.
-
Add fuming nitric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-hydroxy-2-nitropyridine.
-
-
Halogenation of 3-Hydroxy-2-nitropyridine:
-
To a solution of 3-hydroxy-2-nitropyridine in acetonitrile, add N-bromosuccinimide (NBS).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain 4-bromo-3-hydroxy-2-nitropyridine.
-
-
Difluoromethylation:
-
Several methods for the difluoromethylation of heterocycles have been reported, including radical-based processes.[7][8][9]
-
A potential approach involves a copper-catalyzed reaction with a difluoromethylating agent such as (difluoromethyl)trimethylsilane (TMSCF2H).
-
Combine 4-bromo-3-hydroxy-2-nitropyridine, TMSCF2H, a copper(I) catalyst, and a suitable ligand in an anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the final product by column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
This is a representative protocol for assessing the biological activity of the synthesized compounds.
-
Reagents and Materials:
-
Purified target kinase
-
Kinase substrate (e.g., a peptide)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized difluoromethylated nitropyridinols
-
A positive control inhibitor
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control.
-
In a 384-well plate, add the kinase, the substrate, and the test compounds or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Mechanism of Action and Signaling Pathway
Difluoromethylated nitropyridinols could potentially exert their biological effects through various mechanisms, such as the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Comparative Analysis with Alternative Scaffolds
The true potential of difluoromethylated nitropyridinols can be appreciated by comparing them to other, more established classes of compounds.
| Feature | Difluoromethylated Nitropyridinols | Trifluoromethylated Analogs | Non-fluorinated Parent Compound |
| Potency | Potentially high due to enhanced binding interactions. | Often potent, but the -CF3 group can be sterically bulky. | Variable, often lower than fluorinated analogs. |
| Metabolic Stability | High, due to the strong C-F bonds.[3] | Very high. | Lower, susceptible to oxidation. |
| Bioavailability | Potentially improved due to increased lipophilicity.[1] | Generally high lipophilicity. | Dependent on other functional groups. |
| Hydrogen Bonding | Can act as a hydrogen bond donor.[4] | Cannot act as a hydrogen bond donor. | The parent hydroxyl group is a strong hydrogen bond donor. |
| Synthetic Accessibility | Moderately accessible with modern difluoromethylation methods.[7][8] | Readily accessible. | Generally straightforward to synthesize. |
Conclusion
While the structure-activity relationship of difluoromethylated nitropyridinols is yet to be experimentally determined, this guide provides a strong, theoretically grounded framework for initiating research in this promising area. The unique physicochemical properties conferred by the difluoromethyl group suggest that these novel compounds could overcome some of the limitations of existing therapeutic agents. The proposed synthetic routes and biological evaluation protocols offer a clear path forward for researchers to explore this untapped chemical space. The systematic approach outlined herein, combining rational design with rigorous experimental validation, will be crucial in unlocking the full therapeutic potential of difluoromethylated nitropyridinols.
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A Comparative Guide to the Biological Dynamics of Nitropyridine Isomers
Introduction: The Strategic Importance of Isomeric Position in Nitropyridines
In the landscape of medicinal and organic chemistry, pyridine and its derivatives represent a "privileged" class of N-heterocycles, forming the structural core of numerous FDA-approved drugs.[1] Among these, nitropyridines (C₅H₄N₂O₂) are of particular interest as versatile precursors for synthesizing a wide array of bioactive compounds with antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The defining feature of these molecules is the nitro group (–NO₂), a potent electron-withdrawing moiety whose position on the pyridine ring dictates the molecule's electronic properties, reactivity, and, consequently, its interaction with biological systems.[3]
This guide presents a comparative analysis of the three primary nitropyridine isomers: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. While direct, head-to-head comparative studies on these parent isomers are limited in published literature, this document synthesizes findings from extensive research on their derivatives to illuminate the critical structure-activity relationships that govern their biological efficacy and toxicological profiles.[4] We will explore how the isomeric position of the nitro group influences cytotoxicity, mechanisms of action, and metabolic fate, providing researchers and drug development professionals with a foundational understanding for future investigations.
Comparative Biological Activities: A Tale of Three Isomers
The biological impact of nitropyridines is profoundly influenced by the placement of the nitro group. This positioning affects the molecule's ability to participate in crucial biological interactions, from enzyme inhibition to the generation of reactive intermediates.
Cytotoxicity and Anticancer Potential
The anticancer activity of nitropyridine derivatives is a significant area of research. The nitro group often acts as a pharmacophore that can be bioreduced within hypoxic tumor environments to generate cytotoxic reactive species.
-
3-Nitropyridine Derivatives: Analogues of 3-nitropyridine have emerged as a novel class of potent microtubule-targeting agents.[5] These compounds inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis in a broad range of cancer types.[5] Certain analogues demonstrate remarkable potency, with IC₅₀ values in the nanomolar range against colon adenocarcinoma cell lines.[4] This targeted mechanism suggests a promising therapeutic window, as these compounds appear to be selectively active against rapidly dividing cancer cells.[5]
-
2-Nitropyridine and 5-Nitropyridine Derivatives: Derivatives such as 2-amino-5-nitropyridine have been incorporated into metal complexes (e.g., with Platinum(II)) that exhibit significant cytotoxicity against colon and lung cancer cell lines.[1][6] The parent 2-nitropyridine has also been identified as an inhibitor of human sialidase NEU3, an enzyme implicated in cancer progression.[4]
-
4-Nitropyridine Derivatives: 4-Nitropyridine-N-oxide has been shown to inhibit bacterial quorum sensing, a process also relevant to biofilm formation which can be a factor in cancer persistence and infection.[1][7] Furthermore, certain derivatives have demonstrated mutagenic and carcinogenic properties, highlighting the dual nature of these compounds.[8][9]
The following table summarizes the cytotoxic activity of various nitropyridine derivatives, providing a comparative basis for their potential as anticancer agents. It is crucial to note that these data are for substituted nitropyridines, and the activity of the parent isomers may vary.[4]
| Isomer Base | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Nitropyridine | 4AZA2891 | HT-29 (Colon) | 0.0054 | [4] |
| 3-Nitropyridine | 4AZA2996 | HT-29 (Colon) | 0.0040 | [4] |
| 2-Amino-5-nitropyridine | Piperidine derivative | HepG2 (Liver) | 7.63 | [4] |
| 2-Amino-5-nitropyridine | Methoxy derivative | MCF-7 (Breast) | 6.41 | [4] |
| 2-Amino-3,5-dinitropyridine | Ruthenium complex | MCF-7 (Breast) | Significant Activity | [1][6] |
Genotoxicity and Mutagenicity
The nitroaromatic structure is often associated with genotoxicity, primarily through the metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts.[10]
-
4-Nitropyridine 1-Oxide (4-NPO): This derivative is a well-documented mutagen and carcinogen.[8][9] Its activity is a classic example of how nitroaromatics require metabolic activation to exert their genotoxic effects.[10]
-
Isomeric Differences: Studies on related nitroaromatic compounds, such as dinitrotoluene (DNT), show that genotoxicity can be highly isomer-specific. For instance, 2,6-DNT was found to be genotoxic in the liver, while other isomers (2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DNT) were not under the same test conditions.[11] This underscores the necessity of evaluating each nitropyridine isomer individually, as the position of the nitro group likely dictates its susceptibility to metabolic activation into DNA-damaging species.
Mechanisms of Action: From Enzyme Inhibition to Oxidative Stress
The isomeric position of the nitro group governs the molecule's electronic distribution, shaping its interaction with biological targets and dictating its primary mechanism of action.
Inhibition of Cellular Machinery
As noted, 3-nitropyridine analogues function as potent anticancer agents by directly interfering with microtubule dynamics.[5] This mechanism is highly specific and relies on the compound binding to the colchicine-site of tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is catastrophic for dividing cells, leading to mitotic arrest and apoptosis.[5]
Caption: Mechanism of 3-Nitropyridine analogues as microtubule-targeting agents.
Reductive Activation and Oxidative Stress
A common mechanism for nitroaromatic compounds involves the enzymatic reduction of the nitro group, particularly under hypoxic conditions found in solid tumors and anaerobic bacteria.[12] This process generates a cascade of reactive intermediates, including nitroso and hydroxylamine species, which can lead to cellular damage through multiple pathways.
Caption: Bioactivation pathway for nitroaromatic compounds.
This bioactivation is a double-edged sword; it is the basis for the targeted cytotoxicity against hypoxic tumors but also underlies the potential for genotoxicity in healthy tissues.[10][12]
Comparative Metabolic Fates
The metabolism of nitropyridines is critical to understanding their biological effects and toxicity.[13] The primary metabolic route is the reduction of the nitro group, but other transformations like ring hydroxylation can also occur. The specific pathways and resulting metabolites can differ significantly between isomers.
Studies of related N-nitroso-N-methylaminopyridines provide valuable insights. For example, the carcinogenic 2-isomer was metabolized via pathways that led to a reactive diazonium intermediate, resulting in metabolites like 2-hydroxypyridine.[14] In contrast, the non-carcinogenic 4-isomer was metabolized through deactivating pathways, with the parent compound and its N-oxide being major urinary metabolites.[14] This suggests that the 2-position may be more susceptible to metabolic activation leading to toxicity, whereas the 4-position might favor detoxification pathways. The metabolism of the 3-isomer likely follows a distinct path, which, in the case of its anticancer derivatives, leads to the active drug form that interacts with tubulin.
Experimental Protocols for Comparative Analysis
To facilitate further research, this section provides standardized, self-validating protocols for key assays used to compare the biological activities of nitropyridine isomers.
Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay
This protocol determines the concentration at which nitropyridine isomers inhibit cell proliferation by 50% (IC₅₀).
Objective: To quantify and compare the cytotoxicity of 2-, 3-, and 4-nitropyridine.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of each nitropyridine isomer in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Caption: Generalized workflow for in vitro cytotoxicity evaluation.
Protocol 2: Genotoxicity Assessment using the Alkaline Comet Assay
This protocol detects DNA strand breaks in cells exposed to nitropyridine isomers.
Objective: To assess and compare the DNA-damaging potential of 2-, 3-, and 4-nitropyridine.
Methodology:
-
Cell Treatment: Treat cells (e.g., HepG2) with varying concentrations of each isomer for a short period (e.g., 2-4 hours). Include a negative control (vehicle) and a positive control (e.g., H₂O₂).
-
Cell Embedding: Harvest the cells and mix a small aliquot (~1 x 10⁴ cells) with low melting point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing Triton X-100 and high salt) overnight at 4°C. This step removes cell membranes and histones, leaving behind nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage by measuring parameters such as tail length or percentage of DNA in the tail.
Protocol 3: Metabolite Identification by HPLC-MS/MS
This protocol identifies and quantifies the metabolites of nitropyridine isomers in biological matrices.
Objective: To characterize the metabolic profile of each nitropyridine isomer in vitro (e.g., using liver microsomes) or in vivo (e.g., in urine).
Methodology:
-
Sample Preparation:
-
In Vitro: Incubate the isomer with liver microsomes and NADPH. Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
In Vivo (Urine): Collect urine samples after administration of the isomer. Centrifuge to remove particulates. Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
-
HPLC Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with solvents like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the parent compound from its metabolites.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in a data-dependent acquisition mode.
-
Full Scan (MS1): To detect all ions within a specified mass range.
-
Product Ion Scan (MS2): The most intense ions from the full scan are fragmented to obtain their characteristic fragmentation patterns.
-
-
Data Analysis: Compare the mass spectra of the detected metabolites with the parent compound to identify metabolic transformations (e.g., hydroxylation, reduction of the nitro group). Use authentic standards for confirmation and quantification if available.
Conclusion and Future Directions
The position of the nitro group on the pyridine ring is a critical determinant of biological activity. Current evidence, largely from derivative studies, suggests a divergence in the primary mechanisms of action among the isomers:
-
3-Nitropyridine derivatives show promise as targeted anticancer agents through a specific mechanism of tubulin polymerization inhibition.[5]
-
2- and 5-Nitropyridine derivatives are versatile scaffolds for creating cytotoxic metal complexes and enzyme inhibitors.[1][4][6]
-
4-Nitropyridine derivatives are potent mutagens and quorum sensing inhibitors, highlighting a potential for both therapeutic application and significant toxicity.[1][7][8][9]
This guide highlights a significant gap in the literature regarding direct comparative studies of the parent 2-, 3-, and 4-nitropyridine isomers.[4] Future research should focus on systematic, head-to-head comparisons of these parent compounds using standardized assays, such as those outlined here. Elucidating their distinct metabolic pathways, identifying their specific molecular targets, and understanding the nuances of their genotoxic potential will be paramount for safely and effectively harnessing the therapeutic power of the nitropyridine scaffold in drug development.
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Metabolism and Biological Effects of Nitropyrene and Related Compounds. (n.d.). Health Effects Institute. Retrieved January 19, 2026, from [Link]
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Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays. (2012). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 742(1-2), 77-81. PubMed. Retrieved January 19, 2026, from [Link]
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Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. (1983). Carcinogenesis, 4(8), 981-984. PubMed. Retrieved January 19, 2026, from [Link]
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Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. (1985). Mutation Research/Reviews in Genetic Toxicology, 154(3), 145-166. PubMed. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 2-(difluoromethyl)-5-nitropyridin-4-ol
In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. The compound 2-(difluoromethyl)-5-nitropyridin-4-ol, a fluorinated heterocyclic molecule, represents a class of scaffolds with significant potential in medicinal chemistry. Its utility, however, is directly contingent on its purity. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this synthetic compound, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals.
The Imperative of Purity for this compound
The presence of impurities, even in minute quantities, can drastically alter the pharmacological and toxicological profile of a compound. For this compound, potential impurities could include starting materials, regioisomers from the nitration process, or byproducts from the difluoromethylation step.[1][2] Such impurities can lead to erroneous structure-activity relationship (SAR) data, unforeseen toxicity, and a lack of reproducibility in biological assays. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust and reliable research.
The tautomeric nature of pyridinols, existing in equilibrium with their pyridone form, adds a layer of complexity to their analysis.[3] This equilibrium is influenced by factors like solvent and temperature, which must be considered when developing analytical methods.[3]
A Comparative Toolkit for Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a synthetic compound. A combination of chromatographic and spectroscopic methods provides a comprehensive profile.
HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the cornerstone of purity analysis for compounds like this compound.[4] It excels at separating the target molecule from non-volatile and semi-volatile impurities.
Expertise & Experience: The choice of a C18 stationary phase is logical for this molecule due to the moderate polarity imparted by the pyridinol core and the nitro group.[5] A buffered mobile phase is critical to control the ionization state of the acidic hydroxyl group and the basic pyridine nitrogen, ensuring consistent retention times and sharp peak shapes.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Comparative HPLC Analysis
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| This compound | 7.8 | 99.5 | Product |
| Impurity A | 4.2 | 0.2 | Potential Starting Material |
| Impurity B | 8.5 | 0.3 | Potential Regioisomer |
NMR spectroscopy is indispensable for confirming the chemical structure of the target compound and identifying structurally related impurities. Given the presence of the difluoromethyl group, ¹⁹F NMR is a particularly powerful and specific tool.[6]
Expertise & Experience: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, which minimizes signal overlap and simplifies spectral analysis.[7][8] This makes it exceptionally well-suited for detecting and quantifying fluorine-containing impurities that might be difficult to resolve by HPLC. Quantitative NMR (qNMR) can be employed by using a certified internal standard to provide an absolute purity value without the need for a reference standard of the analyte itself.[6]
Experimental Protocol: ¹⁹F NMR for Purity Assessment
-
Instrumentation: 400 MHz (or higher) NMR spectrometer with a fluorine probe.
-
Solvent: DMSO-d₆.
-
Internal Standard: For qNMR, use a certified reference material like 3,5-bis(trifluoromethyl)benzoic acid.
-
Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling for quantitative accuracy.
-
Relaxation Delay (D1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing: Apply appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard.
Data Presentation: Comparative ¹⁹F NMR Data
| Signal Assignment | Chemical Shift (ppm, relative to CFCl₃) | Integration (Normalized) | Identification |
| -CHF₂ (Product) | -115.2 (t) | 2.00 | Product |
| Impurity C (-CHF₂) | -112.5 (t) | 0.02 | Potential Impurity |
Coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides the molecular weight of the analyte and its impurities, offering a high degree of confidence in their identification.
Expertise & Experience: For this compound, LC-MS is the more appropriate technique due to the compound's polarity and thermal lability. Electrospray ionization (ESI) in negative mode would likely be effective due to the acidic hydroxyl group. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental formula.
Data Presentation: Comparative MS Data
| Ion | Theoretical m/z | Observed m/z (HRMS) | Identification |
| [M-H]⁻ | 189.0117 | 189.0115 | Product |
| [Impurity D - H]⁻ | 173.0168 | 173.0166 | Potential De-nitrated Impurity |
Visualizing the Analytical Workflow
A logical and systematic workflow ensures that all aspects of purity are thoroughly investigated. The following diagram outlines a typical process for the purity analysis of a newly synthesized batch of this compound.
Caption: Integrated workflow for purity analysis.
Summary and Recommendations
The purity analysis of this compound requires a multi-pronged approach.
-
For routine purity checks and quantification: A well-developed RP-HPLC method is the most efficient and robust choice.[9]
-
For absolute structural confirmation and detection of fluorinated impurities: ¹⁹F NMR is unparalleled in its specificity and quantitative power.[7]
-
For unambiguous identification of the parent compound and unknown impurities: LC-MS , particularly with high-resolution capabilities, is essential.
By integrating these techniques, researchers can build a comprehensive and trustworthy purity profile for their synthetic compounds, ensuring the integrity and reproducibility of their scientific endeavors. This rigorous analytical validation is a critical step in the journey from a promising molecule to a potential therapeutic agent.
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of potent lead compounds is only the initial step. A critical determinant of a drug candidate's success is its selectivity—the ability to interact with its intended target while minimizing off-target effects.[1] Unforeseen interactions with other enzymes can lead to adverse effects and potential toxicity.[2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, exemplified by 2-(difluoromethyl)-5-nitropyridin-4-ol, against a panel of related enzymes.
The pyridine chemical structure is a key component in many biologically active compounds used in pharmaceuticals.[3] Nitropyridine derivatives, in particular, have been explored for various therapeutic applications, including anticancer and antimalarial agents.[4][5] The introduction of a difluoromethyl group can significantly alter the biological activity of a molecule.[6][7] Given the limited specific data on this compound, this guide presents a robust, principled approach to designing and executing a cross-reactivity study. The methodologies outlined here are grounded in established principles of enzyme kinetics and high-throughput screening, ensuring the generation of reliable and reproducible data.
Part 1: Strategic Planning for Cross-Reactivity Profiling
A well-designed cross-reactivity study begins with the strategic selection of enzymes to be tested. This selection should be based on a combination of factors, including structural homology to the primary target, involvement in related signaling pathways, and known roles in drug metabolism.
Rationale for Enzyme Panel Selection
Given the chemical structure of this compound, a logical starting point for cross-reactivity profiling would include enzymes from the following families:
-
Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling and is a common target for drug development. Due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity. A broad kinase panel screening is essential to identify any unintended inhibitory effects.[8]
-
Cytochrome P450 (CYP) Isoforms: These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions.[9] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend testing against a panel of key CYP isoforms.[10]
-
Other Relevant Enzymes: Depending on the intended therapeutic target of the compound, other enzyme classes should be considered. For example, if the primary target is a hydrolase, a panel of related hydrolases should be included.
Experimental Workflow Overview
The overall workflow for a cross-reactivity study can be visualized as a multi-stage process, from initial high-throughput screening to detailed kinetic analysis of identified hits.
Caption: Workflow for IC50 determination.
Part 3: Comparative Data Analysis and Interpretation
The ultimate goal of a cross-reactivity study is to provide a clear, comparative view of the compound's selectivity. This is best achieved through the use of structured data tables and selectivity scores.
Tabulation of IC50 Values
The IC50 values obtained for the primary target and any identified off-targets should be presented in a clear, tabular format.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Enzyme Target | Class | IC50 (µM) |
| Primary Target X | Kinase | 0.05 |
| Kinase A | Kinase | 2.5 |
| Kinase B | Kinase | > 10 |
| Kinase C | Kinase | 8.1 |
| CYP3A4 | Cytochrome P450 | > 10 |
| CYP2D6 | Cytochrome P450 | > 10 |
Quantifying Selectivity
Selectivity can be quantified by calculating a selectivity ratio, which is the IC50 of the off-target enzyme divided by the IC50 of the primary target. A higher ratio indicates greater selectivity.
Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target)
For example, the selectivity of our hypothetical compound for Kinase A over the Primary Target X would be:
2.5 µM / 0.05 µM = 50-fold
A comprehensive selectivity profile provides valuable insights into the potential for off-target effects and helps guide further optimization of the lead compound.
Part 4: Advanced Mechanistic Studies
For significant off-target interactions, further mechanistic studies may be warranted to understand the nature of the inhibition (e.g., competitive, non-competitive, or irreversible). [11]These studies are crucial for a complete understanding of the compound's pharmacological profile.
Experimental Protocol: Mechanism of Action (MOA) Studies
-
Substrate Competition Assays: The IC50 of the inhibitor is determined at multiple substrate concentrations. An increase in IC50 with increasing substrate concentration is indicative of competitive inhibition.
-
Jump Dilution Assays: To assess the reversibility of inhibition, the enzyme and inhibitor are pre-incubated, and then the mixture is diluted to a concentration below the Ki. [11]A recovery of enzyme activity over time suggests reversible inhibition.
Conclusion
A thorough evaluation of enzyme cross-reactivity is a cornerstone of modern drug discovery. By employing a systematic and rigorous approach as outlined in this guide, researchers can confidently characterize the selectivity profile of novel compounds like this compound. This, in turn, enables more informed decision-making in the lead optimization process and ultimately contributes to the development of safer and more effective medicines.
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Graphviz. (n.d.). User Guide. Retrieved from [Link] [12]33. Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link] [9]34. ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. Retrieved from [Link] [13]35. Elmquist, W. F., et al. (2009). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 11(2), 290-300. Retrieved from [Link] [14]36. ResearchGate. (2025). Current Strategies for Real-Time Enzyme Activation. Retrieved from [Link] [15]37. BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link] [16]38. Pankiewicz, K. W., et al. (1992). Nucleosides. 150. Synthesis and some biological properties of 5-monofluoromethyl, 5-difluoromethyl, and 5-trifluoromethyl derivatives of 2'-deoxyuridine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyluracil. Journal of Medicinal Chemistry, 35(10), 1788-1793. Retrieved from [Link] [7]39. Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link] [17]40. In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(difluoromethyl)-5-nitropyridin-4-ol
For professionals engaged in the fast-paced world of drug discovery and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 2-(difluoromethyl)-5-nitropyridin-4-ol, a valuable intermediate, requires meticulous handling not only during its application but, just as critically, upon its disposal. This guide provides a procedural framework grounded in established chemical safety principles to ensure that waste streams containing this compound are managed responsibly, safeguarding both laboratory personnel and environmental health.
The dual-functionality of a nitro group and a difluoromethyl group on a pyridine ring dictates its classification as a halogenated nitroaromatic compound. This classification is the cornerstone of its disposal protocol, as such substances are typically subject to specific hazardous waste regulations due to their potential toxicity and reactivity.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data may be limited for novel intermediates, information from supplier safety data sheets and structurally analogous compounds allows for a robust risk assessment.
The primary hazards associated with this compound necessitate its treatment as a hazardous substance.[1][2] The presence of the nitroaromatic scaffold suggests potential toxicity, while the difluoromethyl group places it in the category of halogenated organic compounds, which require specific disposal pathways.[3][4]
Table 1: Summary of Hazard Profile for this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄F₂N₂O₃ | [2] |
| Molecular Weight | 190.10 g/mol | [2][5] |
| GHS Hazard Statements | H301: Toxic if swallowed | [5] |
| H315: Causes skin irritation | [5] | |
| H319: Causes serious eye irritation | [5] | |
| H335: May cause respiratory irritation | [5] | |
| UN Number | 2811 (Toxic Solid, Organic, N.O.S.) | [5] |
| Incompatible Materials | Strong oxidizing agents | [6] |
Causality Insight: The nitro group can render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack and potentially contributing to its toxicological profile. Halogenated compounds are often resistant to natural degradation and can lead to the formation of harmful byproducts like hydrogen fluoride upon improper incineration.[7] Therefore, segregating this waste is not merely a regulatory formality but a critical step to ensure it undergoes the correct high-temperature incineration with scrubbers to neutralize acidic gases.[8]
Personal Protective Equipment (PPE) Protocol
A self-validating safety system begins with appropriate personal protection. Given the compound's hazard classification, the following PPE is mandatory when handling the pure substance or its waste.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use.[6]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or airborne particles.[9]
-
Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[3]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is paramount. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1]
Step 1: Waste Characterization and Segregation
-
Action: Classify any waste containing this compound as "Halogenated Organic Waste."[3][6]
-
Rationale: This specific classification ensures the waste is directed to a facility capable of handling halogenated compounds, preventing the release of toxic gases and ensuring compliance with federal and local regulations like the Resource Conservation and Recovery Act (RCRA).[10]
-
Critical Precaution: Do not mix this waste with non-halogenated organic waste, aqueous waste, or, most importantly, strong oxidizing agents, with which it is incompatible.[6][11]
Step 2: Container Selection and Labeling
-
Action: Select a designated hazardous waste container that is robust, leak-proof, and chemically compatible with the compound.[6][12]
-
Rationale: A secure container prevents leaks and environmental contamination. Proper chemical compatibility avoids degradation of the container itself.
-
Labeling Standard: The container must be clearly and indelibly labeled with:
Step 3: Accumulation and Storage
-
Action: Keep the waste container tightly sealed except when adding waste.[10] Store the sealed container in a designated Satellite Accumulation Area (SAA).
-
Rationale: Keeping the container sealed minimizes the release of vapors. The SAA provides a secure, controlled location for short-term waste storage.
-
Storage Requirements: The SAA must have secondary containment (such as a larger tub or tray) to contain any potential leaks from the primary container.[6]
Step 4: Arranging for Final Disposal
-
Action: Once the container is full (no more than 90% capacity) or reaches the institutional time limit for accumulation, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[12][13]
-
Rationale: EHS professionals are trained to handle the transport and final disposal of hazardous materials through licensed professional waste disposal services, ensuring "cradle to grave" management as required by law.[10][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate. Ensure the area is well-ventilated, preferably by increasing the fume hood sash height if the spill is contained within it.[6]
-
Don PPE: Before re-entering the area, don the full PPE as described in Section 2. For larger spills, respiratory protection may be necessary.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[6] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a designated, sealable hazardous waste container. Avoid creating dust.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as halogenated organic waste.
-
Label and Dispose: Seal and label the container with all spill-contaminated materials and manage it according to the disposal protocol in Section 3.
By integrating these safety-centric protocols into your laboratory's standard operating procedures, you contribute to a culture of responsibility and ensure that the pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
- Benchchem. Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- Benchchem. Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide.
- MSDS of this compound.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-5-nitropyridine.
- Michigan Technological University. Hazardous Waste Disposal Procedures.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3,5-difluoropyridine.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Fisher Scientific. SAFETY DATA SHEET - 5-Nitropyridin-2-ol.
- Sigma-Aldrich. MATERIAL SAFETY DATA SHEET - CHOLECALCIFEROL CRYSTALLINE.
- Northwestern University. Hazardous Waste Disposal Guide.
- Folio. How a new method could help get rid of toxic 'forever chemicals'.
- Fisher Scientific. SAFETY DATA SHEET - 2,5-Difluoroaniline.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
- Pi Chemicals. Material Safety Data Sheet.
- Sciencemadness Wiki. Proper disposal of chemicals.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.
- BLDpharm. 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine.
Sources
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(difluoromethyl)-5-nitropyridin-4-ol
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-(difluoromethyl)-5-nitropyridin-4-ol (CAS No. 1805314-41-3). As a substituted nitropyridine, this compound warrants careful handling due to the potential hazards associated with this chemical class. The following procedures are designed to ensure the safety of all laboratory personnel by minimizing exposure risk at every stage of the workflow, from initial handling to final disposal.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of this compound is fundamental to appreciating the necessity of the prescribed PPE. While comprehensive toxicological data may be limited, the compound's structure—featuring a nitropyridine core—and available safety information point to several key risks.
Based on GHS classifications provided by chemical suppliers for this specific compound, the primary hazards are:
-
H301: Toxic if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
The physical form of the compound, typically a solid or powder, means that dust and aerosol formation are significant routes of potential exposure.[2] Furthermore, nitropyridine derivatives, in general, are recognized as potentially genotoxic, capable of causing DNA damage.[3] Therefore, all protocols must be designed to prevent inhalation of airborne particles and to avoid all contact with skin and eyes.
Core PPE Requirements: Your First Line of Defense
A multi-layered approach to PPE is required to establish a robust barrier against chemical exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Safety glasses with side-shields (ANSI Z87.1 / EN166 compliant) AND a face shield.[2] | 2 pairs of nitrile gloves (double-gloving). | Fully-buttoned laboratory coat. | Required. Use a NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters for low-level exposure within a ventilated enclosure. Use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher potential exposure.[2] |
| Handling Dilute Solutions | Chemical splash goggles (ANSI Z87.1 / EN166 compliant).[2] | Nitrile gloves (single pair minimum). | Fully-buttoned laboratory coat. | Not typically required if handled within a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Impervious clothing or chemical-resistant apron over a lab coat.[2] | Required. Use respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[2] |
Operational Protocols: Integrating Safety into Your Workflow
Proper PPE is only effective when used within a structured and safe workflow. The following step-by-step procedures provide a framework for safe handling.
Pre-Handling and Workspace Setup
-
Designate a Work Area: All work with solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control dust.
-
Assemble Materials: Before beginning, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are inside the fume hood.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]
-
Prepare for Spills: Have a chemical spill kit rated for solid reagents readily available.
Donning and Doffing of PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
PPE Donning Sequence
PPE Doffing Sequence
Waste Generation and Disposal
-
Segregate Waste: All disposable materials that come into contact with the compound (e.g., gloves, weigh papers, pipette tips) must be considered contaminated.
-
Primary Containment: Place contaminated items in a clearly labeled, sealed plastic bag or container inside the fume hood.
-
Secondary Containment: At the end of the procedure, the sealed primary container should be placed in a designated hazardous waste receptacle.
-
Disposal: Dispose of contaminated materials and unused chemicals in accordance with all applicable local, state, and federal regulations.[2] Do not allow the product to enter drains.[2]
Emergency Procedures: Responding to Exposure or Spills
In the event of an accidental exposure or spill, immediate and correct action is crucial.
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Secure: Prevent further spread. Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid creating dust.[2][5]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
-
This compound Safety Data Sheet. Capot Chemical Company Limited. [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
-
3-Nitropyridine Material Safety Data Sheet. Cleanchem Laboratories. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
